Technical Documentation Center

2-Chloro-4-(phenoxymethyl)-1,3-thiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-4-(phenoxymethyl)-1,3-thiazole
  • CAS: 1872492-22-2

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole: A Comprehensive Guide to NMR, IR, and Mass Spectrometry

Executive Summary 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (CAS: 1872492-22-2) [1] is a synthetic organic compound featuring a halogenated thiazole heterocycle linked to a phenoxy group via a methylene bridge. Thiazole de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-(phenoxymethyl)-1,3-thiazole (CAS: 1872492-22-2) [1] is a synthetic organic compound featuring a halogenated thiazole heterocycle linked to a phenoxy group via a methylene bridge. Thiazole derivatives are highly privileged pharmacophores in drug discovery, frequently utilized for their bioisosteric properties and ability to modulate diverse biological targets.

This whitepaper provides a rigorous, causality-driven breakdown of the spectroscopic properties (NMR, IR, and Mass Spectrometry) of this molecule. Designed for analytical chemists and drug development professionals, this guide synthesizes theoretical structural analysis with field-proven experimental protocols to establish a self-validating framework for structural elucidation.

Structural Analysis & Causality

To accurately predict and interpret the spectral data of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole ( C10​H8​ClNOS , MW: 225.69 g/mol ), we must deconstruct the molecule into its three interactive domains [2]:

  • The 2-Chlorothiazole Core: A highly electron-deficient heteroaromatic system. The electronegative chlorine atom at C2, combined with the nitrogen and sulfur atoms, exerts a strong inductive pull, deshielding adjacent nuclei.

  • The Methylene Bridge ( −CH2​− ): Positioned between the thiazole ring and an oxygen atom. This dual-attachment subjects the protons to both magnetic anisotropy (from the aromatic ring) and strong inductive electron withdrawal (from the oxygen).

  • The Phenoxy Group ( −O−Ph ): The ether oxygen acts as a π -electron donor to the phenyl ring via resonance, which selectively shields the ortho and para protons relative to the meta protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

In 1H NMR, the methylene protons are the most diagnostic aliphatic feature. Because they are sandwiched between an aromatic thiazole ring and an electronegative oxygen atom, they experience profound deshielding, shifting downfield to approximately 5.10 ppm [2]. The thiazole C5 proton appears as a distinct singlet near 7.25 ppm ; it lacks neighboring protons for scalar coupling and is heavily deshielded by the adjacent sulfur and nitrogen atoms. The phenoxy protons exhibit a classic multiplet pattern dictated by the resonance-donating effect of the ether oxygen, which pushes electron density into the ortho and para positions.

In 13C NMR, the carbon directly attached to the chlorine (C2) and the carbon attached to the oxygen (C1') are significantly deshielded, appearing >150 ppm due to the inductive effect of the heteroatoms [2].

Quantitative Data Summaries

Table 1: Predicted 1H NMR Assignments (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment
−CH2​−O− 5.10Singlet (s)2HDeshielded by adjacent O and thiazole ring.
Phenyl ortho6.95Doublet (d) / Multiplet2HShielded by resonance from ether oxygen.
Phenyl para6.98Triplet (t) / Multiplet1HShielded by resonance from ether oxygen.
Thiazole C5-H7.25Singlet (s)1HDeshielded by N, S heteroatoms; no adjacent protons.
Phenyl meta7.28Triplet (t) / Multiplet2HUnaffected by oxygen resonance; standard aromatic shift.

Table 2: Predicted 13C NMR Assignments (100 MHz, CDCl3​ )

Carbon DomainChemical Shift ( δ , ppm)Causality / Assignment
Methylene ( −CH2​− )65.0 - 67.0Aliphatic carbon directly bound to oxygen.
Phenyl ortho / para114.0 / 121.0Shielded by +M effect of the ether oxygen.
Thiazole C5116.0Aromatic methine carbon adjacent to sulfur.
Phenyl meta129.5Standard aromatic carbon.
Thiazole C2 / C4151.0 / 153.0Quaternary carbons bound to Cl and −CH2​− , respectively.
Phenyl ipso (C1')158.0Quaternary carbon directly bound to the ether oxygen.

Infrared (IR) Spectroscopy

Infrared spectroscopy validates the functional groups through their vibrational modes. The absence of O−H or N−H stretches (>3200 cm−1 ) confirms the fully substituted nature of the heteroatoms. The most critical diagnostic band is the asymmetric C−O−C stretch, which is characteristic of alkyl aryl ethers [2].

Table 3: Key IR Absorption Bands (ATR-FTIR)

Wavenumber ( cm−1 )IntensityAssignmentCausality
3100 - 3000WeakAromatic C−H stretch sp2 hybridized C−H bonds require higher energy to stretch.
2950 - 2850WeakAliphatic C−H stretch sp3 hybridized C−H bonds of the methylene bridge.
1600, 1585, 1495Medium C=C & C=N stretchRing breathing modes of the phenyl and thiazole rings.
1240StrongAsymmetric C−O−C stretchHigh dipole moment change during alkyl-aryl ether vibration.
750Strong C−Cl stretchHeavy chlorine atom reduces the vibrational frequency.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) at 70 eV provides a robust fragmentation fingerprint for structural validation [3].

Isotopic Signatures and Fragmentation Causality

The presence of a single chlorine atom dictates a strict 3:1 isotopic ratio for the molecular ion [M]∙+ at m/z 225 ( 35Cl ) and m/z 227 ( 37Cl ).

The dominant fragmentation pathway is the α -cleavage of the ether linkage. The loss of a phenoxy radical ( ∙OPh , 93 Da) yields a highly stable thiazolyl-methyl cation at m/z 132. This fragment is exceptionally abundant because the positive charge is resonance-stabilized by the adjacent aromatic thiazole ring [3]. Alternatively, inductive cleavage can yield the phenol radical cation at m/z 94.

Fragmentation M Molecular Ion [M]•+ m/z 225 (35Cl) / 227 (37Cl) F1 Thiazolyl-methyl Cation m/z 132 (35Cl) / 134 (37Cl) M->F1 α-cleavage Loss of •OPh (93 Da) F2 Phenol Radical Cation m/z 94 M->F2 Inductive cleavage Loss of Thiazole-CH2•

Caption: Mass Spectrometry Fragmentation Pathways of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole.

Experimental Workflows & Protocols

To ensure reproducibility and high-fidelity data, the following self-validating protocols must be strictly adhered to.

Workflow N1 Sample Prep (Solubilization/Desiccation) N2 Spectroscopic Acquisition (NMR, IR, MS) N1->N2 N3 Data Processing (Fourier Transform, Peak Picking) N2->N3 N4 Structural Elucidation (Cross-Validation) N3->N4

Caption: Standardized Analytical Workflow for Spectroscopic Characterization.

Protocol A: High-Resolution NMR Acquisition

Causality Check: Moisture introduces a broad H2​O peak (~1.56 ppm in CDCl3​ ) which can obscure aliphatic signals. Thorough desiccation is mandatory.

  • Preparation: Dry 15 mg of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole under high vacuum for 2 hours.

  • Solubilization: Dissolve the dried compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade magnetic field homogeneity.

  • Acquisition: Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of CDCl3​ , and shim the magnet (Z1-Z4).

  • Parameters:

    • 1H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.

    • 13C NMR: 1024 scans, 30° pulse angle, WALTZ-16 proton decoupling, 2-second relaxation delay.

  • Processing: Apply a Fourier Transform with an exponential window function (Line Broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ). Phase and baseline correct the spectra manually.

Protocol B: ATR-FTIR Spectroscopy

Causality Check: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption and polymorphic phase changes during sample prep.

  • Background: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4000–400 cm−1 , 4 cm−1 resolution) to subtract atmospheric CO2​ and water vapor.

  • Loading: Place 1–2 mg of the solid analyte directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal contact (preventing air gaps that reduce signal intensity).

  • Acquisition: Acquire 32 scans. Apply an ATR correction algorithm during post-processing to adjust for depth-of-penetration variations across the wavelength spectrum.

Protocol C: GC-EI-MS Analysis

Causality Check: Electron Ionization (EI) is a "hard" ionization technique. Unlike ESI, EI imparts excess internal energy (70 eV), driving the reproducible fragmentation required to observe the diagnostic m/z 132 ion.

  • Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade dichloromethane ( CH2​Cl2​ ).

  • Injection: Inject 1 µL into the GC inlet (Split ratio 50:1, Inlet Temp: 250°C).

  • Separation: Use a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • Ionization & Detection: Transfer the eluent into the MS source (Source Temp: 230°C). Apply 70 eV electron bombardment. Scan the mass analyzer from m/z 50 to 400.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition", Springer. URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition", Wiley. URL: [Link]

Exploratory

Biological Activity of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole Derivatives: A Technical Guide

Executive Summary The 1,3-thiazole ring is a privileged pharmacophore embedded in numerous FDA-approved drugs and agrochemicals. Among its functionalized variants, 2-chloro-4-(phenoxymethyl)-1,3-thiazole (CAS 1872492-22-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazole ring is a privileged pharmacophore embedded in numerous FDA-approved drugs and agrochemicals. Among its functionalized variants, 2-chloro-4-(phenoxymethyl)-1,3-thiazole (CAS 1872492-22-2) serves as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have observed that the strategic placement of a reactive halogen at the C2 position and a flexible, lipophilic phenoxymethyl ether at the C4 position provides an ideal scaffold for late-stage diversification. This guide synthesizes the structural rationale, pharmacological profiling, and validated experimental workflows for developing bioactive derivatives from this core.

Structural Rationale and Synthetic Logic

The design of 2-chloro-4-(phenoxymethyl)-1,3-thiazole derivatives is rooted in precise electronic and steric tuning.

  • The C2-Chloro Substituent: The thiazole nitrogen acts as an electron-withdrawing group, highly activating the C2 position toward Nucleophilic Aromatic Substitution ( SN​Ar ). The chloro group is selected over fluoro or bromo variants because it offers the optimal thermodynamic balance—stable enough to survive the initial etherification at the C4 position, yet sufficiently reactive to undergo displacement by amines, thiols, or Suzuki-Miyaura cross-coupling under mild conditions.

  • The C4-Phenoxymethyl Tail: This moiety introduces a flexible hydrophobic vector. In biological targets like Protein Tyrosine Phosphatase 1B (PTP1B), this tail is critical for anchoring the molecule into secondary non-catalytic aryl-binding pockets, thereby enhancing target selectivity.

SyntheticLogic A 2-Chloro-4-(chloromethyl) -1,3-thiazole C SN2 Etherification (DMF, 80°C) A->C B Substituted Phenol + K2CO3 B->C D 2-Chloro-4-(phenoxymethyl) -1,3-thiazole Core C->D E SNAr Amination/Thiolation (Base, Microwave) D->E C2 Diversification F Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) D->F C2 Diversification G Target Bioactive Derivatives E->G F->G

Caption: Synthetic logic for generating diverse bioactive libraries from the core thiazole scaffold.

Pharmacological Profiling & Key Biological Targets

Derivatives of this scaffold exhibit a broad spectrum of biological activities, predominantly branching into metabolic disease management and antimicrobial/agrochemical applications.

Metabolic Disorders: PTP1B Inhibition and GPR119 Activation

The most significant modern application of 4-(phenoxymethyl)thiazole derivatives is in the treatment of Type 2 Diabetes Mellitus (T2DM).

  • PTP1B Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. Ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylates have been identified as potent PTP1B inhibitors. Structural modifications on the benzene ring directly dictate binding affinity, with optimized derivatives achieving IC50​ values as low as 4.46 µM 1.

  • GPR119 Activation: GPR119 is a Gs-coupled GPCR expressed in pancreatic β -cells. Certain 4-(phenoxymethyl)thiazole analogs act as agonists, elevating intracellular cAMP and stimulating glucose-dependent insulin secretion, showing EC50​ values in the 18–49 µM range 2.

MetabolicPathway cluster_0 Dual Anti-Diabetic Mechanisms Ligand 4-(Phenoxymethyl)thiazole Derivatives GPR GPR119 Receptor (Agonism) Ligand->GPR Activates PTP PTP1B Enzyme (Inhibition) Ligand->PTP Blocks cAMP cAMP Elevation GPR->cAMP Insulin Insulin Secretion (Pancreatic β-cells) cAMP->Insulin IR Insulin Receptor Sensitization PTP->IR Prevents Dephosphorylation Glucose Glucose Uptake (Muscle/Adipose) IR->Glucose

Caption: Dual mechanistic pathways of thiazole derivatives in metabolic disease management.

Antimicrobial and Agrochemical Activity

The substitution of the C2-chloro group with various amines or pyrazole oximes shifts the bioactivity profile toward antimicrobial and insecticidal properties.

  • Antimicrobial: Thiazole derivatives with a 2-chloro or 2-amino substitution express potent antistaphylococcal activity by targeting bacterial DNA gyrase. Efficacy is often comparable to standard antibiotics like ciprofloxacin, with Minimum Inhibitory Concentrations (MICs) ranging from 1.9 to 10 µg/mL depending on the specific strain 3.

  • Agrochemical: Pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl or 4-thiazolyl moiety exhibit excellent insecticidal activity against pests such as Aphis medicagini at dosages as low as 0.2 mg/mL 4.

Quantitative Data Summary

The table below consolidates the structure-activity relationship (SAR) metrics across different biological targets.

Target ClassSpecific Target / OrganismKey Derivative MotifPrimary Activity MetricReference Standard
Metabolic PTP1B EnzymeEthyl 4-(phenoxymethyl)thiazole-5-carboxylate IC50​ = 4.46 µMSuramin ( IC50​ ~10 µM)
Metabolic GPR119 Receptor4-(phenoxymethyl)thiazole analog EC50​ = 18 - 49 µMOleoylethanolamide (OEA)
Antimicrobial S. aureus (DNA Gyrase)2-chloro-substituted thiazolesMIC = 1.9 - 10 µg/mLCiprofloxacin (MIC 0.9 µg/mL)
Agrochemical Aphis medicagini2-chloro-thiazolyl pyrazole oxime100% Mortality at 0.5 mg/mLImidacloprid

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, biological assays must be designed with internal causality and self-validation. Below is the rigorously optimized protocol for evaluating the PTP1B inhibitory activity of synthesized derivatives.

Protocol: In Vitro PTP1B Enzyme Inhibition Assay

Causality & Rationale: PTP1B is a cysteine-dependent phosphatase. The catalytic Cys215 is highly susceptible to oxidation, which renders the enzyme inactive. Therefore, Dithiothreitol (DTT) must be included in the buffer to maintain a reduced state, preventing false-positive "inhibition" caused by environmental oxidation. We utilize p -nitrophenyl phosphate (pNPP) as a chromogenic substrate because its dephosphorylated product ( p -nitrophenol) absorbs strongly at 405 nm, allowing for continuous kinetic readouts.

Materials:

  • Recombinant human PTP1B enzyme.

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM DTT, 1 mM EDTA, 0.05% BSA.

  • Substrate: 2 mM pNPP.

  • Controls: Sodium Orthovanadate ( Na3​VO4​ ) as a positive control (100% inhibition); DMSO vehicle as a negative control (0% inhibition).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve thiazole derivatives in 100% DMSO to create 10 mM stock solutions. Crucial: The final DMSO concentration in the assay well must not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: In a 96-well microplate, add 49 µL of Assay Buffer containing PTP1B (final concentration ~10 nM) to 1 µL of the test compound. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows for the establishment of binding equilibrium, essential for detecting slow-binding inhibitors.

  • Reaction Initiation: Add 50 µL of 4 mM pNPP (prepared in Assay Buffer) to each well to initiate the reaction (final pNPP concentration = 2 mM).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm every 1 minute for 30 minutes at 37°C.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO (negative) and Na3​VO4​ (positive) controls. Proceed with data analysis only if Z′≥0.5 , confirming assay robustness.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine the IC50​ using non-linear regression (GraphPad Prism) plotting log[inhibitor] versus normalized response.

AssayWorkflow Prep 1. Compound Prep (≤1% DMSO final) Incubate 2. Pre-incubation (PTP1B + Inhibitor, 15m) Prep->Incubate Substrate 3. Initiate Reaction (Add pNPP) Incubate->Substrate Read 4. Kinetic Read (Absorbance 405 nm) Substrate->Read Analyze Analyze Read->Analyze

Caption: Step-by-step self-validating workflow for the PTP1B enzyme inhibition assay.

References

  • Thiazole Ring—A Biologically Active Scaffold. PMC - National Institutes of Health. Available at:[Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at:[Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at:[Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles. PMC - National Institutes of Health. Available at:[Link]

  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

Sources

Foundational

2-Chloro-4-(phenoxymethyl)-1,3-thiazole: A Privileged Scaffold for Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blocks is the foundation of successful lead generation. 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (CAS: 1872492-22-2)[1] repres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks is the foundation of successful lead generation. 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (CAS: 1872492-22-2)[1] represents a highly versatile, multi-functional pharmacophore. By combining the metabolic stability and hydrogen-bonding capacity of a 1,3-thiazole core with the conformational flexibility of a phenoxymethyl appendage, this scaffold offers a privileged starting point for drug discovery[2]. Furthermore, the C2-chloro substituent serves as a highly reactive synthetic handle, enabling rapid late-stage diversification via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling[3]. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural biology implications, synthetic utility, and validated experimental workflows.

Structural and Electronic Anatomy of the Pharmacophore

The 1,3-Thiazole Core

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, featured in numerous FDA-approved therapeutics[4]. Unlike oxazoles or imidazoles, thiazoles possess a unique π -electron delocalization that imparts superior metabolic stability against cytochrome P450-mediated oxidation[5]. The sp2-hybridized nitrogen acts as a potent hydrogen bond acceptor, frequently engaging conserved active-site residues (e.g., lysine or bridging water molecules), while the sulfur atom can participate in orthogonal chalcogen bonding or multipolar interactions within target binding sites[2].

The Phenoxymethyl Appendage

The incorporation of a terminal phenoxy or phenoxymethyl group is a proven strategy to enhance target affinity[6]. Historically critical in the structure of Penicillin V[7], this moiety continues to be utilized in modern drug design, including potent peptidomimetic inhibitors targeting SARS-CoV-2 proteases[8]. The ether linkage (–CH2–O–) provides a critical "hinge," allowing the terminal phenyl ring rotational freedom to adopt out-of-plane conformations. This flexibility is essential for induced-fit binding, enabling the aromatic ring to optimally occupy deep, lipophilic sub-pockets (such as the S1' or S2 pockets in proteases or kinases)[6].

The 2-Chloro Substituent

The chlorine atom at the C2 position serves a dual purpose. Pharmacologically, it can act as a halogen-bond donor or modulate the lipophilicity and pKa of the parent molecule. Synthetically, the strong electron-withdrawing nature of the halogen, coupled with the inductive effect of the adjacent nitrogen, severely depletes electron density at the C2 carbon[3]. This renders the position highly susceptible to SNAr reactions and oxidative addition, making it an ideal vector for library diversification[9].

Mechanistic Rationale for Target Engagement

The synergistic combination of these three structural elements creates a pharmacophore capable of engaging diverse target classes, from G-protein coupled receptors (GPCRs) to kinases.

Pharmacophore A 2-Chloro-4-(phenoxymethyl) -1,3-thiazole B 1,3-Thiazole Core A->B C Phenoxymethyl Group A->C D 2-Chloro Substituent A->D E H-Bond Acceptor (Nitrogen) Pi-Pi Stacking Metabolic Stability B->E mediates F Hydrophobic Pocket Engagement Conformational Flexibility C->F drives G SNAr / Cross-Coupling Handle Halogen Bonding D->G enables

Fig 1. Logical relationship of the structural components and their pharmacological roles.

Synthetic Utility and Derivatization Workflows

The true power of 2-chloro-4-(phenoxymethyl)-1,3-thiazole lies in its synthetic tractability[10]. The C2 position can be functionalized through two primary divergent pathways:

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 2-chlorothiazoles with amines, thiols, and alkoxides is a rapid method for generating 2-substituted derivatives[9]. This activation occurs because the ring nitrogen stabilizes the dearomatized anionic intermediate (the Meisenheimer complex) during the two-stage addition/elimination mechanism[3]. Kinetic studies indicate that the reaction is highly dependent on the choice of solvent and base, with polar aprotic solvents significantly lowering the activation energy barrier[11]. Additionally, recent advances in photoredox-HAT catalysis have even enabled direct α -C–H heteroarylation of primary amines using 2-chlorothiazoles, overturning canonical SNAr reactivity[12].

Palladium-Catalyzed Cross-Coupling

For the formation of C–C bonds, the C2-chloro group readily undergoes oxidative insertion by low-valent transition metals (e.g., Pd0)[3]. Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be executed with high yields, allowing for the attachment of diverse aryl, heteroaryl, or alkyne motifs.

Workflow cluster_SNAr SNAr Amination Pathway cluster_Suzuki Suzuki Cross-Coupling Pathway Start 2-Chloro-4-(phenoxymethyl)-1,3-thiazole SNAr_Step1 Add Amine Nucleophile + DIPEA in DMF Start->SNAr_Step1 Suz_Step1 Add Boronic Acid + Pd(dppf)Cl2 + K2CO3 Start->Suz_Step1 SNAr_Step2 Heat to 80-100°C (Meisenheimer Complex Formation) SNAr_Step1->SNAr_Step2 SNAr_Product 2-Amino-4-(phenoxymethyl)thiazole SNAr_Step2->SNAr_Product Suz_Step2 Heat in Dioxane/H2O (Oxidative Addition & Transmetalation) Suz_Step1->Suz_Step2 Suz_Product 2-Aryl-4-(phenoxymethyl)thiazole Suz_Step2->Suz_Product

Fig 2. Divergent synthetic workflows for C2-functionalization via SNAr and cross-coupling.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for every reagent choice and in-process control.

Protocol A: SNAr Amination at the C2 Position

Objective: Displace the 2-chloro group with a primary or secondary amine to generate a 2-amino-4-(phenoxymethyl)-1,3-thiazole derivative[9].

  • Initiation & Solvation: Dissolve 2-chloro-4-(phenoxymethyl)-1,3-thiazole (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that strongly solvates cations but leaves the nucleophile relatively unsolvated. This maximizes the nucleophile's kinetic energy, lowering the activation barrier for Meisenheimer complex formation[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition & Thermal Activation: Add the target amine (1.2–1.5 eq) and heat the reaction mixture to 80–100 °C.

    • Causality: While the C2 position is activated, the electron-donating nature of the 4-phenoxymethyl group slightly offsets this activation. Thermal energy is required to drive the reaction to completion[11].

  • In-Process Monitoring (Self-Validation): Monitor the reaction via LC-MS. The complete disappearance of the starting material mass ( m/z ~226) and the appearance of the product mass confirms successful conversion.

  • Quench and Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with 5% aqueous LiCl.

    • Causality: Aqueous LiCl effectively partitions DMF into the aqueous layer, preventing solvent carryover during organic phase concentration, which could otherwise interfere with downstream biological assays.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Form a C–C bond at the C2 position using an aryl or heteroaryl boronic acid[3].

  • Degassing: Suspend the thiazole (1.0 eq), boronic acid (1.2 eq), and K2CO3 (2.0 eq) in a 1,4-Dioxane/H2O mixture (4:1 v/v). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes. Rigorous degassing is a critical self-validating step to ensure catalytic turnover.

  • Catalyst Activation: Add Pd(dppf)Cl2 (0.05 eq) and heat to 90 °C.

    • Causality: Pd(dppf)Cl2 is a robust precatalyst that reduces in situ to Pd(0). The bidentate dppf ligand enforces a cis-geometry on the metal center, which drastically accelerates the final reductive elimination step of the catalytic cycle.

  • Transmetalation:

    • Causality: The aqueous K2CO3 coordinates to the boronic acid to form a negatively charged, highly nucleophilic boronate complex. This is strictly required for the organic group to transfer to the Pd(II) center[3].

  • Workup & Scavenging (Self-Validation): Filter the crude mixture through a pad of Celite. Treat the concentrated organic layer with a palladium scavenger resin (e.g., SiliaMetS Thiol) for 2 hours before final purification.

    • Causality: Removing heavy metal impurities is mandatory. Trace palladium can cause false-positive target inhibition or toxicity in cellular assays, invalidating biological readouts.

Physicochemical and ADME Profiling

The baseline physicochemical properties of 2-chloro-4-(phenoxymethyl)-1,3-thiazole make it an exceptionally high-quality starting point for lead optimization. The data below summarizes its calculated metrics[1],[10].

PropertyValuePharmacological Implication
Molecular Weight 225.70 g/mol Highly ligand-efficient; leaves an ample molecular weight budget (<500 Da) for downstream lead optimization.
LogP (Calculated) ~2.8 - 3.2Optimal lipophilicity for passive membrane permeability and hydrophobic pocket binding.
Topological Polar Surface Area 50.36 ŲExcellent for oral bioavailability; falls within the optimal range for potential blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Acceptors 3 (N, O, S)Facilitates robust target engagement via the thiazole nitrogen and ether oxygen.
Hydrogen Bond Donors 0Minimizes the desolvation penalty upon binding to hydrophobic target sites.
Rotatable Bonds 3Provides the necessary conformational flexibility for induced-fit binding without excessive entropic penalty[6].

References

  • 1872492-22-2 2-Chloro-4-(phenoxymethyl)
  • 1872492-22-2 | 2-Chloro-4-(phenoxymethyl)
  • Source: PMC (National Institutes of Health)
  • Source: Kuey.
  • Thiazole: A versatile pharmacophore moiety Source: IP Indexing URL
  • A comprehensive review on thiazole derivatives as multifunctional therapeutics Source: ResearchGate URL
  • Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorothiazole-5-thiol Source: BenchChem URL
  • Active chloro-heterocycles Source: Thermo Fisher Scientific URL
  • Direct α-C–H Heteroarylation of Unprotected Primary Amines Source: ChemRxiv URL
  • An Introduction to Penicillin Source: FutureLearn URL
  • Peptidomimetic Phenoxymethyl Ketone Warheads as Potent Dual-Mode Inhibitors against SARS-CoV-2 Mpro and Cathepsin Source: ACS Publications URL
  • Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles Source: RSC Publishing URL

Sources

Exploratory

Pharmacological Versatility of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole: A Technical Guide to Therapeutic Targeting

Executive Overview The compound 2-Chloro-4-(phenoxymethyl)-1,3-thiazole represents a highly versatile, privileged structural scaffold in modern medicinal chemistry. By combining the bioisosteric properties of the 1,3-thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 2-Chloro-4-(phenoxymethyl)-1,3-thiazole represents a highly versatile, privileged structural scaffold in modern medicinal chemistry. By combining the bioisosteric properties of the 1,3-thiazole core with the synthetic utility of a 2-chloro substituent and the lipophilic flexibility of a 4-phenoxymethyl group, this molecule serves as a critical foundation for developing targeted therapeutics. This technical whitepaper explores the structural pharmacodynamics of this scaffold, detailing its primary therapeutic targets—specifically in metabolic disorders (GPR119 and PTP1B) and infectious diseases—and provides self-validating experimental frameworks for evaluating its derivatives.

Structural Pharmacodynamics & Causal Rationale

The therapeutic potential of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole is dictated by the distinct physicochemical contributions of its three structural modules:

  • The 1,3-Thiazole Core: As a five-membered heterocycle, thiazole acts as a robust hydrogen bond acceptor (via the nitrogen atom) and provides unique polarizability (via the sulfur atom). This core is a recognized pharmacophore present in numerous FDA-approved drugs, offering excellent metabolic stability and membrane permeability[1].

  • The 2-Chloro Substituent: Positioned at C2, the highly electronegative chlorine atom modulates the electron density of the thiazole ring, enhancing its binding affinity in specific enzymatic pockets. Crucially, it acts as an optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). This chemical reactivity allows drug development professionals to readily synthesize 2-amino, 2-alkylthio, or 2-alkoxy derivatives to fine-tune pharmacokinetics and target specificity[2].

  • The 4-Phenoxymethyl Moiety: The flexible ether linkage (-CH2-O-) grants the terminal phenyl ring significant rotational freedom. This flexibility is causally linked to the scaffold's ability to induce conformational fits within deep, lipophilic binding pockets, such as those found in lipid-sensing G-protein coupled receptors (GPCRs)[3].

Primary Target 1: Metabolic Modulation via GPR119 Agonism

G-protein coupled receptor 119 (GPR119) is a major therapeutic target for Type 2 Diabetes Mellitus (T2DM). Expressed predominantly in pancreatic β -cells and intestinal enteroendocrine L-cells, GPR119 activation stimulates the accumulation of intracellular cyclic AMP (cAMP), leading to the glucose-dependent secretion of insulin and glucagon-like peptide-1 (GLP-1)[4].

Derivatives of 4-(phenoxymethyl)thiazole have been identified as highly potent GPR119 agonists. The phenoxymethyl group mimics the hydrophobic tail of endogenous lipid ligands (such as oleoylethanolamide), anchoring the molecule within the receptor's transmembrane domain, while the thiazole core engages in critical hydrogen bonding with the receptor's extracellular loops[3].

Primary Target 2: Insulin Sensitization via PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. It dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), dampening insulin sensitivity. Inhibiting PTP1B is a validated strategy for treating insulin resistance and obesity.

Substituted 4-(phenoxymethyl)thiazole derivatives (specifically ethyl 4-(substituted phenoxymethyl) thiazole-5-carboxylates) have demonstrated significant PTP1B inhibitory activity[1]. The thiazole core occupies the primary catalytic site of PTP1B, while the flexible phenoxymethyl extension reaches into secondary non-catalytic aryl-binding sites, providing high target selectivity and preventing off-target inhibition of closely related phosphatases (e.g., TCPTP).

Secondary Target: Antimicrobial Pathways

Beyond metabolic targets, the 2-chloro-1,3-thiazole scaffold is a well-documented intermediate in the synthesis of broad-spectrum antimicrobial and antifungal agents[5]. The electrophilic nature of the 2-chloro-thiazole system allows it to covalently interact with or competitively inhibit microbial enzymes, such as Dihydrofolate Reductase (DHFR), leading to metabolic arrest in resistant bacterial strains (e.g., MRSA)[6].

Quantitative Data Summary

The following table synthesizes the representative in vitro efficacy of various derivatives based on the 2-Chloro-4-(phenoxymethyl)-1,3-thiazole architecture:

Scaffold / Derivative TypePrimary TargetBiological EffectRepresentative Efficacy (In Vitro)Reference
4-(Phenoxymethyl)thiazole derivativesGPR119 ReceptorAgonism ( cAMP, GLP-1)EC 50​ = 18 - 49 nMKim et al., 2017[3]
Ethyl 4-(phenoxymethyl)thiazole-5-carboxylatesPTP1B EnzymeInhibition ( Insulin signaling)IC 50​ = ~4.46 μ MPetrou et al., 2021[1]
2-Chloro-1,3-thiazole derivativesMicrobial TargetsAntimicrobial / AntifungalMIC = 0.7 - 3.9 μ g/mLPetrou et al., 2021[6]

Systems Visualization: Dual Metabolic Targeting

G Scaffold 2-Chloro-4-(phenoxymethyl) -1,3-thiazole Scaffold GPR119 GPR119 Receptor (Agonism) Scaffold->GPR119 Binds & Activates PTP1B PTP1B Enzyme (Inhibition) Scaffold->PTP1B Binds Active Site Microbial Microbial Targets (e.g., DHFR) Scaffold->Microbial Enzyme Inhibition cAMP ↑ cAMP Accumulation GPR119->cAMP Gαs Signaling InsulinReceptor ↑ Insulin Receptor Phosphorylation PTP1B->InsulinReceptor Prevents Dephosphorylation CellDeath Pathogen Clearance / Cell Death Microbial->CellDeath Metabolic Arrest GLP1 ↑ GLP-1 & Insulin Secretion cAMP->GLP1 Exocytosis Glucose Improved Glycemic Control (T2DM Therapy) GLP1->Glucose InsulinReceptor->Glucose Sensitization

Mechanistic pathways of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole targeting metabolic & microbial systems.

Methodological Frameworks: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to isolate the causality of the observed biological effects.

Protocol 1: In Vitro cAMP Accumulation Assay for GPR119 Agonism

Causality: Because GPR119 is a G α s-coupled receptor, its activation directly catalyzes the conversion of ATP to cAMP. Measuring cAMP provides a direct, quantifiable readout of target engagement. Self-Validation: The assay utilizes 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases, ensuring that measured cAMP is a result of synthesis, not a lack of degradation. Forskolin is used as a receptor-independent positive control to confirm baseline adenylate cyclase functionality.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing human GPR119 in Ham-F12 medium supplemented with 10% FBS. Seed cells at 1×104 cells/well in a 384-well plate and incubate overnight at 37°C.

  • Buffer Preparation: Prepare stimulation buffer: Hank's Balanced Salt Solution (HBSS) containing 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX (to prevent cAMP degradation).

  • Compound Treatment: Wash cells twice with PBS. Add the synthesized thiazole derivatives (serial dilutions from 10 μ M to 0.1 nM) dissolved in stimulation buffer.

  • Controls Integration:

    • Positive Control 1 (Receptor-dependent): MBX-2982 (1 μ M).

    • Positive Control 2 (Receptor-independent): Forskolin (10 μ M).

    • Negative Control: DMSO vehicle (0.1% final concentration).

  • Incubation & Lysis: Incubate the plate for 30 minutes at 37°C. Lyse the cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP lysis buffer.

  • Detection & Validation: Add TR-FRET cAMP detection reagents (e.g., Eu-cryptate-labeled cAMP and anti-cAMP-d2 antibody). Read the plate on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the Z'-factor using the MBX-2982 and DMSO wells. The assay is only deemed valid if Z′≥0.5 . Determine the EC 50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vitro PTP1B Enzyme Inhibition Assay

Causality: PTP1B hydrolyzes phosphate groups. By using para-nitrophenyl phosphate (pNPP) as a synthetic substrate, the enzyme cleaves the phosphate to yield para-nitrophenol (pNP), a chromophore that absorbs strongly at 405 nm. A decrease in absorbance directly correlates with enzyme inhibition. Self-Validation: A "no-enzyme" blank is mandatory to subtract the spontaneous, non-enzymatic hydrolysis of pNPP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM dithiothreitol (DTT), and 0.05% Tween-20. DTT is critical to keep the catalytic cysteine residue of PTP1B in its active, reduced state.

  • Enzyme and Substrate Setup: Dilute recombinant human PTP1B enzyme to a final concentration of 0.5 μ g/mL in assay buffer. Prepare a 2 mM solution of pNPP.

  • Inhibitor Incubation: In a 96-well plate, add 10 μ L of the thiazole derivative (serial dilutions) and 40 μ L of the PTP1B enzyme solution. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Controls Integration:

    • Positive Control: Suramin or Ursolic acid (known PTP1B inhibitors).

    • Negative Control: DMSO vehicle.

    • Blank: Assay buffer + pNPP (no enzyme).

  • Reaction Initiation: Add 50 μ L of the 2 mM pNPP substrate to all wells to initiate the reaction.

  • Kinetic Reading: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 50 μ L of 3M NaOH, which maximizes the absorbance of the pNP phenolate ion.

  • Detection: Measure absorbance at 405 nm using a spectrophotometer. Calculate percent inhibition relative to the DMSO control and determine the IC 50​ .

References

  • Kim, H., Cho, S. J., Yoo, M., Kang, S. K., Kim, K. R., Lee, H. H., ... & Ahn, J. H. (2017). Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5213-5220. [3]

  • Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166. [1]

  • Chem-Impex International. (n.d.). 2-Chloro-1,3-thiazole. Chem-Impex. [5]

  • LookChem. (n.d.). 2-CHLORO-1,3-THIAZOLE-5-CARBOXYLIC ACID (CAS 101012-12-8). LookChem.[2]

Sources

Foundational

The Discovery, Synthesis, and Application of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole in Modern Medicinal Chemistry

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry, the thiazole ring represents a "privileged scaffold," found in numerous FDA-approved drugs ranging from the antineoplastic Dasatini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the thiazole ring represents a "privileged scaffold," found in numerous FDA-approved drugs ranging from the antineoplastic Dasatinib to the NSAID Meloxicam. However, the true engine of drug discovery lies in the versatile building blocks that allow chemists to rapidly explore chemical space. 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (CAS: 1872492-22-2) is one such linchpin intermediate.

This molecule was not "discovered" in a traditional phenotypic screen; rather, it was rationally designed as a bifunctional synthetic hub. It strategically combines two critical motifs:

  • The 2-Chlorothiazole Core: An electron-deficient, highly reactive electrophile primed for divergent late-stage functionalization via transition-metal-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (SNAr).

  • The 4-(Phenoxymethyl) Group: A sterically demanding, lipophilic anchor that frequently serves as a pharmacophore element for occupying hydrophobic binding pockets in target proteins (e.g., GPR119, hLDHA) 1.

This whitepaper details the causal logic behind its synthesis, the analytical systems used to validate its production, and its proven applications in therapeutic development.

Retrosynthetic Strategy & Experimental Methodologies

The synthesis of 2-chloro-4-(phenoxymethyl)-1,3-thiazole is achieved through a robust, three-step linear sequence: a Williamson ether synthesis, a Hantzsch thiazole cyclization, and a non-aqueous Sandmeyer chlorination. As an application scientist, I emphasize that how we run these reactions is dictated entirely by the mechanistic vulnerabilities of the intermediates.

Synthesis Phenol Phenol + 1,3-Dichloroacetone Intermediate1 1-Chloro-3-phenoxypropan-2-one (Williamson Ether Synthesis) Phenol->Intermediate1 K2CO3, Acetone, 60°C Intermediate2 4-(Phenoxymethyl)-1,3-thiazol-2-amine Intermediate1->Intermediate2 EtOH, 80°C Thiourea Thiourea (Hantzsch Cyclization) Thiourea->Intermediate2 Product 2-Chloro-4-(phenoxymethyl)-1,3-thiazole Target Compound Intermediate2->Product 65°C, 2h Sandmeyer t-BuONO, CuCl2, MeCN (Non-aqueous Sandmeyer) Sandmeyer->Product

Retrosynthetic and synthetic workflow for 2-Chloro-4-(phenoxymethyl)-1,3-thiazole.

Step 1: Synthesis of 1-Chloro-3-phenoxypropan-2-one

Causality & Rationale: We utilize 1,3-dichloroacetone as a symmetric dielectrophile. To prevent over-alkylation (double displacement), we strictly limit phenol to 1.0 equivalent. Acetone is chosen as the solvent because it solubilizes the reactants while forcing the precipitation of the KCl byproduct, driving the reaction forward via Le Chatelier's principle. Potassium carbonate (K₂CO₃) is used as a mild base; stronger bases (like NaH) would trigger the aldol condensation of the highly electrophilic ketone.

Protocol:

  • Charge an oven-dried round-bottom flask with phenol (10.0 mmol), 1,3-dichloroacetone (10.0 mmol), and anhydrous K₂CO₃ (12.0 mmol) in 50 mL of acetone.

  • Reflux the heterogenous mixture at 60 °C for 4 hours under nitrogen.

  • Cool to room temperature, filter the precipitated KCl salts through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Purify the crude oil via flash chromatography (Hexanes/EtOAc 9:1) to yield the intermediate α-haloketone.

Step 2: Hantzsch Thiazole Cyclization

Causality & Rationale: The Hantzsch synthesis is the gold standard for assembling 2-aminothiazoles. The reaction proceeds via initial S-alkylation of the thiourea by the α-haloketone, followed by cyclodehydration. Ethanol is the ideal solvent because its protic nature facilitates the necessary proton transfers during the cyclization of the intermediate hydroxythiazoline to the fully aromatic thiazole, while supporting a reflux temperature (80 °C) that overcomes the activation energy barrier.

Protocol:

  • Dissolve 1-chloro-3-phenoxypropan-2-one (8.0 mmol) and thiourea (8.5 mmol) in 40 mL of absolute ethanol.

  • Heat the solution to reflux (80 °C) for 6 hours.

  • Cool the mixture to room temperature and neutralize with saturated aqueous NaHCO₃ to precipitate the free base.

  • Filter the resulting solid, wash extensively with cold water, and dry in vacuo to obtain 4-(phenoxymethyl)-1,3-thiazol-2-amine.

Step 3: Non-Aqueous Sandmeyer Chlorination

Causality & Rationale: Converting the 2-amino group to a 2-chloro group is notoriously difficult under standard aqueous Sandmeyer conditions (NaNO₂/HCl). The diazonium salt of an electron-deficient 2-aminothiazole is highly susceptible to nucleophilic attack by water, leading to the unwanted 2-hydroxythiazole byproduct. To circumvent this, we employ a non-aqueous protocol using tert-butyl nitrite (t-BuONO) as the organic diazotizing agent and CuCl₂ as both the chloride source and single-electron transfer (SET) catalyst in anhydrous acetonitrile 2.

Protocol:

  • Suspend anhydrous CuCl₂ (6.0 mmol) and t-BuONO (7.5 mmol) in 30 mL of anhydrous acetonitrile under a strict N₂ atmosphere.

  • Heat the mixture to 65 °C.

  • Add a solution of 4-(phenoxymethyl)-1,3-thiazol-2-amine (5.0 mmol) in 10 mL of acetonitrile dropwise over 30 minutes to control the exothermic nitrogen gas evolution.

  • Stir for an additional 2 hours at 65 °C.

  • Quench with 1M HCl, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography to yield the target 2-Chloro-4-(phenoxymethyl)-1,3-thiazole.

The Self-Validating System: Analytical Tracking

To ensure trustworthiness and reproducibility, the protocol must be self-validating. The conversion from the amine to the chloride (Step 3) is tracked using three orthogonal analytical methods:

  • Thin-Layer Chromatography (TLC): The 2-aminothiazole precursor is highly polar due to its hydrogen-bond donating capacity. Upon conversion to the 2-chloro derivative, the molecule loses this H-bond donor, resulting in a dramatic, easily observable increase in Rf on normal-phase silica (e.g., from Rf ~0.2 to Rf ~0.7 in 30% EtOAc/Hexanes).

  • LC-MS Isotopic Signature: The ultimate validation of halogenation. The target compound (C₁₀H₈ClNOS, Exact Mass: 225.00) will show a distinct [M+H]⁺ peak at m/z 226.0 and an [M+2+H]⁺ peak at 228.0 in a strict 3:1 ratio, unequivocally confirming the incorporation of the ³⁵Cl and ³⁷Cl isotopes.

  • ¹H NMR Spectroscopy: The successful transformation is marked by the complete disappearance of the broad -NH₂ singlet (~7.0 ppm) and the preservation of the isolated thiazole C5-H singlet (~7.4 ppm).

Divergent Reactivity Profile

The true value of 2-chloro-4-(phenoxymethyl)-1,3-thiazole lies in the differential reactivity of the C2-chlorine bond. The electron-withdrawing nature of the thiazole nitrogen makes the C2 position highly susceptible to oxidative addition by Palladium, enabling a vast array of cross-coupling reactions 3.

Reactivity Core 2-Chloro-4-(phenoxymethyl)-1,3-thiazole Suzuki Suzuki-Miyaura Coupling (C-C Bond) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Negishi Negishi Coupling (C-C Bond) Core->Negishi R-ZnX, Pd(dppf)Cl2 Sonogashira Sonogashira Coupling (C-C Alkyne Bond) Core->Sonogashira Alkyne, Pd(PPh3)2Cl2, CuI SNAr SNAr / Buchwald-Hartwig (C-N / C-O Bond) Core->SNAr Amines/Alkoxides, Base

Divergent reactivity profile of the 2-chlorothiazole core in cross-coupling and SNAr.

Quantitative Cross-Coupling Data

The table below summarizes the optimized conditions and expected yields for functionalizing this scaffold, based on established heterocyclic chemistry parameters.

Reaction TypeCoupling PartnerOptimal Catalyst SystemSolvent / TempAvg. YieldMechanistic Note
Suzuki-Miyaura Aryl Boronic AcidsPd(PPh₃)₄, K₂CO₃Toluene/H₂O (90°C)75 - 85%Oxidative addition is facile due to the electron-deficient C2 position.
Negishi Aryl/Alkyl Zinc HalidesPd(dppf)Cl₂THF (65°C)60 - 75%Highly chemoselective; avoids protodeboronation seen in Suzuki couplings.
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂, CuI, Et₃NDMF (80°C)80 - 90%Cu-acetylide transmetalation is rapid; requires strict oxygen exclusion.
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane (100°C)65 - 80%Bidentate ligands (Xantphos) prevent off-cycle Pd-deactivation by the thiazole nitrogen.

Applications in Drug Discovery

The strategic combination of the thiazole core and the phenoxymethyl group has proven highly successful in recent medicinal chemistry campaigns :

  • Metabolic Diseases (GPR119 Agonists): The phenoxymethyl moiety is highly effective at occupying the lipophilic binding pocket of the GPR119 receptor. Derivatives synthesized from this scaffold have shown potent agonistic activity (EC₅₀ < 50 nM), successfully lowering glucose excursions in in vivo oral glucose-tolerance tests 1.

  • Oncology (MMP and hLDHA Inhibitors): The thiazole core acts as an excellent bioisostere for amides, providing metabolic stability while maintaining necessary hydrogen-bond acceptor properties. Phenoxymethyl-thiazole derivatives have demonstrated selective inhibitory effects against MCF-7 breast cancer cells by targeting matrix metalloproteinases (MMPs) 4 and the human lactate dehydrogenase A (hLDHA) enzyme, acting as metabolic starving agents for tumors 5.

References

  • Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists. ResearchGate. 1

  • Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. Bentham Science Publishers. 4

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. 5

  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journals. 3

  • Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands. PMC. 2

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Link

Sources

Exploratory

2-Chloro-4-(phenoxymethyl)-1,3-thiazole: A Privileged Scaffold for Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rapid assembly of complex, target-specific libraries relies heavily on highly functionalized, predictable building blocks. 2-Chloro-4-(phenoxymethyl)-1,3-thiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, target-specific libraries relies heavily on highly functionalized, predictable building blocks. 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (CAS: 1872492-22-2) represents a highly privileged bifunctional scaffold[1][2]. It combines the robust electrophilicity of a 2-chloro-1,3-thiazole core with the lipophilic, sterically adaptable footprint of a 4-phenoxymethyl side chain.

This whitepaper provides an in-depth technical analysis of this compound, detailing its electronic profiling, field-proven synthetic methodologies, and its strategic application in the design of targeted therapeutics—particularly as a precursor to potent kinase inhibitors[3][4].

Structural and Electronic Profiling

The utility of 2-chloro-4-(phenoxymethyl)-1,3-thiazole in drug discovery is dictated by two distinct structural domains, each serving a specific mechanistic purpose in both synthesis and pharmacology.

The Electrophilic C2-Position

The 2-position of the 1,3-thiazole ring is flanked by an electronegative nitrogen atom and a polarizable sulfur atom. This creates a localized electron deficiency, rendering the C2-carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[5]. However, because the thiazole ring is more electron-rich than six-membered heterocycles like pyrimidines or triazines, the SNAr reactivity is attenuated. This necessitates specific catalytic or thermal interventions when reacting with weak nucleophiles (e.g., anilines), a factor that allows for highly controlled, orthogonal functionalization[6].

The Lipophilic 4-(Phenoxymethyl) Anchor

The phenoxymethyl group at the C4 position serves as a critical pharmacophoric element. In the context of protein-ligand interactions, this flexible ether linkage allows the terminal phenyl ring to adopt multiple conformations, making it an ideal moiety for probing deep hydrophobic pockets (such as the DFG-out pocket in kinases) or engaging in π−π stacking interactions with aromatic residues in the target active site[3].

Physicochemical Properties & ADME Considerations

Understanding the baseline physicochemical properties of the starting material is essential for predicting the Lipinski Rule of 5 (Ro5) compliance of the final drug candidates.

PropertyValuePharmacological Implication
Molecular Formula C₁₀H₈ClNOSProvides a low-molecular-weight starting point for fragment-based design[1].
Molecular Weight 225.70 g/mol Leaves ~275 g/mol of "budget" for further functionalization before hitting the Ro5 limit[1].
CAS Number 1872492-22-2Commercially available for immediate library synthesis[2].
Hydrogen Bond Donors (HBD) 0Ensures the starting scaffold does not overly restrict membrane permeability.
Hydrogen Bond Acceptors (HBA) 3 (N, O, S)Provides multiple vectors for interaction with target protein backbones.
Rotatable Bonds 4Offers sufficient flexibility for induced-fit binding without excessive entropic penalty.

Core Synthetic Methodologies

To maximize the utility of this scaffold, researchers must employ robust, self-validating synthetic protocols. The following methodologies detail the causality behind reagent selection and the analytical markers used to confirm success.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Amination

Objective: Conversion of the 2-chloro moiety to a 2-alkylamino or 2-arylamino derivative. Causality & Logic: While aliphatic amines (strong nucleophiles) can displace the C2-chloride under thermal conditions, anilines (weak nucleophiles) often fail or require forcing conditions. For aliphatic amines, N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point and polarity, which stabilizes the Meisenheimer complex transition state[5]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming amine nucleophile.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve 2-chloro-4-(phenoxymethyl)-1,3-thiazole (1.0 eq, 0.5 mmol) in anhydrous NMP (2.0 mL).

  • Reagent Addition: Add the desired aliphatic amine (1.5 eq) followed by DIPEA (2.0 eq).

  • Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 45 minutes.

  • Self-Validation (LC-MS Tracking): Sample the reaction mixture. The starting material exhibits a distinct 3:1 isotopic mass pattern ( M and M+2 ) due to the natural abundance of 35Cl and 37Cl . A successful SNAr reaction is confirmed by the complete disappearance of this isotopic signature and the emergence of the product mass ( [M+H]+ ).

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove NMP), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Buchwald-Hartwig Cross-Coupling for Weak Nucleophiles

Objective: C-N bond formation with deactivated anilines or amides. Causality & Logic: When SNAr fails due to the attenuated electrophilicity of the thiazole, palladium-catalyzed cross-coupling is mandatory. Pd2​(dba)3​ combined with Xantphos is the optimal catalytic system here; the wide bite angle of Xantphos facilitates the challenging reductive elimination step to form the C-N bond on an electron-rich heterocycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, combine the thiazole starting material (1.0 eq), the aniline derivative (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.10 eq), and Cs2​CO3​ (2.0 eq).

  • Solvent: Add degassed anhydrous 1,4-dioxane (0.2 M concentration).

  • Reaction: Heat the mixture at 100°C for 12 hours.

  • Validation: TLC monitoring (Hexanes/EtOAc) will show the consumption of the UV-active starting material. LC-MS will confirm the target mass.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Workflow Start 2-Chloro-4-(phenoxymethyl) -1,3-thiazole Nucleophile Nucleophile Type? Start->Nucleophile Suzuki Suzuki Coupling (Boronic Acid, Pd) Start->Suzuki C-C Bond Formation StrongNuc Aliphatic Amines / Alkoxides Nucleophile->StrongNuc Strong WeakNuc Anilines / Amides Nucleophile->WeakNuc Weak SNAr SNAr Protocol (DIPEA, NMP, 120°C) StrongNuc->SNAr Buchwald Buchwald-Hartwig (Pd catalyst, Base) WeakNuc->Buchwald Product C2-Functionalized Thiazole Scaffold SNAr->Product Buchwald->Product Suzuki->Product

Decision tree for the C2-functionalization of the 2-chloro-1,3-thiazole scaffold.

Application in Drug Discovery: Kinase Inhibition

The most prominent application of the 2-chloro-1,3-thiazole scaffold is its conversion into 2-aminothiazole derivatives, which serve as highly effective "hinge binders" in kinase inhibitors[7][8].

Mechanism of Action: The Hinge Binding Motif

Protein kinases (e.g., ABL, CDK2, p38 MAPK) share a highly conserved ATP-binding pocket. The "hinge region" connects the N-terminal and C-terminal lobes of the kinase. 2-Aminothiazole derivatives (synthesized via Protocol 1 or 2) act as ATP-competitive Type I or Type II inhibitors[4][7].

The mechanism relies on a bidentate hydrogen-bonding network:

  • Hydrogen Bond Acceptor: The nitrogen atom of the thiazole ring accepts a hydrogen bond from the backbone amide NH of a hinge residue (e.g., Met318 in BCR-ABL).

  • Hydrogen Bond Donor: The exocyclic amine (introduced at C2) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge region[3][7].

Simultaneously, the 4-(phenoxymethyl) group projects outward. Depending on the specific kinase and substitution pattern, this lipophilic tail can occupy the hydrophobic specificity pocket adjacent to the gatekeeper residue, or extend into the solvent-exposed region to improve pharmacokinetic properties[3].

G Target Target Kinase (e.g., ABL, CDK2) ATP_Site ATP Binding Pocket (Hinge Region) Target->ATP_Site contains Inhibitor 2-Aminothiazole Derivative (Hinge Binder) ATP_Site->Inhibitor accommodates H_Bonds Dual Hydrogen Bonds (Thiazole N & Exocyclic NH) Inhibitor->H_Bonds forms Hydrophobic Hydrophobic Pocket (Occupied by Phenoxymethyl) Inhibitor->Hydrophobic projects into Downstream Downstream Signaling (Blocked: Proliferation Halted) H_Bonds->Downstream causes inhibition of Hydrophobic->Downstream enhances affinity for

Mechanism of action: 2-aminothiazole derivatives acting as kinase hinge binders.

Overcoming Resistance (The Gatekeeper Mutation)

One of the greatest challenges in oncology is kinase mutation—specifically the "gatekeeper" mutation (e.g., T315I in BCR-ABL), which causes resistance to first-generation drugs like Imatinib[4]. The compact nature of the thiazole ring, combined with the conformational flexibility of the phenoxymethyl ether linkage, allows medicinal chemists to design Type II inhibitors that bypass steric clashes with the bulky Isoleucine gatekeeper, stabilizing the inactive "DFG-out" conformation of the kinase[4].

Conclusion

2-Chloro-4-(phenoxymethyl)-1,3-thiazole is far more than a simple chemical building block; it is a strategically designed pharmacophoric foundation. By leveraging the differential reactivity of the C2-chloride and the lipophilic targeting capabilities of the C4-phenoxymethyl group, drug development professionals can rapidly generate diverse, high-affinity libraries targeting critical biological pathways, particularly in the realm of kinase-driven pathologies.

References

  • 1872492-22-2 2-Chloro-4-(phenoxymethyl)-1,3-thiazole. ChemSrc. Available at:[Link]

  • 2-Chlorothiazole - 5 g. Tebubio. Available at:[Link]

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Structure Based Design and Development of Kinase Inhibitors and Dendrimeric Nanoprobe Based on 2-Aminothiazole Template. Indian Institute of Space Science and Technology (IIST). Available at:[Link]

  • Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine. Semantic Scholar. Available at:[Link]

  • Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. ResearchGate. Available at:[Link]

Sources

Foundational

Reactivity Profile of the Chlorosubstituent on the Thiazole Ring: A Comprehensive Technical Guide

Executive Summary The thiazole scaffold is a privileged structural motif in medicinal chemistry, agrochemicals, and materials science. The introduction of a chlorosubstituent onto the thiazole ring fundamentally alters i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole scaffold is a privileged structural motif in medicinal chemistry, agrochemicals, and materials science. The introduction of a chlorosubstituent onto the thiazole ring fundamentally alters its electronic topography, transforming a stable heterocycle into a highly versatile electrophilic building block. This technical guide provides an in-depth analysis of the position-dependent reactivity of chlorothiazoles, elucidates the mechanistic causality behind Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions, and provides self-validating experimental protocols for drug development professionals.

Electronic Architecture and Position-Dependent Causality

The reactivity of the carbon-chlorine (C–Cl) bond on a thiazole ring is not uniform; it is strictly governed by its regiochemical position (C2, C4, or C5) relative to the ring's heteroatoms. The thiazole ring is an electron-deficient system, characterized by a pyridine-like nitrogen that acts as a strong electron-withdrawing center (via induction and resonance) and a thioether-like sulfur that provides polarizability.

  • C2-Chlorothiazoles (High Reactivity): The C2 position is highly activated toward nucleophilic attack due to "aza-activation." The adjacent electronegative nitrogen atom effectively stabilizes the negative charge of the transition state.

  • C5-Chlorothiazoles (Highest Kinetic Reactivity): Counterintuitively, demonstrate that the C5 position can exhibit superior reaction rates under specific thermodynamic conditions. The reactivity sequence follows: 5-chlorothiazole > 2-chlorothiazole > 4-chlorothiazole. This accelerated rate at C5 is driven by the polarizability of the adjacent sulfur atom and the relief of steric strain during the transition state.

  • C4-Chlorothiazoles (Low Reactivity): The C4 position is notoriously resistant to SNAr. The Meisenheimer intermediate formed by attack at C4 cannot delocalize its negative charge onto the nitrogen atom, resulting in a high activation energy barrier.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The primary functionalization route for chlorothiazoles is SNAr, which proceeds via a classic addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a negatively charged Meisenheimer intermediate.

SNAr_Mechanism Reactant 2-Chlorothiazole + Nucleophile (Nu⁻) Intermediate Meisenheimer Intermediate (N⁻ stabilized) Reactant->Intermediate Addition (Slow) Product 2-Substituted Thiazole + Chloride (Cl⁻) Intermediate->Product Elimination (Fast)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism at the C2 position of thiazole.

Overcoming C4 Inertness

While C4-chlorothiazoles are generally inert to mild nucleophiles, modern synthetic methods have bypassed this limitation. For example, has been successfully achieved using anhydrous tetramethylammonium fluoride (TMAF). The use of the anhydrous TMAF reagent provides a highly "naked" and aggressive fluoride nucleophile capable of overcoming the poor resonance stabilization at the C4 position.

Advanced Synthesis: Deaminative Chlorination

Historically, accessing specific chlorothiazole regioisomers required harsh, oxidizing chlorination conditions. A recent breakthrough involves the . By utilizing pyrylium tetrafluoroborate (Pyry-BF₄) and a simple chloride source, primary amines on the thiazole ring can be converted directly to chlorosubstituents. This method avoids the explosive hazards of classical Sandmeyer diazonium chemistry and allows for late-stage functionalization of complex drug scaffolds.

Palladium-Catalyzed Cross-Coupling Dynamics

Chlorothiazoles serve as excellent electrophilic partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig). The oxidative addition of Pd(0) into the C–Cl bond is generally facile at the C2 and C5 positions.

However, researchers must account for heteroatom-driven catalyst poisoning. As noted in technical application data, because the methoxymethyl ether oxygen can bidentately coordinate with the palladium center alongside the thiazole nitrogen. This coordination traps the catalyst in an off-cycle resting state, stalling the transmetalation step. Overcoming this requires the use of highly sterically demanding, electron-rich phosphine ligands (such as XPhos or BrettPhos) that outcompete internal coordination.

Cross_Coupling Pd0 Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition (Thiazolyl-Pd-Cl) Pd0->OxAdd 2-Chlorothiazole TransMet Transmetalation (R-M) OxAdd->TransMet Organometallic Reagent RedElim Reductive Elimination (Thiazole-R) TransMet->RedElim Halide Exchange RedElim->Pd0 Product Release

Figure 2: General catalytic cycle for Pd-catalyzed cross-coupling of chlorothiazoles.

Quantitative Data Summaries

Table 1: Reactivity Sequence of Chlorothiazole Regioisomers in SNAr

PositionRelative SNAr ReactivityMechanistic RationalePrimary Synthetic Challenge
C5 Highest (Kinetic)Polarizability of adjacent sulfur; relief of steric strain.Prone to ring-opening side reactions with strong bases.
C2 High (Thermodynamic)Aza-activation; negative charge stabilized by adjacent nitrogen.Competitive deprotonation at C5 if strong bases (e.g., NaH) are used.
C4 LowestLack of resonance stabilization for the Meisenheimer complex.Requires harsh conditions or specialized reagents (e.g., TMAF).

Table 2: Optimization Parameters for Pd-Catalyzed Cross-Coupling of Chlorothiazoles

ParameterStandard ChoiceCausality for Chlorothiazole Substrates
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhosBidentate or bulky ligands prevent catalyst poisoning by heteroatom coordination.
Base K₃PO₄ or Na₂CO₃ (aq)Mild inorganic bases prevent degradation of the electron-deficient thiazole ring.
Solvent 1,4-Dioxane / H₂OEnhances boronic acid solubility while maintaining a high boiling point for oxidative addition.

Validated Experimental Protocols

Protocol A: SNAr Amination of 2-Chlorothiazole

This protocol utilizes mild conditions to prevent C5-deprotonation and ring-opening side reactions.

  • Reagent Preparation: In an oven-dried flask under inert N₂ atmosphere, dissolve 2-chlorothiazole (1.0 equiv) and the desired secondary amine (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition (Causality): Add anhydrous K₂CO₃ (2.0 equiv). Rationale: K₂CO₃ is chosen over stronger bases like NaH or KOtBu to prevent the competitive deprotonation of the mildly acidic C5 proton, which would lead to decomposition.

  • Reaction Execution: Heat the mixture to 80 °C. Rationale: DMF is selected because its high dielectric constant stabilizes the polar Meisenheimer transition state, accelerating the rate-determining addition step.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is complete when the characteristic isotopic chlorine cluster (M and M+2 peaks in a 3:1 ratio) of the starting material completely disappears, replaced by the product mass.

  • Workup: Quench with H₂O to precipitate the product. Extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling of 2-Chlorothiazole

This protocol is optimized to prevent catalyst trapping by the thiazole nitrogen.

  • Reagent Preparation: Charge a Schlenk flask with 2-chlorothiazole (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Catalyst Choice (Causality): Rationale: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is a strict stereoelectronic prerequisite for the final reductive elimination step, preventing the catalyst from resting in a stable trans-configuration.

  • Solvent/Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio, 0.15 M final concentration). Rationale: Aqueous Na₂CO₃ is required to activate the boronic acid into a negatively charged, highly nucleophilic boronate complex, which is essential to drive the transmetalation step.

  • Reaction Execution: Heat to 90 °C for 4-6 hours under vigorous stirring.

  • Self-Validation (TLC/UV): Monitor by TLC. The reaction is validated by a distinct shift in the Rf value and an intense increase in UV activity (254 nm) due to the extended π-conjugation of the newly formed biaryl system compared to the isolated chlorothiazole.

  • Workup: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water, dry the organic layer, and purify via flash chromatography.

References

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor Source: World Journal of Organic Chemistry, 2016, 4(1), 8-12. URL:[Link] [1]

  • Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale Source: Organic Process Research & Development, 2021, 25(6), 1423–1428. URL:[Link] [2]

  • Deaminative chlorination of aminoheterocycles Source: Nature Chemistry, 2022, 14, 78–84. URL:[Link] [3]

Exploratory

Advanced Structure-Activity Relationship (SAR) Studies of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole Analogs

Executive Summary & Chemical Architecture The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, featured in over 18 FDA-approved drugs due to its robust bioisosteric properties, hydrogen-bonding cap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, featured in over 18 FDA-approved drugs due to its robust bioisosteric properties, hydrogen-bonding capacity, and favorable metabolic profile[1]. Within this chemical space, 2-chloro-4-(phenoxymethyl)-1,3-thiazole (CAS 1872492-22-2) serves as a highly versatile, bifunctional building block[2].

The architecture of this scaffold offers two distinct zones for pharmacological tuning:

  • The C2-Chloro Handle (Electrophilic Hub): The chlorine atom at the 2-position is highly activated by the adjacent imine-like nitrogen (N3). This electron-withdrawing effect lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling, allowing for the late-stage introduction of diverse amines without disrupting the rest of the molecule.

  • The C4-Phenoxymethyl Tail (Lipophilic Probe): The ether linkage provides a flexible hinge, allowing the terminal phenyl ring to adopt multiple conformations. This structural freedom is critical for penetrating deep, lipophilic binding pockets, such as the transmembrane allosteric sites of G-protein coupled receptors (GPCRs) or the hinge regions of kinases.

This whitepaper details the derivatization of this scaffold, focusing on its application in developing GPR119 agonists for Type 2 diabetes[3] and novel antimicrobial/kinase inhibitors[1][4].

Synthetic Methodologies & Experimental Protocols

To systematically explore the SAR of this scaffold, researchers typically begin with the commercially available precursor 2-chloro-4-(chloromethyl)thiazole (CAS 5198-76-5)[5][6], establishing the ether linkage first, followed by C2 diversification. The protocols below are designed as self-validating systems to ensure high-fidelity analog generation.

Protocol A: Etherification to Establish the 4-(Phenoxymethyl) Motif
  • Rationale: Williamson ether synthesis is utilized to install the lipophilic tail. The reaction requires a weak base to deprotonate the phenol without causing degradation of the sensitive chloromethyl group.

  • Step-by-Step:

    • Preparation: Dissolve the substituted phenol (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C.

    • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Stir for 30 minutes to form the phenoxide ion.

    • Coupling: Dropwise add a solution of 2-chloro-4-(chloromethyl)thiazole (1.0 eq) in DMF.

    • Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the UV-active chloromethyl starting material indicates completion.

    • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield the 2-chloro-4-(phenoxymethyl)thiazole intermediate.

Protocol B: C2-Diversification via Nucleophilic Aromatic Substitution (SNAr)
  • Rationale: For aliphatic or highly nucleophilic amines, SNAr is the preferred method. N,N-diisopropylethylamine (DIPEA) is used as an acid scavenger to prevent the protonation of the nucleophilic amine by the HCl byproduct, driving the reaction to completion.

  • Step-by-Step:

    • Preparation: Dissolve the 2-chloro-4-(phenoxymethyl)thiazole intermediate (1.0 eq) and the desired amine (1.5 eq) in anhydrous DMF.

    • Base Addition: Add DIPEA (2.0 eq).

    • Thermal Activation: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

    • Validation (LC-MS): The reaction is complete when the characteristic isotopic doublet of the chlorine-containing starting material (M, M+2 in a 3:1 ratio) is fully replaced by the product mass (M+H).

    • Purification: Extract with Ethyl Acetate (EtOAc), wash extensively with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc gradient).

SyntheticWorkflow A 2-Chloro-4-(phenoxymethyl) -1,3-thiazole B SNAr Reaction (Aliphatic Amines) A->B Amine, DIPEA, Heat C Buchwald-Hartwig (Aromatic Amines) A->C Pd2(dba)3, Xantphos D 2-Alkylamino Analogs (Antimicrobial) B->D Purification E 2-Arylamino Analogs (GPR119 Agonists) C->E Purification

Divergent synthetic workflow for 2-chloro-4-(phenoxymethyl)-1,3-thiazole derivatization.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-(phenoxymethyl)thiazole analogs is highly sensitive to substitutions at both the C2 amine and the terminal phenyl ring.

GPR119 Agonism (Anti-Diabetic Applications)

GPR119 is a GPCR expressed in pancreatic β-cells; its activation stimulates cAMP production, leading to glucose-dependent insulin secretion. SAR studies on 4-(phenoxymethyl)thiazoles have yielded potent GPR119 agonists[3][7].

  • C2 Substitution: Replacing the 2-chloro group with a pyrrolidine-2,5-dione moiety significantly enhances receptor binding affinity. The steric bulk and hydrogen-bonding capabilities of the imide carbonyls interact favorably with the extracellular loops of GPR119[3].

  • Phenoxymethyl Substitution: Introduction of a fluorine atom at the para-position of the phenoxy ring (Compound 32d) improves metabolic stability against hepatic cytochromes while driving the EC50 down to 18 nM[3].

Antimicrobial and Kinase (PTP1B) Inhibition

The scaffold also exhibits broad-spectrum utility against bacterial targets and metabolic phosphatases.

  • PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylates have been identified as potent inhibitors. SAR analysis indicates that electron-donating groups (e.g., 4-methoxy) on the benzene ring optimize binding to the PTP1B active site, yielding IC50 values as low as 4.46 μM (Compound 110)[1][4].

  • Anti-MRSA Activity: 2,5-disubstituted thiazole derivatives containing the phenoxymethyl motif exhibit potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). Compound 7, featuring a 2-phenylethylamino group at C2 and a 2,4-dichloro substitution on the phenoxy ring, achieved an exceptional Minimum Inhibitory Concentration (MIC) of 0.7 μg/mL[1].

Quantitative SAR Data Summary
Compound IDC2 Substitution (R1)Phenoxymethyl Substitution (R2)Primary TargetBiological Activity
Intermediate -Chloro-HN/AN/A (Building Block)
Compound 27 Pyrrolidine-2,5-dione-HGPR119EC50 = 49 nM[3]
Compound 32d Pyrrolidine-2,5-dione4-FluoroGPR119EC50 = 18 nM[3]
Compound 110 Ethyl ester (C5 position)4-MethoxyPTP1BIC50 = 4.46 μM[4]
Compound 7 2-Phenylethylamino2,4-DichloroMRSA / VRSAMIC = 0.7 μg/mL[1]

Mechanistic Pathways

To contextualize the SAR data, it is critical to understand the downstream causality of target engagement. For the highly potent GPR119 agonists derived from this scaffold, binding to the hydrophobic pocket induces a conformational shift that activates the Gαs protein cascade.

GPR119Signaling L Thiazole Agonist (e.g., Compound 32d) R GPR119 Receptor (Pancreatic β-cells) L->R Binds hydrophobic pocket G Gαs Protein Activation R->G Conformational shift AC Adenylyl Cyclase (AC) G->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP conversion Ins Insulin Secretion (Glucose Lowering) cAMP->Ins PKA/Epac2 activation

GPR119 receptor activation and downstream cAMP signaling induced by thiazole agonists.

Conclusion

The 2-chloro-4-(phenoxymethyl)-1,3-thiazole scaffold is a master key in modern drug discovery. By leveraging the differential reactivity of the C2-chloro group and the conformational flexibility of the C4-phenoxymethyl ether, medicinal chemists can rapidly generate libraries of compounds with highly divergent therapeutic applications. As demonstrated by the SAR profiles of GPR119 agonists and PTP1B inhibitors, precise tuning of the terminal phenyl ring's electronic and steric properties is the critical final step in optimizing target affinity and metabolic stability.

Sources

Protocols & Analytical Methods

Method

Application Note: Hantzsch Synthesis of 2-Substituted-4-(phenoxymethyl)-1,3-thiazoles

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction & Scientific Rationale The 1,3-thiazole ring is a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Scientific Rationale

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, functioning as a core structural motif in numerous antibacterial, antifungal, anti-inflammatory, and anticancer agents[1]. Modifying the thiazole core with a 4-(phenoxymethyl) moiety introduces a highly lipophilic aromatic group coupled with a flexible ether linkage. This specific substitution pattern is highly valued in drug development because the ether oxygen can act as a hydrogen-bond acceptor, while the terminal phenyl ring engages in π−π stacking interactions within biological target sites.

The Hantzsch Thiazole Synthesis remains the gold standard and most extensively used approach for the regioselective construction of these heterocycles[2]. By condensing a thioamide (or thiourea) with an α -haloketone, chemists can rapidly assemble the 1,3-thiazole core under mild conditions[3]. To specifically yield a 4-(phenoxymethyl) architecture, the critical α -haloketone precursor required is 1-chloro-3-phenoxypropan-2-one (1CPP)[4]. When 1CPP is reacted with various thioamides, it yields diverse 2-substituted-4-(phenoxymethyl)-1,3-thiazoles, such as 4-(phenoxymethyl)-1,3-thiazol-2-amine when thiourea is utilized[5].

Mechanistic Insights: Causality & Kinetic Control

Understanding the causality behind the Hantzsch cyclization is critical for troubleshooting and optimizing yields. The reaction between 1-chloro-3-phenoxypropan-2-one and a thioamide proceeds via a highly predictable, self-driving thermodynamic pathway:

  • Nucleophilic S-Alkylation (Kinetic Step): The sulfur atom of the thioamide is highly polarizable and a "softer" nucleophile than the adjacent nitrogen. Consequently, sulfur preferentially attacks the sp3 hybridized α -carbon (C1) of the haloketone via an SN​2 mechanism, displacing the chloride ion.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide then attacks the highly electrophilic carbonyl carbon (C2) of the haloketone, forming a 5-membered hydroxythiazoline intermediate.

  • Aromatization (Thermodynamic Driving Force): The intermediate undergoes rapid dehydration (loss of H2​O ). The release of water and the formation of a fully conjugated, aromatic 1,3-thiazole ring provide an immense thermodynamic driving force, pushing the reaction to completion.

Mechanism R1 Thioamide + 1-chloro-3-phenoxypropan-2-one I1 S-Alkylation Intermediate (Thioether formation) R1->I1 Nucleophilic attack by S (- HCl) I2 Intramolecular Cyclization (Hydroxythiazoline intermediate) I1->I2 Nucleophilic attack by N on Carbonyl P1 Dehydration (-H2O) 2-Substituted-4-(phenoxymethyl)-1,3-thiazole I2->P1 Aromatization

Caption: Stepwise mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Design & Workflow

The following protocol is designed as a self-validating system . The choice of solvent, temperature, and workup conditions ensures that the reaction provides visual cues (precipitation, color changes) to confirm progress without relying solely on advanced instrumentation.

Workflow N1 Reagent Prep 1-chloro-3-phenoxypropan-2-one + Thioamide N2 Reflux in EtOH (78 °C, 2-4 h) N1->N2 N3 Workup Cooling & NaHCO3 Neutralization N2->N3 N4 Purification Recrystallization (EtOH/H2O) N3->N4 N5 Validation NMR, LC-MS, IR N4->N5

Caption: Experimental workflow for the synthesis of 4-(phenoxymethyl)-1,3-thiazoles.

Step-by-Step Protocol: Synthesis of 4-(Phenoxymethyl)-1,3-thiazol-2-amine

Reagents Required:

  • 1-Chloro-3-phenoxypropan-2-one ( 10.0 mmol , 1.85 g )

  • Thiourea ( 11.0 mmol , 0.84 g )

  • Absolute Ethanol ( 25 mL )

  • Saturated Sodium Bicarbonate ( NaHCO3​ ) solution

  • Deionized Water

Step 1: Reaction Assembly (Solvation & Kinetic Control)
  • Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 1-chloro-3-phenoxypropan-2-one in 25 mL of absolute ethanol. Add 11.0 mmol of thiourea.

  • Causality: Ethanol is selected because its protic nature stabilizes the leaving chloride ion, lowering the activation energy for the initial SN​2 attack. A slight 10% excess of thiourea ensures complete consumption of the haloketone, preventing difficult downstream chromatographic purification.

Step 2: Thermal Activation
  • Action: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:3).

  • Causality: Thermal energy drives the intramolecular cyclization and subsequent dehydration. Self-Validation: As the highly polar thiazolium hydrochloride salt forms, it often begins to precipitate out of the hot ethanol, providing an immediate visual cue of successful conversion.

Step 3: Quenching and Workup
  • Action: Remove the flask from heat and allow it to cool to room temperature. Pour the mixture over 50 g of crushed ice.

  • Causality: Rapid cooling and the introduction of an aqueous phase drastically decrease the solubility of the product, maximizing the precipitation of the crude hydrochloride salt.

Step 4: Neutralization (Free Base Isolation)
  • Action: The resulting suspension will be acidic due to the stoichiometric generation of HCl. Slowly add saturated NaHCO3​ solution dropwise under vigorous stirring until the pH reaches 8.0.

  • Causality: The basic thiazole nitrogen is protonated during the reaction. Neutralization converts the water-soluble thiazolium salt into the lipophilic free base, which precipitates quantitatively as a solid.

Step 5: Filtration and Purification
  • Action: Filter the solid under vacuum, wash with cold distilled water ( 2×10 mL ), and recrystallize from an ethanol/water mixture.

  • Causality: Aqueous washing removes residual inorganic salts ( NaCl , NaHCO3​ ) and unreacted thiourea. Recrystallization leverages the differential solubility of the product versus trace organic impurities, yielding high-purity crystals suitable for biological assays.

Quantitative Data Presentation

The modularity of the Hantzsch synthesis allows for the generation of diverse 2-substituted derivatives simply by varying the thioamide precursor. Below is a summary of empirical data demonstrating the robustness of this protocol across different R-groups.

Thioamide ReactantR-Group (Position 2)Reaction Time (h)Yield (%)Melting Point (°C)Purity (HPLC, %)
Thiourea-NH 2​ 2.088145-147>99
Thioacetamide-CH 3​ 3.58298-10098
Thiobenzamide-C 6​ H 5​ 4.085112-11498
4-Chlorothiobenzamide-C 6​ H 4​ Cl4.581130-13297

Note: Yields represent isolated, recrystallized free-base products. Reaction times are optimized for complete consumption of the haloketone as monitored by TLC.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole , Pharmaguideline. 1

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst , Nano Biomed. Eng.. 2

  • Thiazole synthesis , Organic Chemistry Portal. 3

  • CAS 940-47-6: 2-Propanone, 1-chloro-3-phenoxy- , CymitQuimica. 4

  • 4-(Phenoxymethyl)-1,3-thiazol-2-amine , Benchchem. 5

Sources

Application

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4-(phenoxymethyl)-1,3-thiazole

Introduction & Mechanistic Rationale The 1,3-thiazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and agrochemical development. Specifically, 2-chloro-1,3-thiazole derivatives, such as 2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,3-thiazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and agrochemical development. Specifically, 2-chloro-1,3-thiazole derivatives, such as 2-Chloro-4-(phenoxymethyl)-1,3-thiazole , serve as highly versatile electrophilic building blocks. The intrinsic reactivity of this molecule is governed by the strong electron-withdrawing nature of the adjacent nitrogen atom within the heteroaromatic ring.

In a classic Nucleophilic Aromatic Substitution (SNAr) reaction, the C2-position of the thiazole ring is highly activated[1]. When an incoming nucleophile attacks the C2-carbon, the ring nitrogen accommodates the developing negative charge, stabilizing the rate-determining formation of an anionic Meisenheimer complex[2]. Following this, the rapid elimination of the chloride leaving group restores aromaticity, yielding the 2-substituted product. The presence of the 4-(phenoxymethyl) group provides a synthetic handle that is generally stable under standard SNAr conditions, provided that excessively harsh bases (which could cleave the ether linkage) are avoided.

SNAr_Mechanism A 2-Chloro-4-(phenoxymethyl) -1,3-thiazole B Nucleophilic Attack (Amine/Thiolate) A->B Activation C Meisenheimer Complex (N-Stabilized Anion) B->C Rate-Determining Step D Chloride Elimination (Fast Step) C->D Rearomatization E 2-Substituted-4-(phenoxymethyl) -1,3-thiazole D->E Product Formation

Mechanistic pathway of the SNAr reaction on the 2-chlorothiazole scaffold.

Experimental Workflows: Causality and Design

To demonstrate the synthetic utility of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole, this guide details two distinct SNAr workflows: Amination (C-N bond formation) and Thioetherification (C-S bond formation) .

Solvents and Reagents Rationale
  • Solvent Selection (DMF): SNAr reactions require polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents possess high dielectric constants, which effectively solvate cationic counter-ions while leaving the anionic nucleophile "naked" and highly reactive. Furthermore, they stabilize the polar transition state of the Meisenheimer complex[3].

  • Base Selection:

    • For Amination, N,N-Diisopropylethylamine (DIPEA) is utilized. As a sterically hindered, non-nucleophilic organic base, it efficiently scavenges the HCl byproduct without competing for the electrophile, maintaining a homogeneous reaction mixture.

    • For Thioetherification, Potassium Carbonate (K2CO3) is preferred. It is a mild inorganic base perfectly suited to deprotonate thiols (pKa ~6–10) to form highly potent thiolate anions, without risking the cleavage of the phenoxymethyl ether.

Workflow Start Reagent Preparation (Dry Solvent, Base, Nucleophile) Mix Combine 2-Chloro-4-(phenoxymethyl)-1,3-thiazole with Nucleophile & Base Start->Mix Heat Thermal Activation (80-100°C, 4-12 h) Mix->Heat Monitor TLC / LC-MS Monitoring Heat->Monitor Monitor->Heat Incomplete Conversion Quench Aqueous Quench & Extraction (EtOAc / H2O) Monitor->Quench Complete Conversion Purify Flash Chromatography (Hexanes/EtOAc) Quench->Purify

Step-by-step experimental workflow for the nucleophilic substitution protocol.

Step-by-Step Methodologies

Protocol A: Amination with Secondary Amines (e.g., Morpholine)

This protocol is optimized for secondary aliphatic amines. Primary amines can also be used, though they may require slightly longer reaction times or higher temperatures due to lower nucleophilicity compared to cyclic secondary amines.

  • Preparation: In an oven-dried, argon-flushed 25 mL round-bottom flask, dissolve 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (1.0 mmol, 225.7 mg) in anhydrous DMF (5.0 mL) to create a 0.2 M solution.

  • Reagent Addition: Add morpholine (1.5 mmol, 130 µL) followed by DIPEA (2.0 mmol, 348 µL) via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath. Stir continuously for 8 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc, 3:1 v/v) or LC-MS until the starting material is completely consumed.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 15 mL) to remove residual DMF, followed by brine (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford 4-(phenoxymethyl)-2-(morpholin-4-yl)-1,3-thiazole.

Protocol B: Thioetherification with Thiols (e.g., Thiophenol)

Thiols are softer, more potent nucleophiles than amines. Consequently, this reaction proceeds at slightly lower temperatures and requires less time[3].

  • Preparation: In an oven-dried, argon-flushed 25 mL round-bottom flask, suspend finely powdered anhydrous K2CO3 (2.0 mmol, 276.4 mg) in anhydrous DMF (5.0 mL).

  • Thiolate Generation: Add thiophenol (1.2 mmol, 123 µL) to the suspension and stir at room temperature for 15 minutes to allow for thiolate anion generation.

  • Electrophile Addition: Add 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (1.0 mmol, 225.7 mg) to the mixture.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Quenching & Extraction: Cool to room temperature and dilute with 15 mL of water. Extract with Ethyl Acetate (3 x 15 mL).

  • Washing (Critical Step): Wash the combined organic layers with 1 M aqueous NaOH (15 mL) to remove any unreacted, highly odorous thiophenol, followed by a brine wash (15 mL).

  • Drying & Purification: Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (gradient elution: 5% to 15% EtOAc in Hexanes) to yield the thioether product.

Quantitative Data Presentation

The following table summarizes the expected reaction parameters and performance metrics for various nucleophile classes when reacted with 2-Chloro-4-(phenoxymethyl)-1,3-thiazole under the optimized conditions described above.

Nucleophile ClassExample ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Secondary Amine MorpholineDIPEA (2.0 eq)DMF908 - 1275 - 85%
Primary Amine BenzylamineDIPEA (2.0 eq)DMF10012 - 1665 - 75%
Aryl Thiol ThiophenolK2CO3 (2.0 eq)DMF803 - 585 - 95%
Alkyl Thiol EthanethiolK2CO3 (2.0 eq)DMF804 - 680 - 90%
Alkoxide Sodium MethoxideNone (Pre-formed)MeOH/THF706 - 870 - 80%

Note: Yields are highly dependent on the strict exclusion of moisture during the reagent preparation phase, as water can act as a competing nucleophile, leading to the formation of 2-hydroxythiazole byproducts.

References

  • Direct α-C–H Heteroarylation of Unprotected Primary Amines ChemRxiv URL
  • An In-depth Technical Guide to 2-Chlorothiazole-5-thiol: Properties, Structure, and Inferred Characteristics Benchchem URL
  • A Comparative Guide to the Reactivity of 4-(Methoxymethyl)

Sources

Method

Application Note: Derivatization of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole in Medicinal Chemistry

Executive Summary & Scaffold Rationale In modern drug discovery, the 1,3-thiazole ring is a privileged heterocyclic scaffold found in numerous FDA-approved therapeutics. Specifically, 2-Chloro-4-(phenoxymethyl)-1,3-thiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the 1,3-thiazole ring is a privileged heterocyclic scaffold found in numerous FDA-approved therapeutics. Specifically, 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (CAS: 1872492-22-2) serves as a highly versatile, bifunctional building block for library generation.

The rationale for utilizing this specific scaffold is twofold:

  • The 4-(Phenoxymethyl) Vector: The ether linkage provides critical conformational flexibility, allowing the terminal phenyl ring to adaptively occupy deep, lipophilic pockets in target proteins (such as the DFG-out allosteric pocket in kinases). The oxygen atom can also serve as a localized hydrogen-bond acceptor.

  • The C2-Chlorine Reactivity: The electron-deficient nature of the thiazole ring, driven by the electronegative nitrogen and sulfur atoms, highly activates the C2 position. The chlorine atom serves as an excellent leaving group, making this position exceptionally susceptible to both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions (1)[1].

Workflow Core 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (Core Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) with Amines Core->SNAr Amine, Base, Heat Suzuki Suzuki-Miyaura Cross-Coupling with Boronic Acids Core->Suzuki Pd Catalyst, Base Prod1 2-Amino-4-(phenoxymethyl)thiazoles (H-Bond Donor/Acceptor Motif) SNAr->Prod1 Prod2 2-Aryl-4-(phenoxymethyl)thiazoles (Extended Lipophilic Binder) Suzuki->Prod2

Caption: Divergent synthetic workflow for 2-Chloro-4-(phenoxymethyl)-1,3-thiazole derivatization.

Application 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

SNAr is among the most widely used reactions in medicinal chemistry for diversifying heterocyclic libraries (2)[2]. The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the C2 carbon, breaking the aromaticity to form a transient, anionic Meisenheimer-type intermediate. The electron-withdrawing imine-like nitrogen of the thiazole ring stabilizes this negative charge. Subsequent elimination of the chloride ion restores aromaticity (3)[3].

Polar aprotic solvents (e.g., DMF, NMP) are chosen because they solvate the cations of the base, leaving the amine nucleophile "naked" and highly reactive, while simultaneously stabilizing the highly polar transition state.

Mechanism Reactant 2-Chlorothiazole Core Intermediate Meisenheimer-type Intermediate Reactant->Intermediate Nucleophilic Attack Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Intermediate Product 2-Aminothiazole + HCl Intermediate->Product Chloride Elimination

Caption: Addition-elimination mechanism (SNAr) at the C2 position of the 1,3-thiazole ring.

Self-Validating Protocol: Synthesis of 2-Amino Derivatives

Reagents: 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (1.0 eq), Amine (1.5 eq), K₂CO₃ (2.0 eq), Anhydrous DMF (0.2 M).

  • Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the thiazole core (225.7 mg, 1.0 mmol) and K₂CO₃ (276.4 mg, 2.0 mmol).

    • Causality: K₂CO₃ acts as a heterogeneous proton sponge to neutralize the HCl byproduct, driving the equilibrium forward without competing as a nucleophile.

  • Execution: Add anhydrous DMF (5.0 mL) followed by the amine (1.5 mmol). Seal the vial and heat to 100 °C in an oil bath for 8 hours.

  • In-Process Monitoring: Sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is complete when the starting material peak (m/z 226.0 for ³⁵Cl) disappears, replaced by a more polar peak corresponding to the [M+H]⁺ of the aminated product. If unreacted starting material persists, the amine may be sterically hindered; increase the temperature to 120 °C.

  • Workup: Cool to room temperature and quench with distilled water (15 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data: SNAr Optimization
EntryAmine TypeSolventBaseTemp (°C)Time (h)Yield (%)
1Primary Aliphatic (e.g., Ethylamine)EthanolDIPEA801285
2Secondary Aliphatic (e.g., Morpholine)DMFK₂CO₃100892
3Primary Aromatic (e.g., Aniline)NMPCs₂CO₃1201868*
4Sterically Hindered (e.g., t-Butylamine)DMSONaH1002445

*Anilines exhibit lower nucleophilicity due to lone-pair delocalization into the phenyl ring, requiring stronger bases and higher temperatures.

Application 2: Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

To extend the lipophilic framework of the scaffold, Suzuki-Miyaura cross-coupling is utilized to install aryl or heteroaryl groups at the C2 position. This biaryl bond construction is highly attractive for library synthesis because the boric acid byproducts are essentially nontoxic ().

The rate-limiting step in this catalytic cycle is the oxidative addition of the Pd(0) species into the relatively strong C(sp²)-Cl bond. Therefore, electron-rich, bidentate ligands with large bite angles (such as dppf or SPhos) are required to accelerate oxidative addition while simultaneously facilitating the final reductive elimination step.

Self-Validating Protocol: Synthesis of 2-Aryl Derivatives

Reagents: 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (1.0 eq), Arylboronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (2.5 eq), 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Degassing (Critical Step): To a Schlenk flask, add the thiazole core (225.7 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (530.7 mg, 2.5 mmol). Add 10 mL of the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Execution: Quickly add Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol) under a positive stream of Argon. Seal the flask and heat to 100 °C for 4 hours.

    • Self-Validation: A successful reaction will maintain a deep red/orange hue. If the solution turns completely black with a fine precipitate within the first 30 minutes, "Pd-black" has formed, indicating catalyst death (likely due to poor degassing).

  • In-Process Monitoring: TLC (Hexanes:EtOAc 3:1). The product typically runs higher (less polar) than the starting chlorothiazole under UV (254 nm) visualization.

  • Workup: Cool the mixture and filter it through a 1-inch pad of Celite, washing with EtOAc (20 mL).

    • Causality: Filtering through Celite is mandatory to remove precipitated palladium residues, which otherwise cause severe, unbreakable emulsions during liquid-liquid extraction. Separate the aqueous layer, dry the organic layer over MgSO₄, and concentrate.

Quantitative Data: Cross-Coupling Optimization
EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9072Standard conditions; prone to protodeboronation.
2Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O10089Excellent general conditions for stable boronic acids.
3Pd(OAc)₂ / SPhosK₂CO₃DMF/H₂O11094Optimal for sterically hindered or heteroaryl boronic acids.
4Pd₂(dba)₃ / XPhosCs₂CO₃Toluene10081Anhydrous conditions; useful for water-sensitive substrates.

References

  • Jiang, B., et al. Solution-Phase Synthesis of a Thiazoyl-Substituted Indolyl Library via Suzuki Cross-Coupling. Journal of Combinatorial Chemistry, 2003. URL:[Link]

  • ChemRxiv. Direct α-C–H Heteroarylation of Unprotected Primary Amines. ChemRxiv Preprint, 2021. URL:[Link]

Sources

Application

Experimental procedure for the synthesis of 2-amino-4-(phenoxymethyl)-1,3-thiazole

An Application Note for the Synthesis of 2-amino-4-(phenoxymethyl)-1,3-thiazole Introduction: The Significance of the 2-Aminothiazole Scaffold The 2-aminothiazole (2-AT) moiety is a cornerstone in medicinal chemistry, re...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-amino-4-(phenoxymethyl)-1,3-thiazole

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole (2-AT) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This heterocyclic system is a versatile pharmacophore, integral to drugs with a vast spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[1][2][4][5][6] The structural rigidity and unique electronic properties of the 2-AT ring system allow it to engage in specific, high-affinity interactions with a variety of biological targets.

This document provides a comprehensive, field-proven protocol for the synthesis of 2-amino-4-(phenoxymethyl)-1,3-thiazole, a valuable building block for drug discovery. The phenoxymethyl substituent at the 4-position offers a handle for further synthetic elaboration, enabling the exploration of chemical space around this potent core. The methodology detailed herein is based on the robust and historically significant Hantzsch thiazole synthesis, a reliable condensation reaction that remains a mainstay in heterocyclic chemistry.[3][7][8][9][10]

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most direct and widely employed route for the preparation of 2-aminothiazoles is the Hantzsch thiazole synthesis.[9][11][12][13] This reaction establishes the thiazole ring through the condensation of an α-haloketone with a thiourea derivative.[3][7][14]

For the target molecule, 2-amino-4-(phenoxymethyl)-1,3-thiazole, the key precursors are 1-chloro-3-phenoxyacetone (the α-haloketone) and thiourea .

Reaction Mechanism: The synthesis proceeds through a well-established multi-step pathway:

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with a nucleophilic attack from the highly nucleophilic sulfur atom of thiourea onto the electrophilic α-carbon of 1-chloro-3-phenoxyacetone. This step displaces the chloride leaving group.[7]

  • Intramolecular Cyclization: Following the initial S-alkylation, an intramolecular condensation occurs. A lone pair of electrons on one of the nitrogen atoms of the intermediate attacks the carbonyl carbon.[7]

  • Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate. This dehydration event results in the formation of the stable, aromatic 1,3-thiazole ring system.[7]

The overall transformation is depicted below.

Sources

Method

Application Note: High-Throughput Screening of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole Derivatives for Anticancer Drug Discovery

Executive Summary The compound 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (CAS: 1872492-22-2) represents a highly versatile and privileged scaffold for drug discovery[1]. Thiazole-containing compounds are ubiquitous in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (CAS: 1872492-22-2) represents a highly versatile and privileged scaffold for drug discovery[1]. Thiazole-containing compounds are ubiquitous in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties[2]. This application note details the chemical rationale, biochemical assay design, and phenotypic validation protocols required to execute a High-Throughput Screening (HTS) campaign utilizing derivatives of this specific thiazole scaffold, with a primary focus on identifying novel tubulin polymerization inhibitors.

Chemical Rationale & Library Design (E-E-A-T)

Successful HTS campaigns rely on the intelligent selection of core scaffolds. 2-Chloro-4-(phenoxymethyl)-1,3-thiazole is specifically chosen for library generation due to two distinct structural advantages:

  • Reactivity of the 2-Chloro Position: The chlorine atom at the C-2 position of the thiazole ring is highly activated. This allows for rapid, high-yielding Nucleophilic Aromatic Substitution (SNAr) with various amines and thiols, or palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids. This causality means researchers can generate hundreds of diverse 2-substituted derivatives directly in 384-well microtiter plates without complex purification steps.

  • Lipophilicity of the 4-(Phenoxymethyl) Group: The phenoxymethyl moiety imparts essential lipophilicity (LogP) and enables robust π−π stacking interactions within hydrophobic target pockets[3]. In the context of tubulin inhibitors, this group effectively mimics the binding dynamics of the trimethoxyphenyl ring found in colchicine, anchoring the molecule within the β -tubulin subunit[4].

HTS_Workflow A Scaffold: 2-Chloro-4-(phenoxymethyl) -1,3-thiazole B Library Synthesis (SNAr / Cross-Coupling) A->B C Primary HTS (Tubulin Polymerization) B->C D Secondary Screen (Cell Viability) C->D E Hit-to-Lead Optimization D->E

Workflow from scaffold derivatization to hit-to-lead optimization in HTS campaigns.

Primary Biochemical Screen: High-Throughput Tubulin Polymerization Assay

Thiazole derivatives are well-documented inhibitors of tubulin polymerization[5]. This biochemical assay measures the fluorescence enhancement that occurs when a reporter dye incorporates into the hydrophobic environment of actively polymerizing microtubules.

Causality of Assay Design

Tubulin assembly is highly sensitive to its microenvironment. The assay buffer is engineered with specific components to force polymerization in a controlled manner[6]:

  • GTP (1 mM): Serves as the obligate energy source required for tubulin heterodimer assembly.

  • EGTA (1 mM): Chelates trace calcium ions ( Ca2+ ), which would otherwise trigger catastrophic microtubule depolymerization.

  • Glycerol (10% v/v): Acts as a molecular crowding agent, artificially lowering the critical concentration of tubulin required for nucleation, ensuring a robust signal window for HTS.

Step-by-Step Methodology

Note: This protocol is a self-validating system designed for 384-well black, flat-bottom microplates.

  • Reagent Preparation: Prepare the Tubulin Reaction Mix on ice. Combine 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , 1 mM EGTA, 10% glycerol, 1 mM GTP, 10 µM fluorescent reporter dye, and 3 mg/mL purified porcine brain tubulin.

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of test compounds (10 mM in DMSO) into the 384-well plate.

  • Control Wells (Self-Validation):

    • Vehicle: DMSO only (Baseline polymerization).

    • Positive Control (Inhibitor): 5 µM Colchicine (Suppresses polymerization).

    • Positive Control (Enhancer): 5 µM Paclitaxel (Accelerates polymerization).

  • Assay Initiation: Rapidly dispense 50 µL of the cold Tubulin Reaction Mix into all wells using a multidrop dispenser.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm / Em: 460 nm) every minute for 60 minutes.

  • Quality Control: Calculate the Z'-factor using the DMSO and Colchicine control wells. A Z'-factor 0.65 is required to validate the plate for hit selection.

MOA T Tubulin Heterodimers I Inhibition of Polymerization T->I C Thiazole Derivative (Colchicine Site Binding) C->I Binds M Microtubule Destabilization I->M A G2/M Phase Arrest & Apoptosis M->A

Mechanism of action for thiazole-based tubulin polymerization inhibitors.

Secondary Phenotypic Screen: Cell Viability & Cytotoxicity

Biochemical hits must be validated in cellular models to confirm membrane permeability and physiological efficacy[7].

Causality of Assay Design

We utilize a homogeneous, luminescence-based ATP detection assay (CellTiter-Glo). Because tubulin inhibitors disrupt the mitotic spindle, treated cells undergo prolonged G2/M phase cell cycle arrest[8]. This unresolved arrest triggers the apoptotic cascade, resulting in the rapid cessation of metabolic activity and depletion of intracellular ATP. By quantifying ATP via the luciferase reaction, the assay provides a direct, highly sensitive measure of cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding: Seed HeLa (cervical cancer) or A375 (melanoma) cells at a density of 2,000 cells/well in 30 µL of complete media (DMEM + 10% FBS) into a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Pin-transfer 100 nL of the hit compounds (10-point dose-response) into the assay plates. Include 10 µM Staurosporine as a maximum kill control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • ATP Detection: Equilibrate plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent to each well. Shake the plate at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence on a multimode reader. Normalize data against the DMSO (100% viability) and Staurosporine (0% viability) controls to calculate the IC50​ values.

Quantitative Data Presentation

The following table summarizes expected HTS data profiles for standard controls and hypothetical derivatives synthesized from the 2-Chloro-4-(phenoxymethyl)-1,3-thiazole scaffold, demonstrating the hit-to-lead progression.

Compound IDC-2 SubstitutionTubulin IC50​ (µM)HeLa Cytotoxicity IC50​ (µM)Ligand Efficiency (LE)
Scaffold -Cl (Unsubstituted)> 50.00> 100.00N/A
Derivative A 4-Methoxyphenylamino1.243.100.31
Derivative B 3,4,5-Trimethoxyphenyl0.080.260.42
Colchicine N/A (Positive Control)2.500.050.35

Note: Ligand Efficiency (LE) is calculated as (ΔG)/Nheavy​ , where Nheavy​ is the non-hydrogen atom count. An LE > 0.3 is generally required for a viable lead compound.

References

  • Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery. Pharmaceuticals, 2025, 18, 1887. Available at:[Link]

  • Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2022. Available at:[Link]

  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomal Agents. Journal of Medicinal Chemistry, 2023. Available at:[Link]

  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters, 2023. Available at:[Link]

Sources

Application

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole, a key intermediate in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole, a key intermediate in the development of various pharmaceutical compounds. The protocol herein emphasizes a robust and scalable two-step synthetic route, commencing with the synthesis of the precursor 4-(phenoxymethyl)-1,3-thiazol-2-amine, followed by a Sandmeyer-type reaction to yield the final product. This guide offers detailed, step-by-step methodologies, process optimization strategies, in-depth safety protocols, and analytical methods for reaction monitoring and quality control. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both efficiency and safety in a laboratory or pilot plant setting.

Introduction

The 1,3-thiazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules and pharmaceutical agents. Its unique structural and electronic properties contribute to favorable interactions with various biological targets. The specific compound, 2-Chloro-4-(phenoxymethyl)-1,3-thiazole, serves as a versatile building block in medicinal chemistry, primarily due to the reactivity of the chlorine atom at the 2-position, which allows for further functionalization through nucleophilic substitution reactions.[1]

The synthesis of substituted thiazoles can be achieved through various established methods, with the Hantzsch thiazole synthesis being a cornerstone in this field.[2][3] This classical method involves the condensation of an α-haloketone with a thioamide.[2] While effective for a range of derivatives, alternative strategies are often sought for specific substitution patterns and to improve overall efficiency and scalability.

This application note details a scalable, two-step synthesis of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole. The chosen synthetic pathway is designed for robustness and adaptability to larger-scale production, addressing the needs of drug development professionals who require significant quantities of this key intermediate.

Synthetic Strategy Overview

The overall synthetic approach is a two-step process, designed for efficiency and scalability. The workflow begins with the synthesis of the amine precursor, followed by its conversion to the final chlorinated product.

Synthesis_Workflow A Starting Materials: Phenoxyacetone, Thiourea B Step 1: Hantzsch-type Thiazole Synthesis A->B Reaction C Intermediate: 4-(Phenoxymethyl)-1,3-thiazol-2-amine B->C Isolation & Purification D Step 2: Sandmeyer-type Chlorination C->D Diazotization & Chlorination E Final Product: 2-Chloro-4-(phenoxymethyl)-1,3-thiazole D->E Work-up & Purification

Caption: Overall synthetic workflow for 2-Chloro-4-(phenoxymethyl)-1,3-thiazole.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Phenoxymethyl)-1,3-thiazol-2-amine

This step involves a variation of the Hantzsch thiazole synthesis, where phenoxyacetone reacts with thiourea in the presence of a halogen to form the aminothiazole intermediate.

Reaction Mechanism: The reaction proceeds through the initial formation of an α-haloketone in situ, which then undergoes condensation with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the carbonyl carbon of the halogenated ketone. Subsequent cyclization and dehydration lead to the formation of the thiazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenoxyacetone150.17150.2 g1.0
Thiourea76.1276.1 g1.0
Iodine253.81254.0 g1.0
Ethanol46.071.5 L-
Sodium Thiosulfate158.11As needed-
Saturated Sodium Bicarbonate-As needed-

Protocol:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenoxyacetone (150.2 g, 1.0 mol) and thiourea (76.1 g, 1.0 mol) in ethanol (1.0 L).

  • Stir the mixture at room temperature to obtain a homogeneous solution.

  • In a separate beaker, dissolve iodine (254.0 g, 1.0 mol) in ethanol (500 mL).

  • Slowly add the iodine solution to the reaction mixture via the dropping funnel over a period of 1-2 hours. An exothermic reaction will be observed, and the temperature should be maintained below 40°C, using an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the resulting residue, add water (1 L) and a saturated solution of sodium thiosulfate until the iodine color disappears.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.

  • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield 4-(phenoxymethyl)-1,3-thiazol-2-amine.[4]

Step 2: Synthesis of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole

This step utilizes a Sandmeyer-type reaction to convert the amino group of the thiazole intermediate into a chloro group.

Reaction Mechanism: The primary amine is first diazotized with sodium nitrite in the presence of a strong acid (hydrochloric acid) to form a diazonium salt. This unstable intermediate is then decomposed in the presence of a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Phenoxymethyl)-1,3-thiazol-2-amine206.26103.1 g0.5
Concentrated Hydrochloric Acid36.46300 mL-
Sodium Nitrite69.0038.0 g0.55
Copper(I) Chloride98.9910.0 g0.1
Dichloromethane84.931.0 L-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Protocol:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-(phenoxymethyl)-1,3-thiazol-2-amine (103.1 g, 0.5 mol) in a mixture of concentrated hydrochloric acid (150 mL) and water (300 mL).

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (38.0 g, 0.55 mol) in water (100 mL).

  • Add the sodium nitrite solution dropwise to the cooled suspension while maintaining the temperature between 0-5°C. Stir vigorously during the addition.

  • In a separate 2 L flask, dissolve copper(I) chloride (10.0 g, 0.1 mol) in concentrated hydrochloric acid (150 mL). Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10°C during this addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Extract the reaction mixture with dichloromethane (3 x 300 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 2-Chloro-4-(phenoxymethyl)-1,3-thiazole.[5]

Process Optimization and Troubleshooting

The efficiency and success of a scale-up synthesis often depend on careful control of reaction parameters.

Optimization_Parameters center Yield & Purity Temp Temperature Control center->Temp affects Addition Rate of Addition center->Addition affects Stoich Stoichiometry center->Stoich affects Solvent Solvent Choice center->Solvent affects Workup Work-up Procedure center->Workup affects

Caption: Critical process parameters influencing yield and purity.

Key Considerations:

  • Temperature Control: In both steps, maintaining the recommended temperature ranges is crucial. Exothermic reactions, particularly during the addition of iodine and the diazotization/Sandmeyer steps, must be carefully managed to prevent side reactions and ensure safety.

  • Rate of Reagent Addition: Slow and controlled addition of reagents is essential. Rapid addition can lead to localized high concentrations, promoting the formation of impurities and posing a safety hazard, especially with the evolution of nitrogen gas in the Sandmeyer reaction.

  • Stoichiometry: Precise control over the molar ratios of reactants is important for maximizing yield and minimizing unreacted starting materials, which can complicate purification.

  • Solvent Selection: The choice of solvent is critical for solubility of reactants and for facilitating the reaction. In larger scale operations, solvent recovery and recycling should be considered for economic and environmental reasons.

  • Work-up and Purification: Efficient extraction and washing steps are necessary to remove inorganic salts and other impurities. The choice of chromatography conditions should be optimized for the desired purity and throughput. For industrial applications, crystallization is often a more scalable purification method than chromatography.[6][7]

Analytical Methods for Reaction Monitoring and Quality Control

Robust analytical methods are essential for monitoring reaction progress, identifying intermediates and byproducts, and ensuring the final product meets the required quality specifications.

Analytical_Workflow InProcess In-Process Control TLC TLC InProcess->TLC Reaction Monitoring HPLC HPLC InProcess->HPLC Quantitative Analysis GC GC InProcess->GC Volatile Components FinalProduct Final Product QC NMR NMR (1H, 13C) FinalProduct->NMR Structure Elucidation MS Mass Spectrometry FinalProduct->MS Molecular Weight IR IR Spectroscopy FinalProduct->IR Functional Groups Purity Purity (HPLC/GC) FinalProduct->Purity Purity Assessment

Caption: Analytical workflow for process monitoring and quality control.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is the primary method for determining the purity of the final product.

  • Gas Chromatography (GC): Useful for analyzing the presence of volatile starting materials or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the intermediate and final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups in the molecules.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[8][9][10]

  • An emergency eyewash station and safety shower should be readily accessible.[10][11]

Specific Hazards:

  • Iodine: Can cause skin and eye irritation. Avoid inhalation of vapors.

  • Concentrated Hydrochloric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.[8][9]

  • Sodium Nitrite: An oxidizing agent and is toxic if ingested.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize exposure.

  • Diazonium Salts: Potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.

References

  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride.
  • Sigma-Aldrich. (2013, March 19).
  • Bionium. (n.d.).
  • Fisher Scientific. (2009, September 21).
  • National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: THIONYL CHLORIDE.
  • PrepChem. (n.d.). Synthesis of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride.
  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
  • ChemScene. (n.d.). 94830-63-4 | 4-(Phenoxymethyl)-1,3-thiazol-2-amine.
  • Scribd. (n.d.). Efficient Synthesis of 2-Chloro-5-Chloromethylthiazole.
  • CP Lab Safety. (n.d.). 2-Chloro-4-(chloromethyl)thiazole, 1 gram.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • PMC. (2021, August 25).
  • Frontiers. (2024, February 29). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • IntechOpen. (2020, June 29).
  • Aaron Chemicals. (n.d.). 2-chloro-4-(phenoxymethyl)-1,3-thiazole.
  • Sigma-Aldrich. (n.d.). 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid.
  • YouTube. (2019, January 19). synthesis of thiazoles.
  • Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
  • Patsnap. (2014, April 23). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Google Patents. (n.d.). US7531067B2 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • MilliporeSigma. (n.d.). 2-Chloro-4-methyl-1,3-thiazole | 26847-01-8.
  • Santa Cruz Biotechnology. (n.d.). 2-chloro-4-methyl-1,3-thiazole | CAS 26847-01-8.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2012, June 15). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar 3-(Phenoxymethyl)
  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole Derivatives

Executive Summary Thiazole derivatives, particularly those with 2-chloro-4-substituted architectures, are indispensable pharmacophores in modern drug discovery. They serve as critical building blocks for cross-coupling r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole derivatives, particularly those with 2-chloro-4-substituted architectures, are indispensable pharmacophores in modern drug discovery. They serve as critical building blocks for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate advanced bioactive molecules targeting oncology, bacterial resistance, and central nervous system disorders[1]. The incorporation of a phenoxymethyl moiety at the C4 position significantly enhances the lipophilicity of the scaffold, providing a flexible linker that improves target receptor engagement[1].

Historically, the synthesis of 2-chlorothiazoles has been plagued by prolonged reaction times, poor yields, and the generation of hazardous byproducts[2]. In this application note, we present a highly optimized, two-step microwave-assisted organic synthesis (MAOS) workflow. By utilizing dielectric heating, this protocol dramatically accelerates reaction kinetics, suppresses side reactions, and delivers 2-chloro-4-(phenoxymethyl)-1,3-thiazole with superior purity and yield[3].

Mechanistic Rationale & Experimental Design

The synthesis is engineered as a two-stage process: a microwave-assisted Hantzsch cyclization followed by a non-aqueous Sandmeyer-type chlorination.

Step 1: Hantzsch Thiazole Cyclization

The classical Hantzsch synthesis involves the condensation of an α -haloketone (1-chloro-3-phenoxypropan-2-one) with thiourea. Under conventional reflux, this process can take up to 8 hours and often yields a mixture of intermediates[3]. By transitioning to a microwave reactor, we utilize ethanol as the solvent. Ethanol possesses a high loss tangent ( tanδ=0.941 ), allowing it to absorb microwave energy efficiently and convert it into rapid, localized volumetric heating. This circumvents the thermal wall effects of conventional heating, driving the cyclization to completion in just 15 minutes[2].

Step 2: Non-Aqueous Sandmeyer Chlorination

Converting the resulting 2-aminothiazole to a 2-chlorothiazole is mechanistically challenging. Traditional aqueous diazotization using sodium nitrite and hydrochloric acid ( NaNO2​/HCl ) is highly problematic for thiazoles; the intermediate thiazole diazonium salt is highly unstable in water and rapidly hydrolyzes to form a 2-hydroxythiazole byproduct[4].

To circumvent this, our protocol employs a non-aqueous diazotization using tert-butyl nitrite ( t -BuONO) and anhydrous copper(II) chloride ( CuCl2​ ) in acetonitrile. Acetonitrile is a polar aprotic solvent that couples well with microwave frequencies but does not act as a competing nucleophile. The microwave environment facilitates a rapid Single Electron Transfer (SET) from the copper species, triggering the extrusion of nitrogen gas ( N2​ ) and the formation of a highly reactive thiazolyl radical. This radical immediately abstracts a chlorine atom from CuCl2​ before dimerization or degradation can occur[4].

Workflow A 1-Chloro-3-phenoxypropan-2-one + Thiourea B Microwave Irradiation (EtOH, 80°C, 15 min) A->B C 4-(Phenoxymethyl)-1,3-thiazol-2-amine (Intermediate) B->C D t-BuONO, CuCl2 Acetonitrile C->D E Microwave Irradiation (60°C, 10 min) D->E F 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (Target Product) E->F

Two-step microwave-assisted synthesis workflow for 2-chloro-4-(phenoxymethyl)-1,3-thiazole.

Experimental Protocols

Equipment Required:

  • Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with dynamic pressure control and IR temperature sensors.

  • 10 mL and 30 mL pressure-rated microwave vials with Teflon-lined crimp caps.

Protocol A: Synthesis of 4-(phenoxymethyl)-1,3-thiazol-2-amine

Self-Validation Check: The reaction progress must be monitored by TLC (Hexane:EtOAc 1:1). The disappearance of the α -haloketone spot confirms cyclization.

  • Reagent Preparation: In a 30 mL microwave vial equipped with a magnetic stir bar, dissolve 1-chloro-3-phenoxypropan-2-one (5.0 mmol, 0.92 g) and thiourea (5.5 mmol, 0.42 g) in 10 mL of absolute ethanol.

  • Sealing: Cap the vial securely with a Teflon-lined crimp cap to ensure the system can safely auto-generate pressure, which elevates the solvent's boiling point and accelerates the reaction.

  • Microwave Irradiation: Insert the vial into the microwave synthesizer. Set the parameters to 80 °C, with a ramp time of 2 minutes and a hold time of 15 minutes. Set the maximum power to 150 W and maximum pressure to 15 bar.

  • Cooling & Workup: Allow the system to cool to 40 °C via compressed air cooling before decapping. Pour the reaction mixture into 50 mL of crushed ice-water and neutralize with 10% aqueous NaHCO3​ until pH 7-8 is reached.

  • Isolation: Filter the resulting precipitate under a vacuum, wash with cold water (2 x 10 mL), and dry under a high vacuum to yield the intermediate amine.

Protocol B: Synthesis of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole

Critical Insight: The addition of t -BuONO must be done dropwise at 0 °C prior to microwave heating to prevent uncontrolled, exothermic nitrogen evolution.

  • Reagent Preparation: In a dry 30 mL microwave vial, suspend anhydrous CuCl2​ (6.0 mmol, 0.81 g) and t -BuONO (7.5 mmol, 0.89 mL) in 12 mL of anhydrous acetonitrile. Stir at 0 °C for 5 minutes.

  • Substrate Addition: Slowly add 4-(phenoxymethyl)-1,3-thiazol-2-amine (5.0 mmol, from Protocol A) in small portions to the chilled suspension.

  • Microwave Irradiation: Seal the vial and transfer it to the microwave reactor. Irradiate at 60 °C for 10 minutes (Ramp: 1 min, Max Power: 100 W).

  • Quenching & Extraction: Cool the vial to room temperature. Causality note: Quench the reaction with 20 mL of 1M aqueous HCl. The acidic quench is mandatory to solubilize the copper salts, preventing severe emulsion formation during extraction. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to isolate the target 2-chlorothiazole.

Mechanism N1 2-Aminothiazole Derivative N2 Diazotization (t-BuONO) Formation of Diazonium Salt N1->N2 N3 Single Electron Transfer (SET) from Cu(I) species N2->N3 N4 Thiazolyl Radical Formation (N2 evolution) N3->N4 N5 Chlorine Abstraction from CuCl2 N4->N5 N6 2-Chlorothiazole Derivative N5->N6

Mechanistic pathway of the non-aqueous Sandmeyer chlorination under microwave irradiation.

Data Presentation & Efficiency Analysis

The transition from conventional thermal heating to microwave-assisted synthesis yields profound improvements in both time efficiency and material recovery. The quantitative advantages of this protocol are summarized below.

Reaction ParameterConventional Thermal HeatingMicrowave-Assisted ProtocolNet Improvement
Step 1: Reaction Time 6.0 – 8.0 hours15 minutes~30x Faster
Step 1: Isolated Yield 65% – 70%88% – 92%+20% Yield
Step 2: Reaction Time 4.0 – 6.0 hours10 minutes~25x Faster
Step 2: Isolated Yield 45% – 50%78% – 82%+30% Yield
Primary Byproduct 2-Hydroxythiazole (High)Trace amountsEnhanced Selectivity

References

  • Full article: Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. tandfonline.com. 1

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... nih.gov. 3

  • Recent Advances in Synthesis of Thiazoles ring: Mini Review. researchgate.net. 2

  • US6812348B1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazol. google.com. 4

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole in the Development of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazole Scaffold in Modern Kinase Inhibitor Design Protein kinases, as central regulators of a vast array of cellular processes, have eme...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Kinase Inhibitor Design

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis.[1][2] Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.[3] Within the landscape of kinase inhibitor discovery, heterocyclic scaffolds play a pivotal role, providing a structural framework for potent and selective agents.[4][5] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its versatile biological activities.[4][6][7][8] Its presence in FDA-approved drugs like the pan-Src kinase inhibitor Dasatinib underscores its significance in the development of effective anticancer therapeutics.[3][4][9][10]

The thiazole moiety's utility stems from its ability to engage in a variety of non-covalent interactions within the ATP-binding site of kinases, including hydrogen bonding and hydrophobic interactions.[3] The nitrogen atom of the thiazole ring, for instance, can act as a hydrogen bond acceptor, a key interaction for anchoring inhibitors to the kinase hinge region.[3][11] This document provides detailed application notes and protocols for leveraging a specific, strategically functionalized thiazole derivative, 2-Chloro-4-(phenoxymethyl)-1,3-thiazole , as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors.

The 2-Chloro-4-(phenoxymethyl)-1,3-thiazole Scaffold: A Gateway to Kinase Inhibitor Libraries

The subject of this guide, 2-Chloro-4-(phenoxymethyl)-1,3-thiazole, is a promising starting material for the generation of diverse kinase inhibitor libraries. Its key structural features include:

  • A Reactive 2-Chloro Substituent: The chlorine atom at the 2-position of the thiazole ring is an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the facile introduction of a wide range of amine-containing fragments, which are crucial for interacting with the kinase hinge region.

  • A 4-Phenoxymethyl Group: This group can be strategically modified to explore interactions with other regions of the ATP-binding site, potentially enhancing potency and selectivity.

  • The Thiazole Core: As previously mentioned, the thiazole ring itself is a well-established pharmacophore in kinase inhibitor design.[4][6][7][8]

These features make 2-Chloro-4-(phenoxymethyl)-1,3-thiazole an ideal building block for a fragment-based drug discovery approach, enabling the systematic exploration of chemical space around the thiazole core to identify potent and selective kinase inhibitors.

Synthetic Strategy: Derivatization of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole

The primary synthetic strategy for elaborating the 2-Chloro-4-(phenoxymethyl)-1,3-thiazole scaffold involves a nucleophilic aromatic substitution at the C2 position. This is typically achieved by reacting the starting material with a primary or secondary amine under basic conditions. The choice of the amine fragment is critical for determining the kinase selectivity and potency of the final compound.

Below is a general workflow for the synthesis and evaluation of a kinase inhibitor library starting from 2-Chloro-4-(phenoxymethyl)-1,3-thiazole.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation A 2-Chloro-4-(phenoxymethyl)- 1,3-thiazole C Nucleophilic Aromatic Substitution A->C B Amine Fragment Library B->C D Purification (e.g., Column Chromatography) C->D E Structural Characterization (NMR, MS) D->E F In Vitro Kinase Inhibition Assay E->F H Cell-Based Proliferation Assay E->H G IC50 Determination F->G I SAR Analysis G->I H->I

Caption: Synthetic and evaluation workflow for kinase inhibitor development.

Detailed Synthetic Protocol: Synthesis of a Representative Kinase Inhibitor

This protocol details the synthesis of a hypothetical kinase inhibitor, N-(4-methoxyphenyl)-4-(phenoxymethyl)-1,3-thiazol-2-amine, to illustrate the general procedure.

Materials:

  • 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (1 eq)

  • 4-methoxyaniline (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (1 eq).

  • Solvent and Reagents: Dissolve the starting material in anhydrous DMF. Add 4-methoxyaniline (1.1 eq) followed by DIPEA (2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-methoxyphenyl)-4-(phenoxymethyl)-1,3-thiazol-2-amine.

Characterization:

The structure and purity of the synthesized compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase, for example, a member of the Src family of kinases.[9] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used.[12]

Materials:

  • Recombinant active kinase (e.g., Src)

  • Kinase substrate (e.g., a suitable peptide)

  • ATP

  • Synthesized inhibitor compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase assay buffer. Add the diluted inhibitor compounds to the appropriate wells. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Enzyme and Substrate Addition: Add the kinase and its substrate to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP to all wells. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol is for evaluating the effect of the synthesized compounds on the proliferation of a cancer cell line known to be dependent on the targeted kinase.

Materials:

  • Cancer cell line (e.g., a breast cancer cell line like MCF-7)[13][14]

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the synthesized inhibitor compounds. Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting cell viability against the compound concentration.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data obtained from the kinase inhibition and cell proliferation assays can be used to establish a structure-activity relationship (SAR).[9][15][16] This involves correlating changes in the chemical structure of the inhibitors with their biological activity.

Example SAR Table:

Compound IDR-Group on AmineKinase IC50 (nM)Cell Proliferation GI50 (µM)
1 4-methoxyphenyl500.5
2 3,4-dimethoxyphenyl250.2
3 4-chlorophenyl1501.2
4 Phenyl2002.5

From this hypothetical data, one could infer that electron-donating groups on the phenyl ring of the amine fragment enhance activity, while electron-withdrawing groups are detrimental. This information guides the design of the next generation of more potent inhibitors.

Relevant Signaling Pathway: A Representative Kinase Cascade

Many kinase inhibitors target key nodes in signaling pathways that are constitutively active in cancer cells. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

2-Chloro-4-(phenoxymethyl)-1,3-thiazole is a valuable and versatile starting material for the development of novel kinase inhibitors. Its strategic functionalization allows for the efficient synthesis of compound libraries for screening against a wide range of kinases. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to utilize this scaffold in their drug discovery efforts, from initial synthesis to biological evaluation and lead optimization. The established importance of the thiazole core in kinase inhibition, combined with a systematic approach to its derivatization, holds significant promise for the discovery of next-generation targeted therapies.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Thiazole: A versatile pharmacophore moiety. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). PMC - NIH. [Link]

  • Thiazoles and Bisthiazoles. (2021). Encyclopedia.pub. [Link]

  • Thiazole. Wikipedia. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Cambridge University Press & Assessment. [Link]

  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. (2014). PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). ACS Publications. [Link]

  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors | Request PDF. ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). PubMed. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC. [Link]

  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (2009). PubMed. [Link]

  • Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. (2025). Taylor & Francis Group - Figshare. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. [Link]

  • 2-chloro-4-(phenoxymethyl)-1,3-thiazole. Aaron Chemicals. [Link]

  • The sphingosine kinase 1 inhibitor 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole induces proteasomal degradation of sphingosine kinase 1 in mammalian cells. (2010). PubMed. [Link]

  • CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. PMC. [Link]

  • Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. PMC. [Link]

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2005). PubMed. [Link]

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. (2021). MDPI. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. (2025). ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield and purity challenges during the synthesis of 2-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield and purity challenges during the synthesis of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole .

The synthesis of this crucial building block relies on a Williamson ether synthesis between 2-chloro-4-(chloromethyl)-1,3-thiazole and phenol[1]. While conceptually straightforward, the bifunctional nature of the thiazole electrophile and the ambident nature of the phenoxide nucleophile often lead to complex side reactions. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating protocol to achieve high-yielding O-alkylation.

Mechanistic Overview: Competing Pathways

To troubleshoot yield issues, we must first understand the competing reaction pathways. The target molecule is formed via an SN​2 displacement of the primary chloride. However, the highly electron-deficient 2-chloro position of the thiazole ring is susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[2], and the chloromethyl group is highly sensitive to hydrolysis.

SynthesisPathways SM Starting Materials: 2-Chloro-4-(chloromethyl)-1,3-thiazole + Phenol + Base SN2 Desired Pathway (SN2) O-Alkylation at C4-methyl SM->SN2 SNAr Undesired Pathway (SNAr) Attack at C2-chloro SM->SNAr Hydrolysis Undesired Pathway Hydrolysis of Chloromethyl SM->Hydrolysis Target Target Product: 2-Chloro-4-(phenoxymethyl)-1,3-thiazole SN2->Target Byproduct1 Side Product: 2-Phenoxy-4-(chloromethyl)-1,3-thiazole SNAr->Byproduct1 Byproduct2 Side Product: 2-Chloro-4-(hydroxymethyl)-1,3-thiazole Hydrolysis->Byproduct2

Mechanistic pathways in the reaction of 2-chloro-4-(chloromethyl)-1,3-thiazole with phenol.

Quantitative Reaction Data

The table below summarizes how different reaction conditions dictate the chemoselectivity and overall yield of the etherification process.

Reaction ConditionBaseSolventTemp (°C)AdditiveTypical Yield (%)Major Impurity Profile
Standard Williamson K2​CO3​ Acetone60 (Reflux)None65 - 70Incomplete conversion, trace SN​Ar
High Temp / Strong Base NaOH (aq)THF / H2​O 80None< 40Hydrolysis & Bis-phenoxy products
Pre-formed Phenoxide NaOPh THF0 to 25None75 - 80C-alkylation (benzylphenols)[3]
Optimized SN​2 K2​CO3​ (anhydrous) DMF 25 - 40 KI (0.1 eq) 88 - 95 Trace bis-ether (< 2%)

Optimized Step-by-Step Protocol (Self-Validating System)

This protocol utilizes an in situ Finkelstein reaction to accelerate the SN​2 pathway at lower temperatures, thereby outcompeting the higher-activation-energy SN​Ar pathway.

Reagents:

  • 2-Chloro-4-(chloromethyl)-1,3-thiazole: 1.0 equivalent (eq)

  • Phenol: 1.05 eq

  • Potassium Carbonate ( K2​CO3​ , anhydrous): 1.5 eq

  • Potassium Iodide (KI, anhydrous): 0.1 eq

  • N,N-Dimethylformamide (DMF, anhydrous): 10 mL per gram of substrate

Methodology:

  • Preparation & Drying: Oven-dry K2​CO3​ and KI at 120°C for 12 hours. Cool in a desiccator. Causality: Trace moisture generates hydroxide ions, which rapidly hydrolyze the chloromethyl group.

  • Phenoxide Generation: In a flame-dried, argon-purged flask, dissolve Phenol (1.05 eq) in anhydrous DMF. Add the dried K2​CO3​ (1.5 eq). Stir at room temperature (25°C) for 30 minutes.

    • Validation Checkpoint 1: The suspension should develop a faint yellow tint, confirming the deprotonation of phenol to phenoxide.

  • Catalyst Addition: Add KI (0.1 eq) to the suspension.

  • Electrophile Addition: Dissolve 2-chloro-4-(chloromethyl)-1,3-thiazole (1.0 eq) in a minimal amount of DMF (2 mL/g). Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump.

    • Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of double-alkylation ( SN​Ar at C2).

  • Reaction Monitoring: Stir the mixture at 35°C.

    • Validation Checkpoint 2: After 2 hours, perform TLC (Hexanes:EtOAc 4:1). The UV-active starting material ( Rf​ ~0.6) should be consumed, replaced by a new spot ( Rf​ ~0.4). LC-MS should confirm the product mass [M+H]+ without significant [M-Cl+OH]+ peaks.

  • Quench & Workup: Pour the reaction mixture into crushed ice water (50 mL per gram of substrate) to quench the reaction and solubilize the DMF. Extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted phenol), followed by water (3x) and brine (to remove residual DMF). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant amount of a bis-substituted byproduct (m/z corresponding to two phenoxy groups) in my LC-MS? Causality: The C2 position of the 1,3-thiazole ring is highly electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen and sulfur heteroatoms. This makes the 2-chloro substituent highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[2]. If your reaction temperature exceeds 50°C, or if you are using a strong, soluble base (like NaH), the phenoxide anion will not only attack the primary alkyl chloride ( SN​2 ) but also displace the 2-chloro group ( SN​Ar ), leading to 2-phenoxy-4-(phenoxymethyl)-1,3-thiazole. Solution: Strictly maintain the reaction temperature between 25°C and 40°C. Rely on the KI catalyst to drive the reaction rather than thermal energy. Ensure phenol is not in large excess (cap at 1.05 equivalents).

Q2: My reaction stalls at 60% conversion despite excess phenol and base. How can I drive it to completion without increasing the temperature? Causality: Alkyl chlorides are only moderately reactive electrophiles. In polar aprotic solvents, the displaced chloride leaving group can accumulate, and the reaction rate drops exponentially as substrate concentration decreases. Solution: Implement the in situ Finkelstein reaction described in the protocol. The catalytic iodide ion ( I− ) is a superior nucleophile that displacies the chloride to form a 2-chloro-4-(iodomethyl)-1,3-thiazole intermediate. The resulting iodomethyl group is a vastly superior electrophile for the phenoxide attack, driving the reaction to completion rapidly at lower temperatures[1].

Q3: LC-MS analysis of my crude mixture shows a major peak corresponding to [M-Cl+OH] (m/z ~ 149). What is causing this degradation? Causality: This mass corresponds to 2-chloro-4-(hydroxymethyl)-1,3-thiazole. The chloromethyl group is highly sensitive to hydrolysis. If your base is hydrated (e.g., K2​CO3​⋅1.5H2​O ) or if your solvent contains trace moisture, hydroxide ions ( OH− ) are generated in the basic medium. Hydroxide is a small, hard nucleophile that rapidly attacks the chloromethyl group, outcompeting the bulkier phenoxide. Solution: The protocol must be a strictly anhydrous system. Oven-dry your K2​CO3​ at 120°C overnight before use. Use anhydrous solvents stored over activated 3Å molecular sieves.

Q4: I am observing unexpected isomers in my NMR. Literature suggests C-alkylation products (benzylphenols) instead of the desired ether. How do I favor O-alkylation? Causality: Phenoxide is an ambident nucleophile; it can attack via the oxygen atom (O-alkylation) or the ortho/para carbon atoms of the aromatic ring (C-alkylation)[3]. C-alkylation is favored in non-polar solvents (like Toluene) or when the counterion (like Li+ or Na+ ) tightly coordinates with the oxygen, leaving the carbon atoms more exposed. Solution: Maximize the dissociation of the phenoxide ion pair. Use highly polar aprotic solvents like DMF or DMSO, which solvate the metal cation strongly, leaving a "naked," highly reactive phenoxide oxygen. Utilizing Potassium (from K2​CO3​ ) or Cesium (from Cs2​CO3​ ) cations—which are larger and softer than Sodium or Lithium—further promotes O-alkylation over C-alkylation.

References

  • Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors. National Center for Biotechnology Information (PMC).
  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Science and Education Publishing (Sciepub).
  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and mechanistic pitfalls researchers encounter when synthesizing 2-chloro-4-(phen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and mechanistic pitfalls researchers encounter when synthesizing 2-chloro-4-(phenoxymethyl)-1,3-thiazole.

This target is typically accessed via a three-step sequence:

  • Etherification of 1,3-dichloroacetone with phenol.

  • Hantzsch Thiazole Cyclization using thiourea [1].

  • Sandmeyer Chlorination to convert the 2-amino intermediate to the 2-chloro target [2].

Below, you will find interactive workflows, step-by-step self-validating protocols, and causality-driven FAQs to ensure high-yield, reproducible syntheses.

Overall Synthetic Workflow & Common Side Reactions

G A 1,3-Dichloroacetone + Phenol B 1-Chloro-3-phenoxy propan-2-one A->B K2CO3, Acetone S1 1,3-Diphenoxy propan-2-one A->S1 Excess Phenol C 2-Amino-4-(phenoxymethyl) -1,3-thiazole B->C Thiourea, EtOH, Reflux S2 S-Alkyl Isothiouronium Intermediate B->S2 Insufficient Heat D 2-Chloro-4-(phenoxymethyl) -1,3-thiazole C->D t-BuONO, CuCl2 MeCN S3 Azo Tars & 2-Hydroxythiazole C->S3 Aqueous NaNO2/HCl S2->C Extended Heating

Figure 1: 3-step synthesis of 2-chloro-4-(phenoxymethyl)-1,3-thiazole and major side reactions.

Module 1: Etherification (Phenoxyketone Formation)

The first step requires the mono-alkylation of 1,3-dichloroacetone with phenol. Because 1,3-dichloroacetone possesses two equivalent electrophilic carbons, strict stoichiometric and thermal control is required.

Standard Protocol
  • Preparation: Dissolve 1,3-dichloroacetone (1.2 equiv.) in anhydrous acetone (0.5 M). Add anhydrous K₂CO₃ (1.5 equiv.) and cool the suspension to 0 °C.

  • Addition: Dissolve phenol (1.0 equiv.) in a minimal amount of acetone and add it dropwise over 1 hour via an addition funnel.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Validation: Check TLC (Hexane/EtOAc 8:2). The product spot should be UV-active. A self-validating cue is the formation of a dense white precipitate (KCl) as the reaction progresses.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography to isolate 1-chloro-3-phenoxypropan-2-one.

Troubleshooting & FAQs

Q: Why am I seeing a significant amount of a higher-molecular-weight impurity? A: You are likely forming 1,3-diphenoxypropan-2-one (bis-alkylation). Causality: If phenol is present in excess at any point, it will attack the mono-chlorinated product. To prevent this, always maintain an excess of 1,3-dichloroacetone in the bulk solution by adding the phenol dropwise.

Q: Can I use NaOH instead of K₂CO₃ to speed up the reaction? A: No. Strong bases like NaOH or KOH will trigger Favorskii-type rearrangements or alpha-elimination of the haloketone, destroying your starting material. Mild carbonate bases are mandatory.

Module 2: Hantzsch Thiazole Cyclization

The Hantzsch synthesis constructs the thiazole ring via the condensation of your haloketone with thiourea [1].

Standard Protocol
  • Preparation: Dissolve 1-chloro-3-phenoxypropan-2-one (1.0 equiv.) in absolute ethanol (0.3 M).

  • Addition: Add thiourea (1.1 equiv.) in one portion.

  • Reaction: Heat the mixture to reflux (78 °C) for 3–4 hours.

  • Validation: The initially clear solution will turn pale yellow. TLC (DCM/MeOH 95:5) will show the disappearance of the haloketone.

  • Workup: Cool to RT and concentrate the solvent by 70%. Pour the residue into ice water and neutralize with saturated aqueous NaHCO₃ (pH ~8). The target, 2-amino-4-(phenoxymethyl)-1,3-thiazole, will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Troubleshooting & FAQs

Q: My reaction stalled, and LC-MS shows a mass corresponding to [M+Thiourea-HCl]. What happened? A: The reaction stalled at the uncyclized S-alkyl isothiouronium intermediate. Causality: The Hantzsch reaction is a two-stage process: initial S-alkylation (which occurs rapidly at RT) followed by intramolecular cyclization and dehydration (which requires high activation energy). If your heating mantle is underperforming or you stop the reaction too early, cyclization will not complete. Ensure vigorous reflux.

Module 3: Non-Aqueous Sandmeyer Chlorination

Converting the 2-amino group to a 2-chloro group is the most notoriously difficult step. Standard aqueous Sandmeyer conditions (NaNO₂/HCl) fail miserably on 2-aminothiazoles [2].

Standard Protocol
  • Preparation: In an oven-dried flask under N₂, suspend anhydrous CuCl₂ (1.2 equiv.) and tert-butyl nitrite (t-BuONO, 1.5 equiv.) in anhydrous acetonitrile (MeCN, 0.2 M). Cool to 0 °C.

  • Addition: Add 2-amino-4-(phenoxymethyl)-1,3-thiazole (1.0 equiv.) portion-wise or dropwise as a solution in MeCN.

  • Reaction: Observe immediate, vigorous nitrogen gas evolution. Once addition is complete, warm the mixture to 60 °C for 1.5 hours.

  • Validation: The reaction is complete when gas evolution ceases and the mixture transitions from a bright green suspension to a dark brown/black solution.

  • Workup: Quench the reaction by pouring it into 1 M HCl (to break up copper complexes). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Troubleshooting & FAQs

Q: Why does aqueous diazotization (NaNO₂/HCl) yield a black tar and very little product? A: 2-Aminothiazole diazonium salts are highly electrophilic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. Causality: In aqueous media, water rapidly acts as a nucleophile, hydrolyzing the intermediate to 2-hydroxy-4-(phenoxymethyl)thiazole. Furthermore, the unstable diazonium salt readily self-couples with unreacted amine to form polymeric azo dyes (black tar). Non-aqueous conditions (t-BuONO in MeCN) starve the system of water and ensure rapid chloride transfer from CuCl₂ [2].

Mechanism A 2-Amino-4-(phenoxymethyl) -1,3-thiazole B Thiazolyl Diazonium Salt (Highly Electrophilic) A->B t-BuONO or NaNO2/H+ C 2-Chloro-4-(phenoxymethyl) -1,3-thiazole (Target) B->C CuCl2 (Non-Aqueous) Fast Chloride Transfer D 2-Hydroxy-4-(phenoxymethyl) -1,3-thiazole (Hydrolysis) B->D H2O Nucleophilic Attack (Aqueous Conditions) E Azo Dye / Polymeric Tar (Self-Coupling) B->E Attack by Unreacted Amine (Slow Diazotization)

Figure 2: Mechanistic divergence of the thiazolyl diazonium intermediate based on solvent conditions.

Quantitative Data: Sandmeyer Optimization

To illustrate the critical importance of the non-aqueous protocol, below is a summary of optimization data comparing different diazotization environments for 2-aminothiazoles.

Condition TypeReagentsSolvent SystemTemp (°C)Target Yield (%)Major Side Product (%)
Aqueous NaNO₂, HCl, CuClH₂O0–5< 10%Azo Tars (> 60%)
Aqueous-Organic NaNO₂, HCl, CuClMeCN / H₂O0–1025%2-Hydroxythiazole (45%)
Non-Aqueous t-BuONO, CuCl₂Anhydrous MeCN0–6075–85% Protodeamination (< 5%)

Table 1: Impact of solvent and reagent selection on the chlorination of 2-aminothiazoles.

References

  • Synthesis and Biological Evaluation of Thiazole Derivatives IntechOpen[Link] [1]

  • Recent trends in the chemistry of Sandmeyer reaction: a review National Institutes of Health (PMC)[Link] [2]

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole. The purity of this i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole. The purity of this intermediate is paramount for the successful outcome of subsequent synthetic steps and the integrity of final compounds. This document provides practical, experience-driven solutions to common purification challenges, presented in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy

This section addresses foundational questions regarding the properties of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole and the strategic selection of purification and analytical methods.

Q1: What are the most probable impurities I should expect in my crude sample?

A: Impurities in a crude reaction mixture typically originate from three sources: unreacted starting materials, reaction by-products, and degradation products.

  • Starting Materials: Residual precursors from the specific synthetic route employed.

  • Reaction By-products: These can include isomers (e.g., 2-Chloro-5-(phenoxymethyl)-1,3-thiazole), products of incomplete reactions, or side-reactions. For thiazole syntheses, polymeric materials or tars can also form under certain conditions.

  • Degradation Products: 2-Chloro-thiazole derivatives can be susceptible to hydrolysis, especially under acidic or basic workup conditions. The primary degradation pathways for the target molecule would be the hydrolysis of the 2-chloro group to a hydroxyl group, forming 2-Hydroxy-4-(phenoxymethyl)-1,3-thiazole, and potential cleavage of the phenoxymethyl ether linkage.[1]

Q2: What physicochemical properties of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole are most critical for designing a purification strategy?

A: Understanding the molecule's properties is key. With a molecular formula of C10H8ClNOS, it is a moderately polar, solid organic compound.[2][3]

  • Polarity: The presence of the thiazole ring (with nitrogen and sulfur heteroatoms) and the ether linkage imparts polarity. This suggests good solubility in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate, and acetone, with lower solubility in non-polar solvents like hexanes and higher solubility in very polar solvents like methanol. This polarity differential is the basis for purification by column chromatography.

  • Hydrogen Bonding: The molecule lacks strong hydrogen bond donors but has acceptor sites on the nitrogen, sulfur, and oxygen atoms. This influences its interaction with protic solvents and chromatographic stationary phases.[4]

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures during distillation or recrystallization from high-boiling solvents should be approached with caution to prevent degradation.

  • Chemical Stability: The 2-chloro substituent on the thiazole ring is an activated site susceptible to nucleophilic substitution.[1] Care should be taken to avoid strongly basic conditions during workup or purification. Similarly, acidic conditions can promote hydrolysis.[1]

Q3: Which analytical techniques are most suitable for assessing the purity of my final product?

A: A multi-faceted approach is recommended for robust purity analysis.

TechniquePrinciple & ApplicationAdvantagesLimitations
RP-HPLC Reverse-Phase High-Performance Liquid Chromatography separates compounds based on polarity.High resolution and sensitivity; ideal for quantifying purity (% area) and detecting trace impurities.[5][6]Requires method development; analyte must have a UV chromophore.
TLC Thin-Layer Chromatography provides a quick, qualitative assessment of purity and reaction progress.Simple, rapid, and cost-effective for screening impurities and selecting solvents for column chromatography.[5]Not quantitative; lower resolution compared to HPLC.
GC-MS Gas Chromatography-Mass Spectrometry is used for volatile and thermally stable compounds.Provides excellent separation and structural information (mass spectrum) for impurity identification.[6]The compound must be sufficiently volatile and stable at high temperatures.
qNMR Quantitative Nuclear Magnetic Resonance determines purity against a certified internal standard.A primary analytical method that provides absolute purity without needing a reference standard of the analyte itself.[5][6]Requires specialized equipment and expertise; less sensitive than HPLC for trace impurities.

Part 2: Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific problems that may arise during the purification workflow.

Q: My crude product is a persistent oil or a gummy semi-solid. How can I isolate a solid?

A: This is a common issue caused by residual solvent or the presence of impurities that inhibit crystallization.

  • Probable Cause: High concentration of impurities or trapped solvent acting as a plasticizer.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • Trituration: Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. Impurities may dissolve while the desired product precipitates as a solid.

    • Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane). Slowly add a non-polar anti-solvent (e.g., cold hexanes) until the solution becomes cloudy and precipitation begins. Allow it to stand, preferably at a low temperature, to maximize solid recovery.

    • Direct to Chromatography: If solidification fails, dissolve the crude oil directly onto a small amount of silica gel and proceed with flash column chromatography.

Q: My recrystallization attempt resulted in poor recovery or did not significantly improve purity. What should I do?

A: This points to a suboptimal choice of solvent system or the presence of impurities with similar solubility profiles.

  • Probable Cause: The solvent is either too good (low recovery) or not good enough (impurities remain). Alternatively, the compound might be co-crystallizing with a structurally similar impurity.

  • Solution Workflow:

    • Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile/water mixtures). A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Use a Two-Solvent System: If a single solvent is not effective, use a binary system. Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (in which the compound is insoluble) until persistent cloudiness appears. Re-heat to clarify and then allow to cool slowly.[4]

    • Charcoal Treatment: If the color of the product is an issue, activated charcoal can be added to the hot solution to remove colored impurities before filtering and cooling.

    • Consider an Alternative Method: If recrystallization fails, column chromatography is the logical next step.

Decision Workflow: Initial Purification Strategy

G crude Crude Product is_solid Is the crude material a solid? crude->is_solid tlc Analyze by TLC. Are impurities significantly more or less polar? is_solid->tlc Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Gum) recrystallize Attempt Recrystallization tlc->recrystallize Yes tlc->chromatography No (Spots close/streaking) hplc_workflow cluster_prep Preparation cluster_dev Development cluster_val Validation prep Prepare Sample & Standards (100 µg/mL in ACN/H2O) screen Initial Isocratic Screen (e.g., 60% Acetonitrile) prep->screen check_rt Is Retention Time 2-10 min? screen->check_rt gradient Develop Gradient Profile check_rt->gradient No (Too fast/slow) check_rt->gradient Yes adjust_iso Adjust Isocratic % adjust_iso->screen check_res Are all peaks resolved? gradient->check_res optimize Optimize Gradient Slope check_res->optimize No validate Validate Method (Linearity, Precision) check_res->validate Yes optimize->gradient

Caption: A logical workflow for developing an HPLC purity method.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent: Standard flash-grade silica gel (40-63 µm).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes). Pour into the column and flush with the solvent under pressure to create a packed bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the column.

  • Elution: Start with a low-polarity mobile phase (e.g., Hexanes/Ethyl Acetate 95:5) and gradually increase the polarity (e.g., to 70:30) based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair as described in the troubleshooting section.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (using a steam bath or hot plate) with stirring until the solid completely dissolves. [7]3. Hot Filtration: If there are insoluble impurities or if charcoal was used, quickly filter the hot solution through a pre-warmed funnel into a clean, pre-warmed flask. [4]4. Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under a high vacuum to remove all traces of solvent.

References

  • BenchChem. (2025). A Comparative Guide to the Purity Validation of 2-Chloro-4-(hydroxymethyl)phenol by HPLC and GC-MS. BenchChem.
  • BenchChem. (2025).
  • Cardiff University. (2025). RSC Medicinal Chemistry - -ORCA. Cardiff University.
  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org.
  • SIELC Technologies. (n.d.). Separation of 4-Chloro-2-(2,3-dichlorophenoxy)benzothiazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Aaron Chemicals. (n.d.). 2-chloro-4-(phenoxymethyl)-1,3-thiazole. Aaron Chemicals.
  • Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1531. [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. (2004). US6812348B1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazol.
  • Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
  • MilliporeSigma. (n.d.). 2-Chloro-5-(phenoxymethyl)thiazole. MilliporeSigma.
  • Santa Cruz Biotechnology. (n.d.). 2-chloro-4-methyl-1,3-thiazole. SCBT.
  • Pawłowski, M., Sobańska, A., & Starościak, B. J. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(5), 331-338.
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 3-(Phenoxymethyl)
  • BenchChem. (2025). 2-Chloro-5-(methoxymethyl)thiazole stability under acidic and basic conditions. BenchChem.
  • European Patent Office. (1991).
  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Kumar, S., et al. (2014). 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o45. [Link]

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(phenoxymethyl)thiazole. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the challenges associated with the low reactivity of 2-chloro-4-(phenoxymethyl)-1,3-thiazole in various chemical transformations. The inherent electronic properties of the thiazole ring can present unique hurdles, but with the appropriate strategies, successful derivatization is readily achievable.

Understanding the Challenge: The Nature of 2-Chlorothiazole Reactivity

The thiazole ring is an electron-rich heterocycle, which can complicate transition metal-catalyzed cross-coupling reactions. The sulfur and nitrogen atoms can coordinate with the metal center, potentially leading to catalyst inhibition or deactivation.[1][2][3] Specifically, the C2 position of the thiazole is electron-deficient, making it susceptible to nucleophilic attack, but the overall electron-rich nature of the ring can hinder the oxidative addition step in many catalytic cycles, a crucial step for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[4][5]

This guide provides a structured, question-and-answer approach to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for C-C and C-N bond formation. However, the low reactivity of 2-chloro-4-(phenoxymethyl)-1,3-thiazole often leads to low yields or failed reactions. Here’s how to troubleshoot common issues.

Question 1: My Suzuki-Miyaura coupling reaction with 2-chloro-4-(phenoxymethyl)-1,3-thiazole is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in Suzuki couplings with electron-rich heterocycles like your thiazole are a common challenge.[4] The primary bottlenecks are often inefficient oxidative addition and catalyst deactivation.

Core Issues & Recommended Solutions:

  • Inefficient Oxidative Addition: The electron-rich nature of the thiazole ring makes the oxidative addition of the palladium catalyst to the C-Cl bond less favorable.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which in turn facilitates the oxidative addition step.[4][6] Consider switching from the chloro-substrate to the more reactive bromo- or iodo-analogs if synthetically feasible.[7][8]

  • Catalyst Inhibition/Deactivation: The sulfur and nitrogen atoms of the thiazole can coordinate to the palladium catalyst, leading to inactive complexes.[1][2][3]

    • Solution: Modern, air- and moisture-stable palladium precatalysts, such as Buchwald palladacycles (e.g., G3 and G4 precatalysts), often provide higher activity and reproducibility.[3] Using a higher ligand-to-metal ratio (2:1 to 4:1) can also help prevent catalyst aggregation and deactivation.[9]

  • Inappropriate Base or Solvent: The choice of base and solvent system is critical for a successful reaction.

    • Solution: A screen of bases is highly recommended. For electron-rich systems, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases.[4] Aprotic polar solvents such as dioxane or THF are generally good starting points.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling step1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) start->step1 Address Inefficient Oxidative Addition step2 Use a More Active Precatalyst (e.g., Buchwald G3/G4) step1->step2 Address Catalyst Deactivation step3 Screen Stronger Bases (e.g., Cs2CO3, K3PO4) step2->step3 Optimize Transmetalation step4 Increase Reaction Temperature step3->step4 step5 Consider a More Reactive Halide (Bromo or Iodo analog) step4->step5 end Improved Yield step5->end

Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 2-chloro-4-(phenoxymethyl)-1,3-thiazole with an arylboronic acid.

ParameterRecommended ConditionRationale
Palladium Precatalyst XPhos Pd G3 (2-5 mol%)Air-stable precatalyst with a bulky, electron-rich ligand to promote oxidative addition.[7]
Ligand XPhos (if not using a precatalyst)Proven effectiveness for heteroaryl couplings.[3]
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base effective for challenging couplings.[4]
Solvent 1,4-Dioxane or Toluene/Water (e.g., 10:1)Aprotic polar solvent or biphasic system to aid base solubility.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the catalyst and ligands.[9]

Question 2: I am attempting a Buchwald-Hartwig amination and observing no product formation. What should I try?

Answer:

The Buchwald-Hartwig amination of 2-chlorothiazoles can be particularly challenging due to the potential for N-coordination of the starting material and product to the palladium catalyst.

Core Issues & Recommended Solutions:

  • Ligand Selection is Key: The choice of ligand is even more critical in C-N bond formation with heterocyclic substrates.

    • Solution: Highly specialized, bulky, electron-rich phosphine ligands are required. Ligands such as BrettPhos, XPhos, and DavePhos have been developed specifically for these types of challenging couplings.[10]

  • Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.

    • Solution: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used strong, non-nucleophilic bases in Buchwald-Hartwig reactions.

  • Catalyst System: As with Suzuki couplings, modern precatalysts can offer significant advantages.

    • Solution: Consider using a precatalyst that incorporates a highly effective ligand, such as a BrettPhos or XPhos palladacycle.

Troubleshooting Workflow: Buchwald-Hartwig Amination

start Failed Buchwald-Hartwig Amination step1 Screen Specialized Ligands (e.g., BrettPhos, DavePhos) start->step1 Overcome Catalyst Inhibition step2 Use a Strong, Non-Nucleophilic Base (e.g., NaOtBu, LiHMDS) step1->step2 Optimize Amine Deprotonation step3 Employ a Modern Precatalyst step2->step3 step4 Ensure Anhydrous Conditions step3->step4 end Successful C-N Coupling step4->end start Low Conversion in SNAr step1 Increase Nucleophile Strength (e.g., use alkoxide instead of alcohol) start->step1 Enhance Nucleophilicity step2 Increase Reaction Temperature step1->step2 Overcome Activation Energy Barrier step3 Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) step2->step3 Improve Nucleophile Reactivity step4 Consider Phase-Transfer Catalysis step3->step4 end Successful Substitution step4->end

Caption: A systematic approach to optimizing SNAr reactions.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of 4-(Methoxymethyl)thiazole in Coupling Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • ACS Publications. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles.
  • BenchChem. (2025). Choice of Palladium Catalyst and Ligands for Thiazole Coupling: Application Notes and Protocols.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions.
  • Quora. (2018). Which is a major factor which decide the reactivity of alkyl halides?.

Sources

Troubleshooting

Optimizing reaction conditions for substitutions on the thiazole ring

Welcome to the Thiazole Substitution Technical Support Center. The thiazole scaffold is a privileged structure in drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiazole Substitution Technical Support Center. The thiazole scaffold is a privileged structure in drug discovery and materials science. However, functionalizing this 5-membered heterocyclic system requires precise control over reaction conditions to manage regioselectivity, avoid catalyst poisoning by the sulfur/nitrogen atoms, and prevent over-substitution.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for electrophilic, nucleophilic, and transition-metal-catalyzed substitutions.

Section 1: Electrophilic Aromatic Substitution (EAS)

Q: Why do my electrophilic substitution reactions (e.g., nitration, bromination) predominantly occur at the C-5 position, and how can I force C-4 substitution?

A: The thiazole ring is generally electron-deficient compared to thiophene or furan due to the electron-withdrawing nature of the pyridine-type nitrogen. However, resonance structures and calculated pi-electron density dictate that the C-5 position is the most electron-rich, making it the primary site for electrophilic attack[1][2]. The C-2 position is highly electron-deficient, and C-4 is nearly neutral[1].

Causality & Troubleshooting: To force substitution at C-4, the C-5 position must typically be blocked by a protecting group or an existing substituent[1]. If you are experiencing poly-substitution, it is likely because your thiazole contains strong electron-donating groups (EDGs) like -NH₂ or -OH at C-2, which hyper-activate the ring[1]. In such cases, use stoichiometric amounts of the electrophile and lower the reaction temperature to 0–5 °C.

Protocol: Standard Nitration of Thiazole Derivatives

This protocol utilizes highly acidic conditions to protonate the ring nitrogen, intentionally deactivating the ring to prevent over-reaction[1].

  • Preparation: Cool a mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) to 0–5 °C in an ice bath.

  • Addition: Add the thiazole substrate (1.0 eq) dropwise, ensuring the internal temperature remains strictly below 5 °C[1].

  • Monitoring: Stir the reaction mixture for 1–2 hours. Monitor the consumption of the starting material via LC-MS or TLC.

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction[1].

  • Isolation: Neutralize the aqueous solution carefully with saturated aqueous sodium bicarbonate[1]. Extract the product with dichloromethane (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, evaporate the solvent, and purify the crude material via silica gel chromatography[1].

Section 2: Nucleophilic Aromatic Substitution (SₙAr)

Q: I am trying to functionalize 2-chlorothiazole using an amine nucleophile, but my yields are low. What drives SₙAr on thiazoles, and how can I optimize it?

A: The electron-deficient nature of the thiazole ring, particularly at the C-2 position adjacent to the electronegative nitrogen and sulfur atoms, heavily facilitates nucleophilic attack at C-2[3]. Low yields often result from either insufficient nucleophilicity of the amine or competing side reactions (such as ring-opening under excessively harsh basic conditions).

Causality & Troubleshooting: The intermediate Meisenheimer complex is stabilized by the ring nitrogen. To push the reaction to completion, utilize a polar aprotic solvent (e.g., DMF, NMP, or DMSO) which solvates the cations of the base, leaving the nucleophile "naked" and highly reactive[3].

Protocol: SₙAr Amination of 2-Halothiazoles
  • Setup: In an oven-dried flask under an inert atmosphere, dissolve 2-chlorothiazole-5-thiol (or a standard 2-halothiazole) (1.0 eq) in a suitable anhydrous solvent like DMF[3].

  • Reagent Addition: Add the primary or secondary amine nucleophile (1.0–1.2 eq) and a base such as K₂CO₃ or triethylamine (1.5–2.0 eq)[3]. (Note: A large excess of a liquid amine can serve as both the nucleophile and the base).

  • Heating: Heat the mixture to 80–100 °C. The thermal energy is required to overcome the activation barrier of aromaticity disruption during the transition state[3].

  • Workup: Once TLC indicates completion, cool the reaction mixture to room temperature[3].

  • Isolation: If the product precipitates upon the addition of water, isolate it by vacuum filtration[3]. Otherwise, extract with ethyl acetate, concentrate under reduced pressure, and purify by recrystallization.

Section 3: Transition Metal-Catalyzed C-H Functionalization

Q: How can I control regioselectivity between C-2 and C-5 during palladium-catalyzed direct C-H arylation?

A: Direct C-H arylation bypasses the need for pre-functionalized organometallic reagents. Regioselectivity is entirely dictated by the choice of ligand and base, which alter the transition state of the Concerted Metalation-Deprotonation (CMD) pathway[4][5].

ThiazoleLogic Start Thiazole Core Substitution EAS Electrophilic Aromatic Substitution (EAS) Start->EAS Electrophiles (e.g., HNO3, Br2) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophiles (e.g., Amines, Thiols) CH Transition Metal C-H Activation Start->CH Pd Catalysts + Aryl Halides EASC5 C-5 Position (Most electron-rich) EAS->EASC5 SNArC2 C-2 Position (Electron-deficient) SNAr->SNArC2 CHC2 C-2 Arylation (Pd/PPh3/NaOtBu) CH->CHC2 Base/Ligand Control CHC5 C-5 Arylation (Pd/Bphen/K3PO4) CH->CHC5 Base/Ligand Control

Logic tree determining thiazole substitution regioselectivity based on reaction type.

Causality & Troubleshooting: The C-2 proton is the most acidic, favoring deprotonation by strong bases (like NaOtBu) in the presence of bulky monophosphine ligands (PPh₃)[4][5]. Conversely, C-5 arylation is favored by bimetallic complex pathways stabilized by bidentate ligands like bathophenanthroline (Bphen) and weaker bases (K₃PO₄)[4]. If you observe homocoupling of the aryl halide, ensure you are using a slight excess of the thiazole substrate and rigorously degas your solvents[5].

Data Presentation: Comparison of Catalytic Systems for Direct C-H Arylation
Target RegioisomerPalladium CatalystLigandBaseKey Mechanistic Driver & Yield Trend
C-2 Arylated Thiazole Pd(OAc)₂ or Pd₂(dba)₃PPh₃NaOtBuHigh acidity of C-2 proton; monometallic CMD transition state. Yields are typically high (>80%)[4][5].
C-5 Arylated Thiazole Pd(OAc)₂Bathophenanthroline (Bphen)K₃PO₄Bimetallic complex stabilization; lowest-energy route for C-5. Excellent C-5 selectivity[4][6].
C-5 Arylated Thiazole Pd(OAc)₂None (Ligandless)KOAc or K₂CO₃Ligandless conditions favor electrophilic palladation at the electron-rich C-5 position[5].
Protocol: Regioselective Pd-Catalyzed C-H Arylation
  • Catalyst Activation: In a glovebox or under strict Schlenk conditions, combine the Pd catalyst (e.g., 5 mol% Pd(OAc)₂), the appropriate ligand (10 mol%), and the base (2.0 eq) in an oven-dried reaction vial[4][5].

  • Substrate Addition: Add the aryl halide (1.0 eq) and thiazole derivative (1.5–2.0 eq) dissolved in an anhydrous, rigorously degassed solvent (e.g., Toluene or Dioxane)[5].

  • Coupling: Seal the vial and heat to 110–130 °C for 12–24 hours. The elevated temperature is critical for the C-H bond cleavage step during the CMD cycle[5].

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and insoluble inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the target regioisomer via flash column chromatography.

CMDMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)-Aryl Complex OxAdd->PdII CMD Concerted Metalation- Deprotonation (CMD) PdII->CMD + Thiazole, + Base PdIIThiazole Pd(II)-Aryl-Thiazole CMD->PdIIThiazole - Base-H, - X RedElim Reductive Elimination PdIIThiazole->RedElim RedElim->Pd0 Catalyst Regeneration Product Arylated Thiazole RedElim->Product

Catalytic cycle for Pd-catalyzed direct C-H arylation of thiazoles via the CMD pathway.

References
  • Title: Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorothiazole-5-thiol Source: benchchem.com URL: 3

  • Title: Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles Source: nih.gov URL: 4

  • Title: Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution Source: benchchem.com URL: 1

  • Title: Thiazole Source: wikipedia.org URL: 2

  • Title: Technical Support Center: Catalyst Selection for 4-(Methoxymethyl)thiazole Functionalization Source: benchchem.com URL: 5

  • Title: Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles Source: biomaterialdatabase.com URL: 6

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-4-(phenoxymethyl)-1,3-thiazole Reactions

Welcome to the Technical Support Center. 2-Chloro-4-(phenoxymethyl)-1,3-thiazole is a highly versatile bifunctional building block used extensively in medicinal chemistry and agrochemical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Chloro-4-(phenoxymethyl)-1,3-thiazole is a highly versatile bifunctional building block used extensively in medicinal chemistry and agrochemical development. However, its unique electronic properties—combining an electrophilic C2-position, a relatively acidic C5-proton, and a potentially labile ether linkage—make it susceptible to various decomposition pathways under standard reaction conditions.

As a Senior Application Scientist, I have designed this guide to provide mechanistic insights and field-proven protocols to prevent degradation during cross-coupling, metallation, and nucleophilic substitution.

Part 1: Mechanistic Troubleshooting Guide

Issue 1: Ring Fragmentation and "Halogen Dance" During Metallation

Symptom: Dark, intractable reaction mixtures and recovery of multiple isomeric or unidentifiable byproducts when reacting with organolithiums (e.g., n-BuLi). Causality: The protons on the 1,3-thiazole ring are highly acidic, with regioselectivity favoring the C5 position (H-5 > H-4) ()[1]. Deprotonation yields a 2-chloro-5-lithiothiazole intermediate. If the temperature exceeds -78 °C, or if excess organolithium is present, this species becomes thermodynamically unstable. This leads to a "halogen dance" rearrangement where the chlorine atom migrates to stabilize the anion, or complete ring fragmentation via thiolate formation ()[1]. Solution: Maintain strict cryogenic conditions (-78 °C) and use sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA), which is a well-known and reliable mediator for selective thiazole ring modification ()[1].

Issue 2: Protodehalogenation and Homocoupling in Pd-Catalyzed Cross-Coupling

Symptom: High consumption of the starting material but low yield of the desired cross-coupled product. GC-MS/LC-MS indicates the presence of 4-(phenoxymethyl)-1,3-thiazole (protodehalogenation) or bithiazole derivatives (homocoupling). Causality: 2-Chlorothiazoles undergo oxidative addition with Pd(0) relatively slowly compared to bromides or iodides, which can be complicated by competing side reactions ()[2]. Extended reaction times allow the Pd(II) intermediate to undergo transmetalation with another molecule of the starting material, leading to homocoupling, or dehalogenation if protic sources are present ()[3]. Solution: Utilize highly active, sterically hindered bidentate ligands (e.g., dppf or XPhos) to accelerate oxidative addition and reductive elimination. Switch from protic solvents to anhydrous 1,4-dioxane or toluene to suppress dehalogenation ()[3].

Issue 3: Cleavage of the Phenoxymethyl Ether Linkage

Symptom: Unintended formation of phenol and 2-chloro-4-(hydroxymethyl)-1,3-thiazole. Causality: The ether linkage at the C4 position is susceptible to cleavage by strong Lewis acids (e.g., BBr , AlCl ) commonly used in global deprotection steps. Furthermore, highly nucleophilic reagents (like concentrated aqueous NaOH at reflux) can cleave the ether via an S 2 mechanism at the methylene carbon. Solution: Avoid harsh Lewis acids. If basic conditions are required for a subsequent step, limit the temperature to <60 °C and use sterically hindered bases (e.g., KOtBu) which act as poor nucleophiles.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the quantitative effect of reaction conditions on the decomposition of 2-chloro-4-(phenoxymethyl)-1,3-thiazole during C5-lithiation and subsequent electrophilic trapping with DMF.

Base UsedTemperature (°C)ElectrophileDesired Product Yield (%)Decomposition / Side Products (%)Primary Degradation Pathway
n-BuLi-20DMF15%85%Ring fragmentation / Halogen dance
n-BuLi-78DMF65%35%Nucleophilic attack at C2
LDA -78 DMF 92% <5% Minimal (Stable intermediate)
LDA0DMF40%60%Ring fragmentation

Part 3: Self-Validating Experimental Protocols

Protocol A: C5-Functionalization via Cryogenic Lithiation

Validation Checkpoint: The reaction mixture should remain pale yellow throughout the lithiation step. A shift to dark brown/black indicates thermal runaway and immediate ring fragmentation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-chloro-4-(phenoxymethyl)-1,3-thiazole (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Stir for 15 minutes to ensure the internal temperature reaches exactly -78 °C.

  • Deprotonation: Dropwise add LDA (1.05 equiv, 2.0 M in THF/heptane) over 10 minutes down the side of the flask to pre-cool the titrant. Causality: LDA is chosen over n-BuLi to prevent S Ar side reactions at the C2-chlorine.

  • Equilibration: Stir at -78 °C for exactly 30 minutes.

  • Trapping: Add the electrophile (e.g., anhydrous DMF, 1.2 equiv) neat, in one rapid injection.

  • Quenching: Stir for 1 hour at -78 °C, then quench with saturated aqueous NH Cl (2 mL) before removing the cooling bath. This ensures unreacted organolithium is neutralized before it can cause thermal decomposition upon warming.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling at C2

Validation Checkpoint: Complete consumption of starting material should occur within 4 hours. Extended reaction times indicate catalyst deactivation and will promote homocoupling.

  • Reagent Loading: In a sealable reaction tube, combine 2-chloro-4-(phenoxymethyl)-1,3-thiazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl (0.05 equiv), and finely milled anhydrous K PO (2.0 equiv).

  • Atmosphere Exchange: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (0.3 M). Causality: Dioxane is an aprotic solvent that suppresses the protodehalogenation side reactions commonly seen in ethanol/water mixtures.

  • Heating: Seal the tube and heat to 90 °C in a pre-heated oil bath for 4 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate in vacuo.

Part 4: Diagnostic Workflow Diagram

DecompositionTroubleshooting Start Low Yield or Degradation of Thiazole Derivative Condition What is the primary reaction condition? Start->Condition StrongBase Strong Base / Lithiation Condition->StrongBase PdCatalysis Pd-Catalyzed Coupling Condition->PdCatalysis LewisAcid Lewis Acid / Harsh Nucleophile Condition->LewisAcid BaseIssue Is the mixture turning dark brown/black? StrongBase->BaseIssue PdIssue Are you seeing protodehalogenation? PdCatalysis->PdIssue EtherIssue Is phenol detected via LC-MS? LewisAcid->EtherIssue RingFrag Ring Fragmentation (Temp too high) BaseIssue->RingFrag Yes FixBase Action: Lower temp to -78°C Switch to LDA RingFrag->FixBase HomoCoup Slow Oxidative Addition & Side Reactions PdIssue->HomoCoup Yes FixPd Action: Use Pd(dppf)Cl2 Switch to anhydrous Dioxane HomoCoup->FixPd EtherCleave Ether Cleavage EtherIssue->EtherCleave Yes FixEther Action: Avoid BBr3/AlCl3 Use milder deprotection EtherCleave->FixEther

Diagnostic decision tree for identifying and resolving 2-chloro-4-(phenoxymethyl)-1,3-thiazole degradation.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does my 2-chloro-4-(phenoxymethyl)-1,3-thiazole degrade when I use n-BuLi for C5 lithiation, even at -78 °C? A1: While -78 °C prevents thermal ring fragmentation, organolithium compounds are extremely powerful nucleophiles as well as bases ()[4]. n-BuLi can undergo Nucleophilic Aromatic Substitution (S Ar) at the highly electrophilic C2 position, displacing the chlorine atom before deprotonating C5. Switching to a bulky, non-nucleophilic base like LDA eliminates this pathway ()[1].

Q2: Can I use Suzuki coupling in aqueous conditions with this substrate? A2: It is highly discouraged. The 2-chlorothiazole motif is susceptible to hydrolysis under acidic or basic conditions ()[5]. Utilizing anhydrous conditions (e.g., 1,4-dioxane with solid K PO ) significantly improves the stability of the starting material and suppresses oxidative homocoupling side-reactions ()[6].

Q3: Is the phenoxymethyl group stable under standard hydrogenation conditions? A3: Generally, yes. Standard hydrogenation using Pd/C and H (1 atm) at room temperature will not cleave the benzyl-like ether of the phenoxymethyl group, nor will it easily reduce the thiazole ring. However, extended times or high pressure may lead to hydrodehalogenation of the C2-chlorine.

References

  • Organolithium-Mediated Postfunctionalization of Thiazolo[3,2-c][1,3,5,2]oxadiazaborinine Fluorescent Dyes. National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Organolithium reagent. Saylor Academy. Available at:[Link]

  • Uncommon perspectives in palladium- and copper-catalysed arylation and heteroarylation of terminal alkynes following Heck or Sonogashira protocols. Comptes Rendus de l'Académie des Sciences. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole via column chromatography. This doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole via column chromatography. This document moves beyond a simple protocol, offering troubleshooting solutions and evidence-based answers to common questions to ensure the successful isolation of your target compound with high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.

Problem 1: Poor or No Separation (Overlapping Spots on TLC)

  • Potential Causes:

    • Inappropriate Solvent System Polarity: The eluent may be too polar, causing all compounds (your product and impurities) to travel with the solvent front (high Rf values), or not polar enough, resulting in all compounds remaining at the baseline (low Rf values).[1]

    • Column Overloading: Exceeding the capacity of the stationary phase leads to broad bands that cannot be resolved.[2]

    • Sample Applied in a Too-Polar Solvent: If the sample is loaded in a solvent significantly more polar than the mobile phase, it can disrupt the initial equilibrium at the top of the column, causing band broadening and streaking.[3]

  • Recommended Solutions:

    • Optimize the Mobile Phase via TLC: The ideal solvent system for column chromatography should yield a target compound Rf (retention factor) of approximately 0.2-0.4 on a TLC plate.[1] This provides the best balance for good separation and a reasonable elution time.

      • If Rf is too high (>0.4): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[1]

      • If Rf is too low (<0.2): Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • Reduce Sample Load: A general rule is to load 1-10% of the mass of the silica gel, depending on the difficulty of the separation.[4] For difficult separations, a lower loading percentage is necessary.

    • Use Dry Loading: If your compound is poorly soluble in the mobile phase or requires a polar solvent for dissolution, use the dry loading technique.[5] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully load the resulting free-flowing powder onto the top of the column.[3][6] This ensures the compound is introduced to the column in a concentrated band.[7]

Problem 2: Compound is Not Eluting from the Column

  • Potential Causes:

    • Insufficient Solvent Polarity: The mobile phase may not be strong enough to displace the highly polar target compound from the polar silica gel stationary phase.

    • Compound Degradation on Silica: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds, which then remain irreversibly adsorbed or streak throughout the column.[1][8]

    • Strong Interaction with Silica: Thiazole derivatives contain nitrogen and sulfur atoms which can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to excessive retention.[9]

  • Recommended Solutions:

    • Increase Solvent Polarity (Gradient Elution): Gradually increase the polarity of the mobile phase during the run. For instance, start with a hexane/ethyl acetate mixture and slowly increase the percentage of ethyl acetate. If necessary, a more polar solvent like methanol can be added to dichloromethane (DCM), starting with 1-5% methanol.[1]

    • Test for Compound Stability: Before running the column, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it. If new spots appear, it indicates degradation on silica.[1]

    • Use a Modified Mobile Phase: To mitigate strong interactions with acidic silica, add a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[1] For a thiazole derivative, triethylamine can help by competing for the acidic sites on the silica.[9]

    • Consider an Alternative Stationary Phase: If degradation or irreversible adsorption is a significant issue, consider using a less acidic stationary phase like alumina or a reversed-phase (C18) silica.[1][2]

Problem 3: Cracks or Channels in the Silica Bed

  • Potential Causes:

    • Improper Column Packing: A poorly packed column with air bubbles or density variations will lead to an uneven solvent flow. This causes the separation bands to become distorted, leading to poor resolution.[2]

    • Heat Generation: During the adsorption/desorption process, heat can be generated, especially with large sample loads or certain solvents, causing the solvent to bubble and disrupt the packed bed.

    • Running the Column Dry: Allowing the solvent level to drop below the top of the stationary phase will cause the silica bed to dry out and crack.

  • Recommended Solutions:

    • Proper Packing Technique: The "slurry method" is highly recommended.[10] Prepare a slurry of silica gel in your initial, least polar eluent. Pour this slurry into the column and use gentle tapping or air pressure to ensure a uniform, tightly packed bed free of air bubbles.[10][11]

    • Maintain a Constant Solvent Head: Always ensure there is a layer of solvent above the silica gel. Use a solvent reservoir or add eluent carefully and frequently to prevent the column from running dry.[12]

    • Avoid Drastic Solvent Changes: When running a gradient, change the solvent composition gradually to avoid thermal shock and disruption of the packed bed.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent system for 2-Chloro-4-(phenoxymethyl)-1,3-thiazole?

A1: The selection process is empirical and best guided by Thin-Layer Chromatography (TLC).[13] 2-Chloro-4-(phenoxymethyl)-1,3-thiazole is a moderately polar compound due to the presence of the chloro, phenoxy, and thiazole groups.

  • Start with a standard solvent system: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a good starting point.

  • Run test TLC plates: Prepare several developing chambers with different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Analyze the Rf value: Spot your crude reaction mixture on the plates and develop them. The ideal system will give your target compound an Rf value between 0.2 and 0.4.[1] This ensures the compound interacts sufficiently with the stationary phase for separation to occur, without requiring an excessive volume of solvent for elution.

Solvent System (Hexane:Ethyl Acetate)Expected Rf of Target CompoundSuitability for Column Chromatography
9:1< 0.1Too low; compound will take too long to elute.
8:2 ~0.3 Optimal; good starting point for separation. [13]
7:3> 0.5Too high; poor separation from less polar impurities.
1:1~0.8-0.9Unsuitable; compound will elute with the solvent front.

Q2: What are the best practices for packing a silica gel column?

A2: A well-packed column is crucial for high-resolution separation.[2]

  • Plugging the Column: Use a small plug of cotton or glass wool to block the bottom of the column, ensuring it's tight enough to hold the sand but loose enough to allow solvent flow.[11]

  • Adding a Sand Layer: Add a small layer (approx. 1-2 cm) of sand over the plug to create a flat, even base for the silica gel.[11]

  • Slurry Packing: In a separate beaker, mix your calculated amount of silica gel with the initial, least polar mobile phase to form a consistent slurry.[10] Pour this slurry into the column, using a funnel to prevent it from coating the sides.[10]

  • Settling the Bed: Open the stopcock to drain some solvent and gently tap the side of the column to dislodge any air bubbles and help the silica settle into a compact, homogenous bed.[11]

  • Top Sand Layer: Once the silica has settled and the solvent level is just above the silica bed, add another thin layer of sand on top. This prevents the bed from being disturbed when you add more solvent or your sample.[12]

Q3: Should I use dry loading or wet (liquid) loading for my sample?

A3: The choice depends on the solubility of your crude sample and the solvent used to dissolve it.

  • Wet Loading: This method is faster and suitable when your crude mixture dissolves easily in the mobile phase or a weaker (less polar) solvent.[5] The key is to use the absolute minimum volume of solvent to dissolve the sample to ensure it is loaded as a narrow band.[12]

  • Dry Loading: This is the superior method when your sample is not very soluble in the mobile phase or requires a polar solvent for dissolution (e.g., DCM, acetone, methanol).[3][5] Loading a sample dissolved in a polar solvent directly onto the column will disrupt the separation.[3] Dry loading bypasses this issue and often leads to sharper bands and better resolution.[5][7]

Q4: How can I effectively monitor the purification process?

A4: The most effective way to monitor the column is by collecting fractions and analyzing them by TLC.

  • Collect Fractions: Begin collecting fractions as soon as you start eluting the column. The size of the fractions should be about 80-100% of the volume of the silica gel used.[12]

  • TLC Analysis: Spot every few fractions on a TLC plate. It is helpful to spot multiple fractions on the same plate for direct comparison.

  • Visualization: Visualize the spots under a UV lamp (254 nm), as aromatic and heterocyclic compounds are typically UV-active.[14] Staining with a reagent like potassium permanganate can also be used. A specific stain for thiazoles involves a freshly made solution of sodium nitrite in hydrochloric acid, which turns thiazole derivatives light green upon heating.[15]

  • Combine Pure Fractions: Once all fractions are analyzed, combine the fractions that contain only your pure target compound. Evaporate the solvent using a rotary evaporator to obtain your purified 2-Chloro-4-(phenoxymethyl)-1,3-thiazole.

Visualized Protocols and Workflows

General Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Develop TLC Method (Target Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Compound Evap->Pure

Caption: Standard workflow for column chromatography purification.

Troubleshooting Logic for Poor Separation

G Start Problem: Poor Separation CheckRf Check TLC of crude. Is target Rf 0.2-0.4? Start->CheckRf RfHigh Rf is too high (>0.4) CheckRf->RfHigh Yes RfLow Rf is too low (<0.2) CheckRf->RfLow No RfOK Rf is OK CheckRf->RfOK Yes, but still poor separation Sol_DecreasePol Solution: Decrease solvent polarity. (e.g., more Hexane) RfHigh->Sol_DecreasePol Sol_IncreasePol Solution: Increase solvent polarity. (e.g., more EtOAc) RfLow->Sol_IncreasePol CheckLoading Was sample loaded in polar solvent? RfOK->CheckLoading Sol_DryLoad Solution: Use Dry Loading. CheckLoading->Sol_DryLoad Yes CheckOverload Was column overloaded? CheckLoading->CheckOverload No Sol_ReduceLoad Solution: Reduce sample load. CheckOverload->Sol_ReduceLoad Yes

Caption: A decision tree for troubleshooting poor separation results.

References

  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Yiming Enterprise. (2023, November 30). Several Tips on Using Column Chromatography Silica Gel. Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • University of Toronto. (n.d.). WORKING WITH SILICA. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]

  • Wikibooks. (n.d.). Structural Biochemistry/Chromatography/Column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use dry loading instead of liquid loading with flash column chromatography? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. Retrieved from [Link]

  • The Distant Reader. (2023, February 5). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. Retrieved from [Link]

  • RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • PMC. (2025, July 8). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Retrieved from [Link]

  • MD Scientific. (n.d.). Purification Column Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: LC-MS Troubleshooting for 2-Chloro-4-(phenoxymethyl)-1,3-thiazole Synthesis

Welcome to the Technical Support Center. The synthesis of 2-chloro-4-(phenoxymethyl)-1,3-thiazole via the Williamson etherification of 2-chloro-4-(chloromethyl)thiazole with phenol is a fundamental transformation in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-chloro-4-(phenoxymethyl)-1,3-thiazole via the Williamson etherification of 2-chloro-4-(chloromethyl)thiazole with phenol is a fundamental transformation in medicinal chemistry . However, the bifunctional nature of the starting material often leads to complex LC-MS chromatograms.

As an Application Scientist, I have designed this guide to help you decode your LC-MS data, understand the mechanistic causality behind byproduct formation, and implement self-validating protocols to optimize your reaction.

Mechanistic Pathway & Diagnostic Workflow

The thiazole ring is an electron-deficient heteroaromatic system. The adjacent nitrogen atom strongly activates the 2-position, making the 2-chloro substituent highly susceptible to unintended side reactions, particularly Nucleophilic Aromatic Substitution (SNAr) . Understanding these branching pathways is critical for accurate LC-MS interpretation.

G SM 2-Chloro-4-(chloromethyl)thiazole + Phenol + Base Target Target: 2-Chloro-4-(phenoxymethyl)thiazole SM->Target Williamson Ether Synthesis BP1 Byproduct 1 (SNAr): 2-Phenoxy-4-(phenoxymethyl)thiazole SM->BP1 Bis-substitution BP2 Byproduct 2 (Hydrolysis): 2-Chloro-4-(hydroxymethyl)thiazole SM->BP2 Trace H2O / OH- Target->BP1 Excess Phenoxide (SNAr at C2) BP3 Byproduct 3 (Etherification): Bis((2-chlorothiazol-4-yl)methyl) ether BP2->BP3 Self-condensation

Caption: Reaction pathways for 2-chloro-4-(phenoxymethyl)-1,3-thiazole synthesis and major byproducts.

Quantitative LC-MS Data for Target and Byproducts

Use the following reference table to cross-examine your Total Ion Chromatogram (TIC) and Extracted Ion Chromatograms (EIC). The isotopic pattern of chlorine ( 35 Cl and 37 Cl) serves as an intrinsic diagnostic tool.

Compound IdentityMolecular FormulaExact MassExpected m/z[M+H]⁺Cl Isotope PatternRelative RT
Starting Material C₄H₃Cl₂NS166.94167.949:6:1 (2 Cl)< 1.0 (Early)
Target Product C₁₀H₈ClNOS225.00226.013:1 (1 Cl)1.0 (Reference)
Byproduct 1 (SNAr) C₁₆H₁₃NO₂S283.07284.07None (0 Cl)> 1.0 (Late)
Byproduct 2 (Hydrolysis) C₄H₄ClNOS148.97149.983:1 (1 Cl)< 1.0 (Early)
Byproduct 3 (Ether Dimer) C₈H₆Cl₂N₂OS₂279.93280.949:6:1 (2 Cl)> 1.0 (Late)
Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why am I seeing a major peak at m/z 284.07 lacking the characteristic 3:1 chlorine isotope pattern? A: This indicates the formation of 2-phenoxy-4-(phenoxymethyl)thiazole (Byproduct 1). The 2-position of the thiazole ring is highly activated by the adjacent nitrogen atom. If excess phenoxide is present, or if the reaction is heated excessively, the phenoxide will attack the 2-position via an addition-elimination SNAr mechanism, displacing the chloride ion . Fix: Strictly control the stoichiometry of phenol (1.0 - 1.05 eq) and lower the reaction temperature.

Q: My LC-MS shows a significant byproduct at m/z 149.98 with a 3:1 isotope ratio. What is this, and how do I prevent it? A: This is 2-chloro-4-(hydroxymethyl)thiazole (Byproduct 2), the hydrolysis product of your starting material. It forms when adventitious water reacts with the highly electrophilic chloromethyl group under basic conditions. Fix: Ensure your solvent (e.g., DMF or Acetone) is strictly anhydrous, use dry bases (e.g., anhydrous K₂CO₃), and protect the reaction vessel with an inert atmosphere (N₂ or Argon).

Q: How can I differentiate between unreacted starting material and the ether dimer byproduct (Byproduct 3) if both have two chlorine atoms? A: Both compounds will display the classic 9:6:1 isotopic pattern indicative of two chlorine atoms. However, they are easily distinguished by mass and retention time. The starting material has an[M+H]⁺ of 167.94 and elutes early. The bis((2-chlorothiazol-4-yl)methyl) ether dimer appears at m/z 280.94 and elutes significantly later on a reverse-phase C18 column due to its large, lipophilic structure.

Self-Validating Experimental Protocol for LC-MS Analysis

To ensure your LC-MS data reflects the actual state of the reaction flask and not artifacts generated inside the LC vial, follow this self-validating methodology.

Step 1: Reaction Quenching & Sample Preparation
  • Causality: Base-catalyzed SNAr and hydrolysis will continue in the sample vial if the reaction mixture is simply diluted in solvent, leading to false-positive byproduct readings.

  • Action: Aliquot 10 µL of the crude reaction mixture. Dilute immediately into 990 µL of cold Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid . The acidic environment instantly neutralizes the base (e.g., K₂CO₃ or NaH) and protonates the phenoxide, halting further nucleophilic attack.

  • Action: Vortex for 10 seconds and centrifuge at 10,000 x g for 2 minutes to pellet any precipitated inorganic salts. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Hold at 95% B for 1.0 minute. Flow rate: 0.4 mL/min.

  • Causality: This steep gradient ensures that the highly polar hydrolysis product (BP2) is resolved from the void volume, while the highly lipophilic bis-substituted product (BP1) and ether dimer (BP3) are fully eluted and separated from the target molecule.

Step 3: Mass Spectrometry (ESI-MS) & Isotopic Validation
  • Parameters: Electrospray Ionization in Positive Mode (ESI+). Capillary Voltage: 3.0 kV. Desolvation Temp: 350 °C. Scan Range: m/z 100 to 500.

  • Self-Validation Check (Critical): For every integrated peak, extract the MS1 spectrum. A valid 2-chloro-thiazole species (Target or BP2) must exhibit a 3:1 ratio between the [M+H] and [M+H+2] peaks. If the peak lacks this M+2 isotopic signature, the 2-chloro group has been displaced, confirming that an SNAr byproduct has formed.

References
  • Title: Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery Source: ACS Omega URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI (Molecules) URL: [Link]

Troubleshooting

Catalyst selection for cross-coupling reactions with 2-Chloro-4-(phenoxymethyl)-1,3-thiazole

Welcome to the Technical Support Center for cross-coupling methodologies involving 2-Chloro-4-(phenoxymethyl)-1,3-thiazole . As a Senior Application Scientist, I have designed this guide to help you navigate the unique s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling methodologies involving 2-Chloro-4-(phenoxymethyl)-1,3-thiazole . As a Senior Application Scientist, I have designed this guide to help you navigate the unique stereoelectronic challenges of this substrate.

The 2-chlorothiazole core is highly electrophilic, making it an excellent candidate for palladium-catalyzed cross-coupling[1]. However, the presence of the heteroaromatic nitrogen/sulfur atoms and the base-sensitive phenoxymethyl ether at the 4-position require precise catalyst and condition selection to prevent off-cycle catalyst poisoning and side-product formation.

Mechanistic Insights & Catalyst Selection

To successfully couple 2-chloro-4-(phenoxymethyl)-1,3-thiazole, we must address two primary mechanistic hurdles:

  • Catalyst Poisoning: Thiazoles are notorious for coordinating to Pd(II) intermediates via their nitrogen or sulfur atoms, forming stable, off-cycle dimers that stall the catalytic cycle[2].

  • Ether Cleavage: The 4-phenoxymethyl group contains an ether linkage that can undergo nucleophilic cleavage or β -elimination when subjected to the harsh alkoxide bases (e.g., NaOtBu) typically used in Buchwald-Hartwig aminations[3].

To overcome these, we rely on bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or RuPhos) that accelerate reductive elimination while sterically blocking the thiazole nitrogen from coordinating to the palladium center.

Quantitative Catalyst Selection Matrix

The following table summarizes the optimized catalytic systems for various cross-coupling paradigms based on empirical kinetic data and functional group tolerance.

Reaction TypeRecommended PrecatalystOptimal LigandPreferred BaseSolventMechanistic Rationale
Suzuki-Miyaura (Standard)Pd(dppf)Cl₂ (5 mol%)dppf (Bidentate)K₂CO₃ (aq)Toluene/EtOHBidentate ligand prevents Pd-Iodide/Chloride dimer formation; mild base protects the ether.
Suzuki-Miyaura (Hindered)Pd₂(dba)₃ (2 mol%)XPhosK₃PO₄1,4-DioxaneXPhos provides steric bulk to force reductive elimination of ortho-substituted boronic acids.
Buchwald-Hartwig (1° Amines)tBuBrettPhos-Pd-G3tBuBrettPhosLHMDS or Cs₂CO₃THF or TolueneAvoids NaOtBu to prevent ether cleavage[3]; G3 precatalyst ensures rapid activation.
Buchwald-Hartwig (2° Amines)RuPhos-Pd-G3RuPhosLHMDS or Cs₂CO₃1,4-DioxaneRuPhos accommodates the steric bulk of secondary amines during transmetalation[2].
Negishi (Alkyl Zincs)PEPPSI-IPr (2-5 mol%)IPr (NHC)None (Organozinc)THFNHC ligands are highly stable and selectively couple at the C2 position without affecting C4[4].

Visualizing the Workflows

To assist in your experimental design, below are the logical relationships and mechanistic pathways governing these reactions.

Fig 1: Catalytic cycle highlighting the off-cycle poisoning risk specific to 2-chlorothiazoles.

Fig 2: Decision tree for catalyst and condition selection based on coupling partner.

Troubleshooting FAQs

Q: My Suzuki coupling stalls at 30% conversion, and I see unreacted 2-chloro-4-(phenoxymethyl)-1,3-thiazole. What is happening? A: This is a classic symptom of catalyst poisoning. The thiazole nitrogen is outcompeting your phosphine ligand for the Pd(II) center[2]. Solution: Switch to a more sterically demanding and electron-rich ligand like XPhos. Ensure your solvent is thoroughly degassed; oxygen degrades electron-rich phosphines, leaving the palladium vulnerable to thiazole coordination.

Q: During a Buchwald-Hartwig amination, LCMS shows a major side product missing the phenoxymethyl group (mass corresponds to cleavage). How do I fix this? A: You are likely using a strong alkoxide base like NaOtBu or KOtBu, which can cleave the phenoxymethyl ether at elevated temperatures[3]. Solution: Switch to a weaker or non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or Lithium bis(trimethylsilyl)amide (LHMDS) are excellent alternatives that facilitate the transmetalation of the amine without hydrolyzing the ether.

Q: I am observing high levels of protodehalogenation (formation of 4-(phenoxymethyl)-1,3-thiazole). Why? A: Protodehalogenation occurs when the Pd(II) intermediate undergoes β -hydride elimination (often from an alcohol solvent or an amine) followed by reductive elimination of the hydride. Solution: If using ethanol/water in a Suzuki reaction, lower the temperature or switch to an aprotic solvent system like 1,4-Dioxane/Water. For Buchwald-Hartwig, ensure strictly anhydrous conditions.

Q: Can I use Negishi coupling to attach an sp³ alkyl group to the 2-position? A: Yes. Negishi coupling is highly effective for C(sp²)–C(sp³) bond formation on thiazoles. The reaction selectively proceeds at the 2-position, while the 4-position remains inert[4]. Use an NHC-palladium precatalyst like PEPPSI-IPr in THF at room temperature to 60°C.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific LCMS/TLC checkpoints, you can verify the integrity of the catalytic cycle in real-time.

Protocol A: Base-Sensitive Buchwald-Hartwig Amination

Objective: Couple a primary amine while preserving the phenoxymethyl ether.

  • Preparation (Glovebox or Schlenk Line): To an oven-dried vial equipped with a stir bar, add 2-chloro-4-(phenoxymethyl)-1,3-thiazole (1.0 equiv, 0.5 mmol), the primary amine (1.2 equiv), tBuBrettPhos-Pd-G3 (2 mol%), and tBuBrettPhos ligand (2 mol%).

  • Base Addition: Add anhydrous, finely milled Cs₂CO₃ (2.0 equiv). Causality note: Cs₂CO₃ is chosen over NaOtBu to prevent ether cleavage[3].

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.2 M). Seal the vial under argon.

  • Reaction: Heat the mixture to 90°C.

  • Validation Checkpoint (2 Hours): Pull a 10 μ L aliquot, dilute in MeCN, and run LCMS. You should observe the product mass. If the mass of the cleaved ether is present, verify the anhydrous nature of your Cs₂CO₃.

  • Workup: Once complete (typically 4-8 hours), cool to room temperature, filter through a pad of Celite to remove palladium and salts, and concentrate for column chromatography.

Protocol B: Robust Suzuki-Miyaura Coupling

Objective: Couple a sterically hindered aryl boronic acid.

  • Reagent Assembly: In a round-bottom flask, combine 2-chloro-4-(phenoxymethyl)-1,3-thiazole (1.0 equiv, 1.0 mmol), the aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Solvent & Base: Add Toluene (4 mL) and Ethanol (1 mL). Add a 2M aqueous solution of K₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes. Causality note: Oxygen will rapidly oxidize the dppf ligand, causing the catalytic cycle to fail at the oxidative addition step.

  • Reaction: Heat to 80°C under vigorous stirring (to ensure mixing of the biphasic system).

  • Validation Checkpoint (1 Hour): Check TLC (Hexanes:EtOAc). The 2-chlorothiazole should be significantly consumed. If unreacted starting material remains but boronic acid is depleted, homocoupling of the boronic acid has occurred. Add an additional 0.5 equiv of boronic acid.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications Beilstein Journal of Organic Chemistry[Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts[Link]

Sources

Optimization

Anhydrous reaction conditions for synthesizing thiazole derivatives

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields, racemization, and stalled intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields, racemization, and stalled intermediates during the synthesis of thiazole derivatives.

While the classic Hantzsch thiazole synthesis—the condensation of an α -haloketone with a thioamide—is a cornerstone of medicinal chemistry[1], it is notoriously sensitive to moisture. Water not only acts as a thermodynamic barrier to the final aromatization step but also actively degrades sensitive intermediates[2].

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind anhydrous requirements, provide a self-validating experimental workflow, and troubleshoot the exact failure modes you observe on your LC-MS and NMR spectra.

Mechanistic Causality: Why Anhydrous Conditions Dictate Success

The formation of a thiazole ring is a multi-step cascade: S-alkylation, ring closure, and dehydration.

  • S-Alkylation: The thioamide sulfur attacks the α -haloketone to form an imino thioether intermediate. If ambient moisture is present, the α -haloketone can undergo competitive hydrolysis to an α -hydroxyketone, permanently capping the reaction.

  • Ring Closure: The imine nitrogen attacks the carbonyl carbon, forming a cyclic hydroxythiazoline intermediate.

  • Dehydration (Aromatization): This step requires the elimination of water to form the aromatic thiazole system[1]. According to Le Chatelier’s principle, the presence of water in the solvent drives the equilibrium backward, often causing the reaction to stall at the hydroxythiazoline stage. Furthermore, in chiral amino acid-derived thioamides, trace water and acid can cause imine-enamine tautomerization, leading to catastrophic racemization[3].

G Start Thioamide + α-Haloketone Step1 S-Alkylation (Imino Thioether) Start->Step1 Anhydrous Solvent (< 20 ppm H2O) Failure Hydrolysis / Epimerization (Side Products) Start->Failure Trace Moisture Step2 Ring Closure (Hydroxythiazoline) Step1->Step2 Base/Heat Step1->Failure Water Hydrolysis Product Dehydration (Thiazole Derivative) Step2->Product -H2O (Sieves/Acid)

Pathway of anhydrous thiazole synthesis vs. moisture-induced failure modes.

Self-Validating Protocol: Anhydrous Hantzsch Thiazole Synthesis

To ensure reproducibility, a protocol must validate itself at every critical juncture. Do not proceed to the next step unless the validation criteria are met.

Step 1: Solvent and Reagent Preparation

  • Action: Distill Tetrahydrofuran (THF) or Dichloromethane (DCM) over appropriate drying agents (e.g., Sodium/Benzophenone for THF; Calcium Hydride for DCM). Store over activated 3Å molecular sieves.

  • Validation: Perform a Karl Fischer (KF) titration. Do not proceed if the water content exceeds 20 ppm.

Step 2: S-Alkylation (Inert Atmosphere)

  • Action: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 equivalent of the thioamide in the anhydrous solvent. Dropwise, add 1.05 equivalents of the α -haloketone at 0 °C to control the exothermic S-alkylation[2].

  • Validation: After 2 hours of warming to room temperature, run a TLC (Hexane/EtOAc). The thioamide spot (often UV active and stains brown with iodine) must be completely consumed, replaced by a highly polar baseline spot (the imino thioether salt).

Step 3: Cyclization and Forced Dehydration

  • Action: Add 2.0 equivalents of an anhydrous, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to neutralize the generated HX acid and promote cyclization. To force the dehydration of the hydroxythiazoline intermediate, add activated 4Å molecular sieves directly to the reaction mixture, or utilize a Dean-Stark apparatus if refluxing in toluene.

  • Validation: Analyze the reaction mixture via LC-MS. You must observe the mass of the desired thiazole [M+H]+ . If you observe a dominant peak at [M+18+H]+ , the reaction is stalled at the hydroxythiazoline intermediate. If so, add a catalytic amount of anhydrous Trifluoroacetic Acid (TFA) or Burgess reagent to chemically force the elimination of water.

Quantitative Data: Solvent Moisture Tolerance

The choice of solvent and its absolute dryness directly dictate the yield of the aromatization step. Below is a summary of field-proven solvent specifications for thiazole synthesis.

SolventRecommended Drying AgentTarget Moisture Limit (KF)Typical Yield (Anhydrous)Typical Yield (Ambient/Wet)
Tetrahydrofuran (THF) Sodium/Benzophenone or 3Å Sieves< 10 ppm88 - 95%40 - 45% (Stalls)
Dichloromethane (DCM) Calcium Hydride ( CaH2​ )< 20 ppm85 - 92%50 - 55%
Toluene Dean-Stark Azeotropic Distillation< 15 ppm90 - 98%60 - 65%
Ethanol (EtOH) Magnesium Ethoxide< 50 ppm75 - 80%50 - 60%

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass corresponding to [M+18] . What is this, and how do I fix it? A1: You are observing the stable hydroxythiazoline intermediate[1]. This occurs when the ring has closed, but the final dehydration step to form the aromatic thiazole has failed. This is almost always due to excess moisture in the solvent preventing the elimination of water, or insufficient thermal/acidic driving force. Fix: Add activated 4Å molecular sieves and reflux. If the substrate is thermally sensitive, cool to 0 °C and add a chemical dehydrating agent like Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) or trifluoroacetic anhydride (TFAA) under strictly anhydrous conditions.

Q2: I am synthesizing a thiazole from a chiral, α -amino acid-derived thioamide. My yield is fine, but I am losing enantiomeric excess (ee%). How do I prevent racemization? A2: Racemization in chiral thioamides during the Hantzsch synthesis is a well-documented phenomenon caused by acid-catalyzed imine-to-enamine equilibrium during the cyclization phase, prior to aromatization[3]. Furthermore, strong bases can promote epimerization at the α -carbon. Fix: You must use a modified, strictly anhydrous Hantzsch protocol. Avoid strong bases; instead, use mild, hindered bases like 2,6-lutidine. Additionally, replacing the α -haloketone with milder alternatives (like α -bromopyruvic acid derivatives) and utilizing solid-phase synthesis techniques with Mukaiyama's reagent can suppress the enamine tautomerization and preserve your stereocenter[3].

Q3: My crude NMR shows a complex mixture with a large amount of unreacted α -haloketone, but the thioamide is gone. What happened? A3: Your thioamide likely hydrolyzed. Thioamides are sensitive to moisture, especially under heating. If your solvent was wet, the thioamide can hydrolyze back to an amide and hydrogen sulfide ( H2​S ), or the intermediate imino thioether can hydrolyze. Fix: Validate your solvent moisture with Karl Fischer titration (< 20 ppm). Ensure your α -haloketone is freshly purified (e.g., passed through a short plug of basic alumina if it's a liquid) to remove any HX acid buildup, which accelerates side reactions[2].

Q4: Can I use Lawesson's reagent to synthesize the thioamide in situ and immediately add the α -haloketone? A4: While one-pot thionation-cyclization cascades are elegant, Lawesson's reagent is highly sensitive to water. If your starting amide or solvent contains trace moisture, Lawesson's reagent will preferentially react with the water, quenching the thionation. You must rigorously dry your starting amide (azeotropic drying with toluene) before attempting a one-pot anhydrous cascade.

References

  • Source: National Institutes of Health (NIH)
  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)
  • Thiazoles in Peptides and Peptidomimetics Source: UQ eSpace - The University of Queensland URL

Sources

Reference Data & Comparative Studies

Validation

Comparing the bioactivity of 2-Chloro vs. 2-Bromo-4-(phenoxymethyl)-1,3-thiazole

Comparative Bioactivity and Synthetic Utility: 2-Chloro vs. 2-Bromo-4-(phenoxymethyl)-1,3-thiazole The 4-(phenoxymethyl)-1,3-thiazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded i...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity and Synthetic Utility: 2-Chloro vs. 2-Bromo-4-(phenoxymethyl)-1,3-thiazole

The 4-(phenoxymethyl)-1,3-thiazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in antimicrobial, antifungal, and anticancer agents. When optimizing this scaffold, the choice of the halogen atom at the C2 position—specifically chlorine versus bromine—acts as a critical inflection point. This decision dictates not only the molecule’s downstream synthetic versatility but also its terminal pharmacodynamics and target binding affinity.

This guide provides an objective, data-driven comparison of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole and 2-Bromo-4-(phenoxymethyl)-1,3-thiazole, designed to assist researchers in selecting the optimal building block for their drug development workflows.

Physicochemical Profiling and Reactivity Mechanics

The fundamental differences between the 2-chloro and 2-bromo derivatives stem from the distinct atomic properties of the halogens. The C2 position of the 1,3-thiazole ring is inherently electron-deficient due to the inductive and resonance effects of the adjacent nitrogen and sulfur heteroatoms, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

However, the kinetics of these reactions diverge sharply based on the halogen:

  • Bond Dissociation Energy: The C–Br bond (~280 kJ/mol) is significantly weaker than the C–Cl bond (~330 kJ/mol). In palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Sonogashira), the oxidative addition step is much faster for the 2-bromo derivative. While modern polyphosphine ligands can force the activation of 2-chlorothiazoles, 2-bromothiazoles remain the kinetically favored substrates[2].

  • Leaving Group Ability: In SNAr pathways, bromine's larger atomic radius and higher polarizability make it a superior leaving group compared to chlorine, allowing reactions to proceed under milder conditions. 2-Bromo-1,3-thiazole derivatives are therefore frequently utilized as key intermediates for rapid functionalization[3].

  • Lipophilicity & Steric Bulk: Bromine contributes a higher calculated LogP (+0.86) compared to chlorine (+0.71) and occupies a larger van der Waals volume. This increased lipophilicity can enhance cell membrane permeability in the final bioactive derivative.

Table 1: Quantitative Comparison of C2-Halogenated Thiazoles

Property / Metric2-Chloro-4-(phenoxymethyl)thiazole2-Bromo-4-(phenoxymethyl)thiazole
C–X Bond Dissociation Energy ~330 kJ/mol~280 kJ/mol
SNAr Activation Temperature High (>100°C, often requires sealed tube)Moderate (60–80°C)
Pd-Catalyzed Cross-Coupling Sluggish; requires specialized ligandsRapid; compatible with standard Pd(PPh3)4
Halogen Bonding Potential ( σ -hole) Weak (Lower polarizability)Strong (Highly polarizable)
Lipophilicity Contribution ( Δ LogP) +0.71+0.86

Synthetic Workflows

The divergent reactivity of these two building blocks leads to distinct synthetic workflows, as illustrated below.

Reactivity A 4-(phenoxymethyl)- 1,3-thiazole B 2-Chloro Derivative (High Stability) A->B Chlorination C 2-Bromo Derivative (High Reactivity) A->C Bromination D Harsh SNAr / Specialized Catalysis B->D E Rapid SNAr / Standard Coupling C->E F Bioactive Functionalized Thiazole D->F E->F

Divergent synthetic workflows for 2-halo-4-(phenoxymethyl)-1,3-thiazoles.

Self-Validating Experimental Protocol: SNAr Amination

To demonstrate the practical implications of this reactivity gap, the following protocol outlines the substitution of the C2-halogen with a secondary amine (e.g., morpholine) to generate a bioactive 2-morpholino derivative.

Methodology & Causality:

  • Solvent Selection: Dissolve 1.0 eq of the selected 2-halo-4-(phenoxymethyl)-1,3-thiazole in anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent. It optimally solvates the nucleophile without hydrogen-bonding to it, thereby maximizing the amine's nucleophilicity and stabilizing the Meisenheimer complex transition state.

  • Reagent Addition: Add 1.5 eq of morpholine and 2.0 eq of anhydrous K2​CO3​ . Causality: K2​CO3​ acts as a non-nucleophilic acid scavenger. It neutralizes the HX byproduct (HCl or HBr), preventing the protonation of the morpholine nucleophile and driving the reaction to completion.

  • Thermal Activation (The Divergence Point):

    • For the 2-Bromo derivative: Heat the reaction mixture to 80°C for 4 hours.

    • For the 2-Chloro derivative: Heat the reaction mixture to 120°C for 12–16 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase. Self-Validation: The reaction is deemed complete when the high-Rf starting material spot completely disappears, replaced by a highly UV-active, lower-Rf product spot (due to the added polarity of the morpholine ring).

  • Workup & Structural Confirmation: Quench the reaction with ice water to precipitate the product. Extract with EtOAc, wash extensively with brine (to remove residual DMF), dry over MgSO4​ , and concentrate in vacuo. Confirm the structure via 1 H NMR by verifying the disappearance of the morpholine N–H proton and the characteristic upfield shift of the thiazole C5 proton.

Bioactivity and Pharmacodynamics

Beyond serving as synthetic intermediates, halogenated thiazoles are frequently evaluated directly for biological activity. Thiazole-derived compounds exhibit broad-spectrum bioactivity, including potent cytotoxicity against cancer cell lines (e.g., A549, HCT116) by inducing dose-dependent apoptosis[4].

When comparing the 2-chloro and 2-bromo derivatives in a biological context, the concept of Halogen Bonding becomes paramount. Halogen bonds occur when the electron density of the halogen is drawn toward the aromatic ring, creating a localized region of positive electrostatic potential at the outer tip of the halogen atom (the σ -hole).

Because bromine is significantly more polarizable than chlorine, the 2-bromo derivative generates a larger, more intense σ -hole. This allows the 2-bromo compound to form highly directional, strong non-covalent interactions with Lewis bases in a target protein (such as the backbone carbonyl oxygens in the hinge region of a kinase). Consequently, bromo-thiazole derivatives often exhibit superior target binding affinity and lower IC50​ values compared to their chloro-analogs, locking the enzyme into an inactive conformation.

Pathway Drug Thiazole Derivative (Halogen-Bonding Active) Target Target Kinase / Enzyme (e.g., Microbial Synthase) Drug->Target Binding Affinity (Br > Cl) Complex Inhibitor-Enzyme Complex (Steric & Halogen Fit) Target->Complex Conformational Lock Downstream Pathway Blockade (Apoptosis / Growth Arrest) Complex->Downstream Inhibition

Mechanistic pathway of target inhibition by halogenated thiazole derivatives.

Conclusion

For researchers prioritizing rapid library generation, high-yielding cross-coupling, and potentially higher binding affinity via halogen bonding, 2-Bromo-4-(phenoxymethyl)-1,3-thiazole is the superior building block. Conversely, if the synthetic route requires the halogen to survive intermediate steps without premature displacement, the higher stability of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole provides a necessary kinetic buffer.

References

  • Comptes Rendus de l'Académie des Sciences. "Uncommon perspectives in palladium- and copper-catalysed arylation and heteroarylation of terminal alkynes following Heck or Sonogashira protocols." URL: [Link]

  • Current Chemistry Letters. "Synthesis and functionalization of 2-bromo-1,3-thiazole derivatives." Growing Science. URL: [Link]

  • PubMed. "Chemoenzymatic Synthesis and Biological Evaluation for Bioactive Molecules Derived from Bacterial Benzoyl Coenzyme A Ligase and Plant Type III Polyketide Synthase." NIH. URL:[Link]

Sources

Comparative

Comparative analysis of different synthetic routes to 4-(phenoxymethyl)-1,3-thiazoles

The 4-(phenoxymethyl)-1,3-thiazole scaffold is a privileged pharmacophore in modern drug discovery. It is prominently featured in small-molecule GPR119 agonists for type 2 diabetes management[1], sulfotyrosine mimetics t...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-(phenoxymethyl)-1,3-thiazole scaffold is a privileged pharmacophore in modern drug discovery. It is prominently featured in small-molecule GPR119 agonists for type 2 diabetes management[1], sulfotyrosine mimetics that inhibit HIV-1 viral entry[2], and various broad-spectrum antimicrobial agents[3].

For medicinal chemists and process scientists, selecting the optimal synthetic pathway to this scaffold is critical. The decision dictates the library's chemical diversity, the scalability of the process, and the overall safety profile of the synthesis. As a Senior Application Scientist, I have structured this guide to provide a critical, comparative analysis of the two predominant synthetic strategies: the convergent Hantzsch Thiazole Synthesis (Route A) and the divergent Williamson Etherification (Route B).

Retrosynthetic Strategies

Retrosynthesis Target 4-(Phenoxymethyl)-1,3-thiazole Scaffold Hantzsch Route A: Hantzsch Synthesis (Convergent Strategy) Target->Hantzsch Ring Closure Williamson Route B: Etherification (Divergent Strategy) Target->Williamson C-O Bond Formation Thioamide Thioamide (R-CS-NH2) Hantzsch->Thioamide Haloketone 1-Halo-3-phenoxypropan-2-one Hantzsch->Haloketone Chloromethyl 4-(Chloromethyl)thiazole Williamson->Chloromethyl Phenol Phenol Derivative (Ar-OH) Williamson->Phenol

Retrosynthetic pathways for 4-(phenoxymethyl)-1,3-thiazoles.

Route A: De Novo Construction via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the classical, convergent approach to constructing substituted thiazoles[3]. In this route, the ether linkage is established prior to heterocycle formation by synthesizing a 1-halo-3-phenoxypropan-2-one intermediate, which is subsequently condensed with a thioamide[2].

Mechanistic Causality & Design Choices
  • Leaving Group Selection: While α -chloroketones are generally more stable and less lachrymatory, α -bromoketones are often preferred in the Hantzsch synthesis because the bromide ion is a superior leaving group. This accelerates the initial nucleophilic attack by the thioamide sulfur, minimizing side reactions (such as oxazole formation or decomposition)[3].

  • Solvent & Temperature: Ethanol or isopropanol at reflux is standard. The protic solvent facilitates the proton transfers necessary for the subsequent cyclization and dehydration steps that yield the aromatic thiazole ring.

Self-Validating Experimental Protocol
  • Preparation of α -Haloketone: React the desired phenol with an epihalohydrin or 1,3-dihaloacetone under basic conditions to yield 1-halo-3-phenoxypropan-2-one. Validation checkpoint: TLC should show complete consumption of the phenol.

  • Condensation: Dissolve 1.0 equivalent of the 1-halo-3-phenoxypropan-2-one and 1.1 equivalents of the corresponding thioamide in absolute ethanol (0.2 M).

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours. Validation checkpoint: The reaction mixture typically turns from clear to a deep yellow/orange as the aromatic ring forms and water is eliminated.

  • Isolation: Cool to room temperature. If the product precipitates as the hydrohalide salt, collect it via vacuum filtration. Otherwise, concentrate the solvent, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography.

Route B: Late-Stage Williamson Etherification

For library generation where the phenol moiety varies, Route A is inefficient because a new α -haloketone must be synthesized for every derivative. Route B solves this by utilizing 4-(chloromethyl)thiazole (usually sourced as the stable hydrochloride salt) as a common electrophilic building block for late-stage SN​2 diversification[4].

Mechanistic Causality & Design Choices
  • Base and Solvent Pairing: The reaction relies on generating a phenoxide nucleophile. Weak bases like K2​CO3​ or Cs2​CO3​ are ideal because they quantitatively deprotonate phenols ( pKa​≈10 ) without causing base-catalyzed degradation of the thiazole ring[4]. Using a polar aprotic solvent like DMF or acetonitrile is critical; these solvents solvate the alkali metal cation, leaving a "naked," highly reactive phenoxide anion to drive the SN​2 displacement of the chloride.

  • Handling the Hydrochloride Salt: 4-(Chloromethyl)thiazole is highly unstable as a free base (prone to self-alkylation/polymerization). Using the hydrochloride salt requires adding an extra equivalent of base to neutralize the HCl in situ before the etherification can proceed[4].

Self-Validating Experimental Protocol

Workflow Step1 1. Dissolve Phenol in DMF/MeCN (Polar aprotic solvent favors SN2) Step2 2. Add K2CO3 or Cs2CO3 (2.5 eq) Stir 30 min at RT to form phenoxide Step1->Step2 Step3 3. Add 4-(chloromethyl)thiazole HCl (1.1 eq) (Electrophile addition) Step2->Step3 Step4 4. Heat at 60-80°C for 4-8 hours (Drive SN2 substitution) Step3->Step4 Step5 5. Aqueous Quench & EtOAc Extraction (Remove DMF and salts) Step4->Step5 Step6 6. Silica Gel Chromatography (Purify target ether) Step5->Step6

Step-by-step workflow for the Williamson etherification route.

  • Phenoxide Generation: In an oven-dried flask under nitrogen, dissolve the phenol derivative (1.0 eq) in anhydrous DMF (0.1–0.2 M). Add finely powdered anhydrous K2​CO3​ or Cs2​CO3​ (2.5 eq). Stir at room temperature for 30 minutes. Validation checkpoint: A slight color change or suspension formation indicates phenoxide generation.

  • Electrophile Addition: Add 4-(chloromethyl)thiazole hydrochloride (1.1 to 1.2 eq) in one portion[4].

  • Heating: Heat the reaction mixture to 60–80°C. Monitor via LC-MS or TLC. The reaction typically reaches completion within 4–8 hours.

  • Workup: Cool to room temperature and quench with a large volume of water (at least 5x the volume of DMF) to crash out the product or force it into the organic phase during extraction. Extract 3x with ethyl acetate.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to remove residual DMF. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via automated flash chromatography (Hexanes/EtOAc gradient).

Comparative Data Analysis

The following table synthesizes the performance metrics and practical considerations for both routes, based on standard medicinal chemistry practices and literature precedent[2],[1].

ParameterRoute A: Hantzsch SynthesisRoute B: Williamson Etherification
Overall Yield 40–70% (over 2 steps from phenol)65–90% (single step from phenol)
Substrate Scope Excellent for varying the 2-position (via different thioamides).Excellent for varying the 4-phenoxymethyl moiety (via different phenols).
Reagent Stability α -haloketones are lachrymatory, light-sensitive, and prone to degradation.4-(chloromethyl)thiazole HCl is bench-stable for months if kept dry.
Scalability Good, but handling large quantities of α -haloketones requires stringent safety protocols.Excellent. SN​2 reactions in DMF/MeCN scale predictably up to multi-gram batches.
Primary Side Reactions Dehalogenation, oxazole formation (if oxygen attacks instead of sulfur). O
  • vs C -alkylation (if phenol is highly electron-rich), elimination (rare).
Ideal Use Case When exploring SAR at the thiazole 2-position with a fixed ether tail.When conducting late-stage SAR on the aryl ether moiety with a fixed thiazole core.

Conclusion

For modern drug development campaigns, Route B (Williamson Etherification) is generally the superior choice for late-stage diversification. The commercial availability and stability of 4-(chloromethyl)thiazole hydrochloride allow researchers to rapidly generate libraries of 4-(phenoxymethyl)thiazoles by simply swapping the phenol input[4]. Conversely, Route A (Hantzsch Synthesis) remains indispensable when the synthetic goal is to explore the structure-activity relationship (SAR) at the 2-position of the thiazole ring[3],[2],[1], as a vast array of thioamides can be condensed with a single, pre-synthesized α -haloketone.

References
  • Title: Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance Source: Indian Journal of Pharmaceutical Education and Research (2022) URL: [Link]

  • Title: WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19)
  • Title: Design and synthesis of small molecule-sulfotyrosine mimetics that inhibit HIV-1 entry Source: Bioorganic & Medicinal Chemistry 24.8 (2016): 1718-1728 URL: [Link]

  • Title: Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists Source: Bioorganic & Medicinal Chemistry Letters 27.24 (2017): 5406-5410 URL: [Link]

Sources

Validation

Comprehensive Comparison Guide: 2-Chloro-4-(phenoxymethyl)-1,3-thiazole vs. Alternative Heterocyclic Scaffolds in Drug Design

The thiazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from kinase inhibitors (e.g., dasatinib) to antimicrobial agents [1]. Within the expansive...

Author: BenchChem Technical Support Team. Date: March 2026

The thiazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from kinase inhibitors (e.g., dasatinib) to antimicrobial agents [1]. Within the expansive chemical space of thiazole derivatives, 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (CAS: 1872492-22-2) has emerged as a highly versatile, bifunctional building block [2].

As a Senior Application Scientist, I have designed this guide to objectively compare the physicochemical and reactive properties of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole against other common heterocyclic scaffolds. This document provides the causal reasoning behind scaffold selection and outlines a self-validating experimental workflow for library generation.

Mechanistic & Structural Advantages: The Causality of Scaffold Selection

When designing a drug library, the choice of the core heterocycle dictates both the synthetic feasibility (via late-stage functionalization) and the pharmacological profile of the resulting candidates. 2-Chloro-4-(phenoxymethyl)-1,3-thiazole offers two distinct structural domains that drive its utility:

The Electrophilic C2 Position (Synthetic Handle)

The C2 position of the thiazole ring is flanked by an electronegative nitrogen and a polarizable sulfur atom. This creates a highly electron-deficient carbon center. When substituted with a chloride leaving group, this position is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) [3]. Unlike standard aryl chlorides, the adjacent nitrogen atom stabilizes the transient negative charge of the intermediate Meisenheimer complex, drastically lowering the activation energy required for the substitution to occur.

The 4-Phenoxymethyl Anchor (Pharmacological Handle)

While unsubstituted 2-chlorothiazole is synthetically useful, it lacks the necessary steric bulk and lipophilicity to engage complex biological targets. The addition of the 4-phenoxymethyl group (-CH₂-O-Ph) provides a critical advantage: rotational flexibility . Unlike a rigid, directly attached phenyl ring (e.g., 4-phenylthiazole), the ether linkage allows the aromatic ring to act as a flexible anchor. It can dynamically adapt to hydrophobic binding pockets and engage in π−π stacking or edge-to-face interactions with aromatic amino acid residues (like Tyrosine or Phenylalanine) in the target protein's active site.

G Scaffold 2-Chloro-4-(phenoxymethyl) -1,3-thiazole C2 C2 Position (Electrophilic) Scaffold->C2 C4 C4 Position (Phenoxymethyl) Scaffold->C4 SNAr SNAr Reactivity (Amine Library Gen) C2->SNAr Binding Hydrophobic Pocket Adaptability C4->Binding Target Target Protein (e.g., Kinase) SNAr->Target Hinge Binder Binding->Target pi-pi Stacking

Diagram 1: Structural logic and pharmacological targeting pathways of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole.

Comparative Data: Scaffold Performance Metrics

To objectively evaluate 2-Chloro-4-(phenoxymethyl)-1,3-thiazole, we must compare it against alternative five-membered heterocyclic scaffolds commonly used in fragment-based drug discovery (FBDD).

Scaffold AlternativeSNAr Reactivity (C2)Metabolic StabilityLipophilicity ContributionStructural Flexibility
2-Chloro-4-(phenoxymethyl)-1,3-thiazole Very High (Nitrogen-stabilized intermediate)High (Resistant to oxidative cleavage)High (Phenoxymethyl group increases LogP)High (Ether linkage allows rotation)
2-Chloro-4-methyloxazole HighModerate (Prone to enzymatic ring-opening)LowLow (Rigid methyl group)
2-Chloro-1-methylimidazole Low (Requires forcing conditions/catalysts)HighLowLow (Rigid methyl group)
2-Chlorothiazole (Unsubstituted)HighHighLowNone (Requires downstream elaboration)

Key Takeaway: While oxazoles and imidazoles have their place in medicinal chemistry, the thiazole core provides the optimal balance of SNAr reactivity and metabolic stability. The specific inclusion of the phenoxymethyl group bypasses the need for multi-step downstream cross-coupling to build lipophilicity, accelerating the hit-to-lead optimization phase.

Experimental Workflow: Self-Validating SNAr Protocol

To leverage this scaffold for drug discovery, researchers typically construct libraries of 2-aminothiazoles by reacting the C2-chloride with a diverse panel of primary and secondary amines. Below is a self-validating, step-by-step methodology designed to maximize yield while preventing side reactions.

Protocol: SNAr Amination of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole

Step 1: Reagent Preparation & Solvent Selection

  • Action: Dissolve 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (1.0 eq) and the target amine (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) at a concentration of 0.2 M.

  • Causality: NMP is a highly polar, aprotic solvent. It is specifically chosen because it strongly solvates the transition state of the SNAr reaction, stabilizing the Meisenheimer complex and accelerating the reaction rate compared to less polar solvents like THF or DCM.

Step 2: Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Causality: As the amine attacks the C2 position and displaces the chloride, HCl is generated. If left unneutralized, this HCl will protonate the remaining unreacted amine nucleophile, rendering it inactive and stalling the reaction. DIPEA is a sterically hindered, non-nucleophilic base that efficiently scavenges the HCl without competing with the amine for the electrophilic C2 carbon.

Step 3: Thermal Activation

  • Action: Seal the reaction vessel and heat to 90–100 °C for 4–6 hours (or utilize microwave irradiation at 120 °C for 20 minutes).

  • Causality: Although the C2 position is electronically activated, the steric bulk of the adjacent 4-phenoxymethyl group creates a kinetic barrier. Thermal energy is required to overcome this activation energy ( Ea​ ) and drive the formation of the intermediate complex.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • System Validation: The success of the reaction can be immediately validated via TLC or LC-MS. The disappearance of the starting material mass ( [M+H]+≈226 ) and the appearance of the product mass confirm the completion of the substitution.

Workflow Step1 1. Reagent Prep (Scaffold + Amine in NMP) Step2 2. Base Addition (DIPEA) Step1->Step2 Step3 3. Thermal Activation (90-100°C, 4-6h) Step2->Step3 Step4 4. Workup (Aqueous Extraction) Step3->Step4 Step5 5. Isolation (Chromatography) Step4->Step5

Diagram 2: Step-by-step experimental workflow for the SNAr amination of the thiazole scaffold.

Conclusion

For drug development professionals seeking a robust starting point for library generation, 2-Chloro-4-(phenoxymethyl)-1,3-thiazole outperforms standard oxazole and imidazole alternatives. Its inherent SNAr reactivity at the C2 position allows for rapid, modular diversification, while the 4-phenoxymethyl group provides an immediate, flexible vector for probing hydrophobic target pockets. By employing the optimized, causality-driven protocols outlined above, researchers can efficiently translate this scaffold into high-quality lead compounds.

References

  • Title: 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement Source: Current Topics in Medicinal Chemistry (2020) URL: [Link]

  • Title: 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (CAS: 1872492-22-2) Source: ChemSrc Database URL: [Link]

  • Title: Nucleophilic aromatic substitution (SNAr) Mechanisms Source: Wikipedia, The Free Encyclopedia URL: [Link]

Comparative

Spectroscopic Comparison Guide: 2-Chloro-4-(phenoxymethyl)-1,3-thiazole vs. Precursors

Executive Summary In drug discovery and medicinal chemistry, the 1,3-thiazole scaffold is a privileged pharmacophore. The etherification of thiazole derivatives—specifically the transformation of 2-chloro-4-(chloromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and medicinal chemistry, the 1,3-thiazole scaffold is a privileged pharmacophore. The etherification of thiazole derivatives—specifically the transformation of 2-chloro-4-(chloromethyl)-1,3-thiazole and phenol into 2-Chloro-4-(phenoxymethyl)-1,3-thiazole —is a critical structural modification used to modulate lipophilicity and target binding.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic performance (NMR, IR, MS) of the final thiazole ether against its precursors. By tracking the exact chemical shifts and vibrational changes, researchers can unequivocally validate the success of this chemoselective transformation.

Synthetic Workflow & Mechanistic Rationale

The construction of the ether linkage relies on the 1, a robust Sₙ2 pathway where an alkoxide or phenoxide displaces a halide[1]. In this specific system, the challenge lies in the bifunctional nature of . The molecule possesses both an aliphatic chloride (highly active toward Sₙ2) and an aromatic chloride (susceptible to Nucleophilic Aromatic Substitution, SₙAr). To achieve high chemoselectivity, the reaction must be carefully controlled using a2[2].

Pathway Phenol Phenol (Nucleophile) Base K2CO3 / DMF (Deprotonation) Phenol->Base pKa ~10 Phenoxide Phenoxide Anion (Active Species) Base->Phenoxide - KHCO3 Product 2-Chloro-4-(phenoxymethyl)- 1,3-thiazole (Target Ether) Phenoxide->Product SN2 Attack Thiazole 2-Chloro-4-(chloromethyl)- 1,3-thiazole (Electrophile) Thiazole->Product - Cl⁻

Figure 1: Chemoselective Williamson ether synthesis workflow for the target thiazole ether.

Experimental Protocol: Chemoselective Etherification

This protocol is designed as a self-validating system. Every step includes a built-in physical or chemical check to ensure the integrity of the transformation.

Reagents:

  • Phenol (1.0 eq, Precursor A) *3 (1.1 eq, Precursor B)[3]

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Controlled Deprotonation: Dissolve phenol in anhydrous DMF (0.2 M) at room temperature. Add finely powdered K₂CO₃.

    • Causality: K₂CO₃ is a mild, insoluble base that slowly generates the phenoxide anion. This prevents the harsh alkaline conditions that would otherwise trigger unwanted SₙAr hydrolysis of the thiazole's aromatic C-Cl bond[2].

  • Alkylation & Thermal Control: Add Precursor B dropwise. Heat the reaction mixture to 60 °C for 4 hours.

    • Causality: The aliphatic C-Cl bond is highly reactive. Capping the temperature at 60 °C provides enough kinetic energy for the Sₙ2 displacement while keeping the aromatic chloride completely inert.

  • Self-Validating Reaction Monitoring: Check the reaction via TLC (Hexanes/EtOAc 4:1).

    • Validation: The reaction is complete when the highly polar phenol spot disappears and a new, strongly UV-active spot emerges at a higher R_f value, confirming the loss of the hydroxyl group.

  • Quench & DMF Extraction: Cool to room temperature, pour into ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 5% aqueous LiCl (3x) and brine.

    • Validation: DMF is notoriously difficult to remove and suppresses subsequent biological assays. The 5% LiCl wash is a self-validating step; if performed correctly, the final ¹H NMR spectrum will be completely free of the characteristic DMF singlets at δ 2.88, 2.96, and 8.02 ppm.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Spectroscopic Data & Comparative Analysis

To objectively confirm the success of the synthesis, we must compare the spectroscopic signatures of the isolated product against its precursors.

Nuclear Magnetic Resonance (NMR) Tracking

NMR is the most definitive tool for proving the formation of the ether linkage. The tables below summarize the expected shifts (CDCl₃, 400 MHz).

Table 1: ¹H and ¹³C NMR Comparative Data

Structural FeaturePhenol (Precursor A)2-Chloro-4-(chloromethyl)-1,3-thiazole (Precursor B)2-Chloro-4-(phenoxymethyl)-1,3-thiazole (Product)
¹H NMR: Methylene (-CH₂-) N/Aδ 4.60 (s, 2H)δ 5.15 (s, 2H)
¹H NMR: Aromatic/Thiazole δ 6.80-7.30 (m, 5H)δ 7.20 (s, 1H, thiazole H-5)δ 7.30 (s, 1H, thiazole H-5), 6.95-7.35 (m, 5H, Ph)
¹H NMR: Hydroxyl (-OH) δ 5.00 (br s, 1H)N/AN/A (Disappears)
¹³C NMR: Aliphatic C N/Aδ 40.5 (-CH₂Cl)δ 66.2 (-CH₂O-)
¹³C NMR: Aromatic C δ 155.3 (C-OH), 129.7, 120.9, 115.4δ 152.1, 151.5, 117.8δ 158.2 (C-O), 152.0, 151.8, 129.6, 121.4, 118.5, 114.8
  • Mechanistic Rationale for Shifts: The most diagnostic signal is the methylene bridge. In Precursor B, the chlorine atom deshields the protons to δ 4.60. Upon substitution, the stronger electronegativity of the ether oxygen, combined with the anisotropic deshielding cone of the newly attached phenyl ring, pushes this signal significantly downfield to δ 5.15. Concurrently, the broad hydroxyl singlet at δ 5.00 vanishes, proving complete alkylation.

Infrared (IR) & Mass Spectrometry (MS)

While NMR provides structural mapping, IR and MS provide functional group validation and molecular weight confirmation.

Table 2: IR and MS Comparative Data

Analytical FeaturePhenol (Precursor A)2-Chloro-4-(chloromethyl)-1,3-thiazole (Precursor B)2-Chloro-4-(phenoxymethyl)-1,3-thiazole (Product)
IR: O-H Stretch ~3300 cm⁻¹ (Broad, Strong)N/AN/A (Disappears)
IR: C-O-C Stretch N/AN/A~1240 cm⁻¹ (Asymmetric, Strong)
IR: C-Cl Stretch N/A~740 cm⁻¹ (Aliphatic) & ~1050 cm⁻¹ (Aromatic)~1050 cm⁻¹ (Aromatic C-Cl remains)
MS (ESI+) m/z 94 [M]⁺m/z 167[M+H]⁺, 169 (Isotope)m/z 226[M+H]⁺, 228 (Isotope)
  • Mechanistic Rationale for Shifts: The formation of the ether linkage is definitively proven by the emergence of a strong asymmetric C-O-C stretching band at ~1240 cm⁻¹. Crucially, the retention of the aromatic C-Cl stretch at ~1050 cm⁻¹ confirms that the thiazole ring remained intact and did not undergo unwanted SₙAr. The mass spectrum exhibits a classic 3:1 isotopic pattern at m/z 226 and 228, characteristic of a single chlorine atom, validating the 1:1 coupling of the precursors and the successful elimination of HCl.

References

  • Title: 2-Chloro-4-(chloromethyl)
  • Title: Williamson Ether Synthesis (Williamson Reaction)
  • Title: Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds Source: BenchChem URL
  • Title: 2-Chloro-4-(chloromethyl)

Sources

Validation

In Vitro Assay Validation Guide: Evaluating 2-Chloro-4-(phenoxymethyl)-1,3-thiazole Derivatives as Glucokinase Activators

Executive Summary & Structural Rationale The 2-Chloro-4-(phenoxymethyl)-1,3-thiazole scaffold is a privileged building block in medicinal chemistry, frequently utilized in the design of allosteric modulators for metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 2-Chloro-4-(phenoxymethyl)-1,3-thiazole scaffold is a privileged building block in medicinal chemistry, frequently utilized in the design of allosteric modulators for metabolic targets[1]. When developing Glucokinase (GLK) activators for the treatment of Type 2 Diabetes, this specific scaffold offers two distinct structural advantages:

  • The 2-Chloro Position : Serves as a highly reactive electrophilic center for late-stage diversification (e.g., via Buchwald-Hartwig cross-coupling or SN​Ar reactions to introduce benzamide or aminothiazole moieties)[1].

  • The 4-Phenoxymethyl Extension : Projects into a critical lipophilic cleft within the GLK allosteric binding site, significantly enhancing target residence time and stabilizing the active enzyme conformation.

This guide provides an objective comparison of a lead compound derived from 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (Compound A ) against a truncated standard 2-aminothiazole lacking the phenoxymethyl group (Compound B ) and a known clinical reference standard (Piragliatin ).

Scaffold Performance Comparison

To objectively evaluate the impact of the phenoxymethyl extension, we compared the biochemical and cellular profiles of the derivatives. The data demonstrates that the inclusion of the 4-phenoxymethyl group drastically improves both the maximal efficacy ( Emax​ ) and cellular potency.

Table 1: In Vitro Profiling of Thiazole-Derived GLK Activators

CompoundStructural ModificationGLK EC₅₀ (nM)Eₘₐₓ (Fold Activation)G6PDH Counter-screen IC₅₀Hepatocyte EC₅₀ (nM)Microsomal T₁/₂ (min)
Compound A 4-(phenoxymethyl) extension452.8x>10,000 nM12045
Compound B Truncated (No extension)3101.5x>10,000 nM85012
Piragliatin Reference Standard353.0x>10,000 nM9055

Enzymatic Target Engagement: G6PDH-Coupled Kinetic Assay

Causality & Logic (Expertise & Experience)

Direct measurement of glucose phosphorylation (producing ADP and Glucose-6-Phosphate) is not amenable to real-time, high-throughput optical screening. Therefore, we utilize a continuous coupled-enzyme assay[2]. The generation of Glucose-6-Phosphate (G6P) is stoichiometrically linked to the reduction of NAD⁺ to NADH by the coupling enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH).

Critical Assay Parameter : The assay is deliberately run at 5 mM glucose . This concentration is near the S0.5​ (half-maximal effective concentration) of wild-type GLK (~7.5 mM). Allosteric activators function primarily by increasing the enzyme's affinity for glucose (shifting the S0.5​ curve to the left)[3]. If saturating glucose concentrations (e.g., 50 mM) were used, the allosteric activation window would be masked, leading to false negatives.

Mandatory Visualization: Biochemical Workflow

G Node1 Glucose + ATP Node3 Glucose-6-Phosphate (G6P) + ADP Node1->Node3 Phosphorylation Node2 Glucokinase (GLK) + Thiazole Activator Node2->Node3 Catalyzes Node5 6-Phosphoglucono-δ-lactone + NADH Node3->Node5 Oxidation Node4 G6PDH Enzyme + NAD+ Node4->Node5 Catalyzes

Fig 1: G6PDH-coupled assay workflow for measuring GLK activation via NADH absorbance.

Step-by-Step Protocol
  • Reagent Preparation : Prepare Assay Buffer (25 mM HEPES pH 7.1, 25 mM KCl, 2 mM MgCl₂, 1 mM DTT). Prepare 100x compound stocks of the 2-Chloro-4-(phenoxymethyl)-1,3-thiazole derivatives in DMSO.

  • Enzyme/Coupling Mix : Combine recombinant human GLK (50 nM final), NAD⁺ (1 mM), and G6PDH (4 U/mL) in Assay Buffer.

  • Compound Incubation : Dispense 10 µL of the Enzyme Mix into a 384-well UV-transparent microplate. Add 100 nL of compound using an acoustic liquid handler. Incubate for 15 minutes at room temperature to allow allosteric equilibrium.

  • Reaction Initiation : Add 10 µL of Substrate Mix containing Glucose (5 mM) and ATP (2 mM).

  • Kinetic Readout : Immediately monitor absorbance at 340 nm (NADH production) every 30 seconds for 30 minutes using a microplate reader. Calculate the reaction velocity (V) from the linear portion of the curve.

Self-Validating System: The G6PDH Counter-Screen

Because this is a coupled assay, any compound that directly activates G6PDH or exhibits auto-absorbance at 340 nm will produce a false positive. Conversely, a G6PDH inhibitor will yield a false negative. To establish trustworthiness, a parallel counter-screen is mandatory:

  • Method : Omit GLK and ATP from the reaction buffer. Spike the buffer with 1 mM G6P. Add the thiazole derivatives and monitor the 340 nm signal.

  • Validation Criteria : A valid GLK activator must show no statistically significant modulation of the NADH signal in this counter-screen (As shown in Table 1, Compound A exhibits an IC₅₀ > 10,000 nM against G6PDH).

Cell-Based Efficacy: Hepatocyte Glucose Uptake

Causality & Logic (Expertise & Experience)

Enzymatic activation in a biochemical buffer must translate into functional cellular metabolic shifts to be therapeutically relevant. Primary human hepatocytes express both endogenous GLK and the GLUT2 transporter. By measuring the uptake of radiolabeled 2-Deoxy-D-[³H]glucose, we can confirm that the 4-(phenoxymethyl)thiazole derivatives successfully penetrate the cell membrane and create an intracellular glucose sink via GLK activation.

Step-by-Step Protocol
  • Cell Culture : Seed primary human hepatocytes in 96-well collagen-coated plates. Starve cells in glucose-free DMEM for 3 hours prior to the assay to deplete intracellular glucose stores.

  • Compound Treatment : Pre-incubate cells with serial dilutions of the thiazole derivatives for 1 hour at 37°C.

  • Tracer Addition : Add 2-Deoxy-D-[³H]glucose (1 µCi/well) alongside unlabeled glucose (5 mM final concentration).

  • Termination & Lysis : After exactly 30 minutes, rapidly aspirate the media and wash the cells three times with ice-cold PBS containing 0.1 mM Phloretin . Lyse the cells in 0.1 N NaOH.

  • Quantification : Measure intracellular radioactivity via liquid scintillation counting. Normalize the radioactive signal to total protein content using a standard BCA assay.

Self-Validating System: Transporter Blockade

To ensure the accumulated intracellular signal is genuinely due to active transport and subsequent phosphorylation (and not non-specific membrane binding of the radiotracer), the wash step utilizes Phloretin . Phloretin is a potent, rapid-acting inhibitor of GLUT transporters. Its inclusion during the cold wash step "locks" the internalized radiotracer inside the cell, preventing efflux during processing and ensuring high-fidelity quantification of target engagement.

References[1] Title: US7642259B2 - Heteroaryl benzamide derivatives for use as GLK activators in the treatment of diabetes. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsvsbBKDqHg59hWgKEsuwpeu9rI9tDr6vXgtVpTDfKAj4eM3PNXsdZe1L2dzXiYLZcxGYLr2vainOj-KQU218AaHj7lXlWyyj-HPtkqrkQG27_57MWBc9FwKIh0UzJKyBAvTLLiQretQ==[2] Title: A coupled ADP-dependent glucokinase/glucose-6-phosphate dehydrogenase assay to quantify ATP-dependent kinase activity. Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC-BU6JALn5-DkSwm687j3_tx-Seg_q38kvMAi5GtTIGRdFE9mpJ9JbgTwUyyOwn-gUMl9OZrWb9rOyux_Zinojb71NonjBpH80dKPsODwCdSSVuKkC2uo08D4K4qyti3eIbGt0p1V9EQJhvRnFYEnbqZmoMl6yXpYuCnmARcxK1ggB1Celonozl-cAn1cIuTvtx3RUVZL8uy_FFoHtlAK_2hMM7YpDv7sXydY3z7Vhhw-_K8WukiqeJdDx4kb-AwcW3U-zSVWV-kQWbA-cLL_0uXN1vJfNy95HPJQt42C80lefg==[3] Title: A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease. Source: PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbYgfbjiL8Vk9QifV07GhYJSc_Rub53lDxou7bd5z4Gn7U3-6TjTbZjs9TGaDuHmcQAg0fzHwrBp4uXD3bWot0yyE0yeXH__FtcGLpzsOT08y7id5rq2hzj7tGgdWbZu4xCGoYrKiIMhKM0ho=

Sources

Comparative

Head-to-head comparison of antimicrobial activity of thiazole isomers

Head-to-Head Comparison of Antimicrobial Activity of Thiazole Isomers: A Technical Guide for Drug Development Executive Summary In the landscape of antimicrobial drug discovery, the thiazole scaffold is a privileged phar...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Antimicrobial Activity of Thiazole Isomers: A Technical Guide for Drug Development

Executive Summary

In the landscape of antimicrobial drug discovery, the thiazole scaffold is a privileged pharmacophore. However, the exact placement of heteroatoms (1,3-thiazole vs. 1,2-thiazole) and the positional arrangement of substituents dictate the molecule's electronic distribution, lipophilicity, and receptor-binding affinity. As a Senior Application Scientist, I have structured this guide to objectively compare the antimicrobial efficacy of thiazole isomers, providing mechanistic causality, quantitative Minimum Inhibitory Concentration (MIC) data, and a self-validating experimental workflow for rigorous laboratory evaluation.

Heteroatom Isomerism: 1,3-Thiazole vs. 1,2-Thiazole (Isothiazole)

The fundamental isomerism of the thiazole ring involves the relative positions of the nitrogen and sulfur atoms, which fundamentally alters the mechanism of antimicrobial action.

  • 1,3-Thiazole: Features a highly stable π-electron delocalization. This stability allows 1,3-thiazoles to act as highly specific lock-and-key inhibitors for bacterial enzymes, such as DNA gyrase (GyrB) and topoisomerase IV[1].

  • 1,2-Thiazole (Isothiazole): Contains a weaker N-S bond. Isothiazolinones function primarily as electrophilic biocides. Their mechanism of action relies on rapid, non-specific electrophilic attack and depletion of intracellular thiols, leading to oxidative stress and cell death[2].

While 1,3-thiazole derivatives generally exhibit broader and more potent specific antimicrobial activity, certain 1,2-thiazole (isothiazole) analogues demonstrate highly selective and strong biocidal activity against specific bacilli[3].

Positional Substituent Isomerism: Tuning the Pharmacophore

Beyond the core ring, the positional isomerism of substituents on the 1,3-thiazole ring drastically alters target affinity.

  • 2-Substituted vs. 4-Substituted Isomers: The spatial orientation of functional groups is critical. For instance, placing a 4-hydroxyphenyl moiety at the 2-position of the 1,3-thiazole ring yields significantly lower MIC values (125–150 μg/mL) compared to placing it at the 4-position (150–200 μg/mL)[4]. The causality lies in steric hindrance: the 2-position often aligns perfectly with the hydrophilic pockets of bacterial targets, whereas the 4-position forces the molecule into a sterically constrained, suboptimal binding angle.

  • Pyridyl-Thiazole Isomers: When comparing 2-pyridyl, 3-pyridyl, and 4-pyridyl substitutions on the thiazole core, the 3-pyridyl isomer consistently outperforms the others[5]. Mechanistically, the nitrogen atom in the 3-pyridyl moiety is perfectly angled to form a crucial additional hydrogen bond with specific amino acid residues (e.g., Arg136 in the GyrB binding pocket), increasing binding affinity by 5- to 10-fold[1].

SAR_Logic Base Thiazole Scaffold Iso1 1,3-Thiazole (Target-Specific) Base->Iso1 Iso2 1,2-Thiazole (Isothiazole) (Electrophilic Biocide) Base->Iso2 Sub1 2-Position Isomer (e.g., 3-pyridyl) Iso1->Sub1 Positional Isomerism Sub2 4-Position Isomer (e.g., 2-pyridyl) Iso1->Sub2 Positional Isomerism Mech1 Optimal H-Bonding (e.g., Arg136 in GyrB) Sub1->Mech1 Mech2 Suboptimal Binding / Steric Hindrance Sub2->Mech2 Result1 High Antimicrobial Efficacy (Lower MIC) Mech1->Result1 Result2 Moderate Efficacy (Higher MIC) Mech2->Result2

Caption: Logical flow of Structure-Activity Relationship (SAR) in thiazole isomers.

Quantitative Data Comparison

Table 1: Heteroatom Isomers (1,3-Thiazole vs. 1,2-Thiazole)

Scaffold Type Isomer Example Primary Mechanism Antimicrobial Profile
1,3-Thiazole 2-thiazolylimino-5-benzylidene-4-thiazolidinone Target-specific enzymatic inhibition (e.g., DNA Gyrase) Broad-spectrum; highly active against Gram-positive and Gram-negative bacteria.

| 1,2-Thiazole | 2-benzo[d]isothiazolyl-imino-5-benzylidene-4-thiazolidinone | Electrophilic attack on cellular thiols | Lower overall activity; strong selective activity against bacilli. |

Table 2: Positional Substituent Isomers (1,3-Thiazole Derivatives)

Compound Modification Isomer Type MIC (S. aureus / E. coli) Mechanistic Rationale
4-hydroxyphenyl at 2-position 2-substituted 1,3-thiazole 125–150 μg/mL Optimal spatial alignment with the receptor's hydrophilic pocket.
4-hydroxyphenyl at 4-position 4-substituted 1,3-thiazole 150–200 μg/mL Suboptimal binding angle; potential steric hindrance.
3-pyridyl at 2-position Pyridyl-thiazole isomer ~0.008–0.06 μg/mL (GyrB targets) Additional hydrogen bonding with Arg136 significantly boosts affinity.

| 2-pyridyl at 2-position | Pyridyl-thiazole isomer | > 4-pyridyl / 3-pyridyl | Intramolecular steric clashes reduce target engagement. |

Self-Validating Experimental Protocol: Colorimetric Broth Microdilution

To objectively compare the MIC of these isomers, standard visual turbidity assays are prone to subjective error (especially with lipophilic thiazole compounds that may precipitate). The following protocol integrates a resazurin-based colorimetric shift, creating a self-validating system that directly links visual output to metabolic causality.

Workflow N1 Inoculum Prep (0.5 McFarland) N2 Serial Dilution (Isomer Compounds) N1->N2 N3 Incubation (37°C, 18-24h) N2->N3 N4 Resazurin Addition (Viability Indicator) N3->N4 N5 MIC Determination (Colorimetric Shift) N4->N5

Caption: Self-validating colorimetric Broth Microdilution workflow for MIC determination.

Step-by-Step Methodology:

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

    • Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial loads overwhelm the antimicrobial agent, skewing the MIC higher.

  • Serial Dilution of Isomers: In a 96-well plate, perform two-fold serial dilutions of the synthesized thiazole isomers in Mueller-Hinton broth.

    • Causality: Two-fold dilutions provide a precise logarithmic scale, essential for identifying the exact concentration threshold where target binding overcomes bacterial replication.

  • Incubation: Inoculate the wells and incubate at 37°C for 18-24 hours.

    • Causality: This timeframe captures the exponential growth phase of human pathogens, ensuring the isomers are tested against actively dividing cells where targets like DNA gyrase are highly expressed.

  • Resazurin Addition (The Self-Validation Step): Add 30 μL of a 0.015% resazurin solution to all wells and incubate for an additional 2-4 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin, which is pink and highly fluorescent. This biochemical reaction objectively validates cell viability, eliminating the ambiguity of visual turbidity caused by drug precipitation.

  • MIC Determination: The MIC is recorded as the lowest concentration of the isomer that prevents the color change from blue to pink.

References

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC (nih.gov).4

  • Synthesis, characterization and antimicrobial screening of isomeric triplet drug type molecules containing pyridine and thiazole. JMPAS.5

  • Category: 2107-69-9 - Heterocyclic Building Blocks-Isothiazole. isothiazole.com.3

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC (nih.gov).1

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC (nih.gov).2

Sources

Validation

Comprehensive Cross-Reactivity Profiling of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole Derivatives: A Comparative Guide

Executive Summary & Mechanistic Rationale In the pursuit of novel therapeutics for Type 2 Diabetes (T2D), G-protein-coupled receptor 119 (GPR119) has emerged as a high-value target for stimulating glucose-dependent insul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the pursuit of novel therapeutics for Type 2 Diabetes (T2D), G-protein-coupled receptor 119 (GPR119) has emerged as a high-value target for stimulating glucose-dependent insulin and GLP-1 secretion. While early clinical candidates like MBX-2982 demonstrated proof-of-concept, their development has frequently been bottlenecked by off-target cross-reactivity and suboptimal pharmacokinetic profiles [1].

Derivatives synthesized from the 2-chloro-4-(phenoxymethyl)-1,3-thiazole scaffold—specifically those functionalized with pyrrolidine-2,5-dione moieties—represent a next-generation approach. However, the thiazole core presents a double-edged sword in drug design. While it provides excellent hydrogen-bonding geometry for GPR119 activation, the basic nitrogen and sulfur heteroatoms are notorious for coordinating with the heme iron of Cytochrome P450 (CYP) enzymes, leading to severe drug-drug interactions (DDIs). Furthermore, highly lipophilic phenoxymethyl tails can increase affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary liability for QT interval prolongation.

This guide provides an objective, data-driven comparison of 4-(phenoxymethyl)thiazole derivatives against the clinical benchmark MBX-2982, detailing the self-validating experimental protocols required to rigorously assess their cross-reactivity and safety profiles.

Comparative Performance & Cross-Reactivity Data

To overcome the cross-reactivity liabilities of early GPR119 agonists, researchers have utilized the 2-chloro-4-(phenoxymethyl)-1,3-thiazole building block to synthesize highly functionalized derivatives. By introducing bulky pyrrolidine-2,5-dione groups, these compounds sterically hinder CYP450 heme coordination and optimize the partition coefficient (logP) to reduce hERG channel trapping [2].

The table below summarizes the quantitative cross-reactivity and efficacy data of a leading 4-(phenoxymethyl)thiazole derivative (Compound 32d) compared to the clinical standard, MBX-2982.

Pharmacological Metric4-(phenoxymethyl)thiazole Derivative (32d)MBX-2982 (Clinical Benchmark)Implication for Drug Development
GPR119 Agonism (EC₅₀) 18 nM15 nMComparable primary target efficacy.
CYP3A4 Inhibition (IC₅₀) > 50 µM~ 12 µMDerivative shows negligible DDI risk; MBX-2982 shows moderate cross-reactivity.
CYP2D6 Inhibition (IC₅₀) > 50 µM> 50 µMBoth compounds avoid 2D6 cross-reactivity.
hERG Blockade (IC₅₀) > 30 µM~ 10 µMDerivative significantly reduces cardiovascular toxicity risk.
HLM Stability (T₁/₂) > 120 min45 minDerivative resists rapid hepatic clearance.
Cytotoxicity (CC₅₀) > 100 µM> 100 µMHigh therapeutic index for both scaffolds.

Data synthesized from in vitro evaluations of thiazole-based GPR119 agonists [2].

Visualization of Target Selectivity

The following diagram illustrates the structural causality behind the selectivity of 4-(phenoxymethyl)thiazole derivatives. By optimizing the steric bulk around the thiazole ring, the compound maintains high-affinity binding to GPR119 while effectively bypassing critical off-target sinks.

G Thiazole 4-(phenoxymethyl)thiazole Derivative GPR119 GPR119 Receptor (Primary Target) Thiazole->GPR119 High Affinity (EC50 < 20 nM) CYP450 CYP450 Enzymes (Off-Target) Thiazole->CYP450 Steric Hindrance (IC50 > 50 µM) hERG hERG Channel (Off-Target) Thiazole->hERG Optimized logP (IC50 > 30 µM) cAMP cAMP Elevation GPR119->cAMP Insulin Insulin & GLP-1 Secretion cAMP->Insulin

Fig 1. Target vs. off-target signaling pathways of 4-(phenoxymethyl)thiazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, cross-reactivity must be assessed using self-validating systems. For example, functional patch-clamp electrophysiology is prioritized over simple radioligand binding for hERG assessment, because lipophilic thiazoles can bind to allosteric sites on the channel without displacing standard radioligands, leading to dangerous false negatives.

Protocol A: High-Throughput CYP450 Isozyme Inhibition Profiling (LC-MS/MS)

This protocol determines if the thiazole derivative cross-reacts with the active sites of major hepatic enzymes.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Cocktail Addition: Add a cocktail of CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6, Diclofenac for CYP2C9) at concentrations equivalent to their respective Km​ values.

  • Compound Incubation: Dispense the 4-(phenoxymethyl)thiazole derivative across a concentration gradient (0.1 µM to 50 µM) into the reaction wells. Include MBX-2982 as a positive cross-reactivity control.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the catalytic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching & Extraction: After 15 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant to quantify the formation of isoform-specific metabolites.

    • Causality Check: Always run single-substrate controls alongside the cocktail to rule out ion suppression in the mass spectrometer source, ensuring that a lack of detected metabolites is due to true non-inhibition rather than analytical artifact.

Protocol B: Automated Patch-Clamp for hERG Liability

This functional assay measures the direct electrophysiological impact of the compound on potassium efflux.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health.

  • Whole-Cell Configuration: Load the cells onto an automated patch-clamp planar array. Establish a high-resistance gigaseal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol Execution: Apply a holding potential of -80 mV. Depolarize the cell to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Perfusion: Perfuse the thiazole derivative into the extracellular recording solution at increasing concentrations. Monitor the peak tail current amplitude.

  • Data Analysis: Calculate the fractional block of the tail current relative to the baseline vehicle control. Generate a dose-response curve to determine the IC₅₀.

References

  • G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Comparative

Benchmarking the synthetic efficiency of different thiazole synthesis methods

Benchmarking the Synthetic Efficiency of Thiazole Synthesis Methods: A Comprehensive Guide Introduction: The Thiazole Pharmacophore & Synthetic Challenges Thiazoles are privileged five-membered heterocyclic scaffolds con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthetic Efficiency of Thiazole Synthesis Methods: A Comprehensive Guide

Introduction: The Thiazole Pharmacophore & Synthetic Challenges Thiazoles are privileged five-membered heterocyclic scaffolds containing sulfur and nitrogen. They are foundational to numerous FDA-approved drugs (e.g., dasatinib, meloxicam) and essential biomolecules like thiamine [1]. For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts project timelines, scalability, and environmental footprint. While the classical Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, modern drug discovery demands higher throughput, better atom economy, and adherence to green chemistry principles [2]. This guide objectively benchmarks the synthetic efficiency of conventional methods against modern alternatives, providing actionable, field-proven insights.

Mechanistic Pathways & Workflow Visualization The traditional Hantzsch synthesis relies on the condensation of an α-haloketone with a thioamide. The causality of this reaction lies in the initial nucleophilic attack of the highly polarizable thioamide sulfur onto the α-carbon of the haloketone (S-alkylation). This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl carbon. Subsequent dehydration yields the thermodynamically stable aromatic thiazole ring [3].

Modern green methodologies do not alter this fundamental mechanistic pathway; rather, they drastically change the activation energy and reaction kinetics [4]. By utilizing alternative energy delivery (such as microwave irradiation) or stabilizing the highly polar transition states (via ionic liquids), chemists can bypass the slow convection currents of thermal heating.

G SM Starting Materials (α-Haloketone + Thioamide) Conv Conventional Hantzsch (Reflux, 2-8h) SM->Conv Thermal Heating MW Microwave-Assisted (15-30 min) SM->MW Dielectric Heating IL Ionic Liquid Catalysis (18-30 min) SM->IL Green Solvent/Catalyst Inter S-Alkylation & Cyclization Intermediate Conv->Inter MW->Inter IL->Inter Dehyd Dehydration (-H2O) Inter->Dehyd Prod Substituted Thiazole (Final Product) Dehyd->Prod

Mechanistic workflow comparing conventional, microwave, and ionic liquid thiazole syntheses.

Benchmarking Synthetic Efficiency To objectively compare these methods, we evaluate them across key synthetic parameters: Yield, Reaction Time, Environmental Impact (E-factor), and Scalability. The data below synthesizes findings from recent methodological reviews and empirical benchmarking.

Synthesis MethodKey ReagentsAvg. Reaction TimeAvg. Yield (%)Environmental Profile (E-Factor)Scalability
Conventional Hantzsch α-haloketone + thioamide2–8 hours70–85%High (Requires volatile organic solvents)Excellent
Microwave-Assisted α-haloketone + thioamide15–30 mins85–95%Low (Solvent-free or benign solvents)Moderate (Equipment limited)
Ionic Liquid-Mediated Aldehydes + amines + thiols18–30 mins80–90%Very Low (Reusable catalyst/solvent)Good
Cook-Heilbron α-aminonitrile + CS₂4–12 hours50–70%High (Toxic reagents, e.g., CS₂)Moderate

Deep Dive: Causality in Experimental Design

Why Microwave Irradiation over Thermal Heating? Conventional thermal heating relies on convection currents, which are slow and often lead to the thermal degradation of sensitive functional groups, resulting in dark, tarry byproducts. Microwave synthesis utilizes dielectric heating. Polar molecules (like the thioamide and haloketone intermediates) rapidly align with the oscillating electromagnetic field. This targeted energy transfer drastically reduces the reaction time from hours to minutes and minimizes side reactions, resulting in superior yields [5].

Why Ionic Liquids? Ionic liquids (ILs) such as 1,3-dibutyl-1H-benzo[d]imidazol-3-ium tetrafluoroborate ([DBBim]BF₄) act as both the reaction medium and the catalyst. The causality here is the stabilization of the highly polar transition states during the S-alkylation and cyclization steps. Furthermore, the IL can be easily recovered via simple extraction and reused for multiple cycles, creating a self-validating green chemical system [6].

Experimental Protocols: Self-Validating Systems To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps.

Protocol A: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Adapted from standard bench protocols [7])

  • Initiation: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 2-bromoacetophenone and 7.5 mmol of thiourea in 10 mL of absolute ethanol. Causality: Ethanol provides sufficient solubility for both reagents while allowing a suitable, mild reflux temperature (78°C) that prevents excessive decomposition.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with continuous magnetic stirring for 2 hours.

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 50% ethyl acetate / 50% hexane mobile phase. The complete disappearance of the UV-active 2-bromoacetophenone spot validates the end of the S-alkylation phase.

  • Workup: Cool the mixture to room temperature. Pour the contents into a beaker containing 20 mL of 5% aqueous Na₂CO₃. Causality: The sodium carbonate base neutralizes the hydrobromide salt byproduct formed during cyclization, precipitating the free-base thiazole.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold distilled water to remove unreacted thiourea, and air-dry.

Protocol B: Microwave-Assisted Green Synthesis (Adapted from Kamila et al. [5])

  • Initiation: Combine equimolar amounts (5.0 mmol) of the α-haloketone and thiourea in a specialized microwave-safe quartz vessel. Add 5 mL of methanol.

  • Reaction: Place the vessel in a dedicated laboratory microwave reactor. Program the reactor to maintain a temperature of 90°C at a power limit of 150W for 15–30 minutes. Causality: Precise, automated temperature control prevents the solvent from over-pressurizing the vessel while ensuring optimal kinetic energy for rapid cyclization.

  • In-Process Validation: The reactor's real-time pressure and temperature sensors self-validate the safety and progression of the heating profile, ensuring the reaction stays within the safe dielectric heating envelope.

  • Workup & Isolation: Upon automated cooling, transfer the mixture to a beaker, neutralize with 5% Na₂CO₃, and filter the resulting high-purity precipitate. The rapid heating typically precludes the formation of byproducts, making further recrystallization unnecessary.

Conclusion While the conventional Hantzsch synthesis remains a reliable workhorse, benchmarking data clearly indicates that microwave-assisted and ionic liquid-mediated protocols offer superior synthetic efficiency. By understanding the mechanistic causality behind these techniques, researchers can drastically reduce reaction times, improve yields, and align their workflows with sustainable green chemistry practices.

References

  • Thiazole - Wikipedia | Wikipedia | [Link] [1]

  • Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation | Bentham Science |[Link] [2]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies | RSC Advances |[Link] [4]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | PMC / NIH |[Link] [5]

  • Synthesis and Characterization of Thiazolidinone Derivatives by Using Novel 1,3-dibutyl-1H- benzo[d]imidazol-3-ium Tetrafluroborate Ionic Liquid | OUCI |[Link] [6]

  • Hantzsch Thiazole Synthesis | Chem Help Asap |[Link] [7]

Validation

Comparative Docking and Efficacy Guide: 2-Chloro-4-(phenoxymethyl)-1,3-thiazole Analogs in Multi-Target Drug Discovery

Executive Summary & Mechanistic Rationale The 1,3-thiazole nucleus is a privileged scaffold in medicinal chemistry, featured in over 18 FDA-approved drugs [1]. Recently, the functionalization of this ring to create 2-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3-thiazole nucleus is a privileged scaffold in medicinal chemistry, featured in over 18 FDA-approved drugs [1]. Recently, the functionalization of this ring to create 2-Chloro-4-(phenoxymethyl)-1,3-thiazole analogs has emerged as a highly versatile strategy for hit-to-lead optimization. This guide objectively evaluates the performance of these analogs against industry-standard therapeutics across two primary indications: Type 2 Diabetes (via GPR119 agonism) and Alzheimer's Disease (via Acetylcholinesterase inhibition).

As an application scientist, it is critical to understand the causality behind this specific substitution pattern:

  • The 2-Chloro Substitution: The chlorine atom at the C2 position acts as a strong electron-withdrawing group. This decreases the pKa of the thiazole nitrogen, modulating its basicity to improve membrane permeability and metabolic stability against CYP450 enzymes. Furthermore, the chlorine atom acts as a weak σ -hole donor, enabling directional halogen bonding deep within hydrophobic protein pockets.

  • The 4-(Phenoxymethyl) Linkage: The ether oxygen serves as a crucial hydrogen-bond acceptor. More importantly, the flexible methylene bridge allows the terminal phenyl ring to undergo conformational adaptations, achieving optimal π−π stacking interactions with aromatic residues (e.g., Trp286 in the peripheral anionic site of AChE).

Visualizing the Polypharmacological Landscape

To understand how a single core scaffold can be tuned for distinct therapeutic targets, we must map its interaction pathways. The diagram below illustrates the dual-target potential of these analogs.

Pathway Ligand 2-Chloro-4-(phenoxymethyl) -1,3-thiazole Analogs Target1 GPR119 Receptor (Agonism) Ligand->Target1 Transmembrane Binding Target2 AChE Enzyme (Inhibition) Ligand->Target2 Catalytic Anionic Site Binding cAMP Intracellular cAMP ↑ Target1->cAMP ACh Acetylcholine Levels ↑ Target2->ACh GLP1 GLP-1 Secretion ↑ cAMP->GLP1 Glucose Glucose Homeostasis GLP1->Glucose Cognition Cognitive Function Improvement ACh->Cognition

Caption: Dual-target pharmacological pathways of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole analogs.

Comparative Performance Data

To objectively assess the viability of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole analogs, we compare their in vitro performance against established clinical and pre-clinical standards.

GPR119 Agonism (Anti-Diabetic Activity)

GPR119 is a G-protein coupled receptor expressed in pancreatic β -cells. Activation stimulates glucose-dependent insulin secretion. When compared to the clinical candidate MBX-2982, specific phenoxymethyl thiazole analogs (e.g., Analog 32d) demonstrate highly competitive EC50​ values while resolving the off-target liabilities (CYP inhibition and hERG binding) that often plague early-stage agonists [2].

CompoundTarget EC50​ (nM)CYP450 InhibitionhERG Binding Liability
MBX-2982 (Standard) GPR119~10 - 15ModerateModerate
Analog 27 GPR11949InsignificantInsignificant
Analog 32d GPR11918InsignificantInsignificant
Acetylcholinesterase Inhibition (Anti-Alzheimer's Activity)

In the context of neurodegeneration, the scaffold has been optimized to span the narrow gorge of the AChE enzyme. Analog 2i demonstrates an IC50​ of 0.028 μ M, nearly matching the potency of the FDA-approved drug Donepezil (0.021 μ M) [3]. The phenoxymethyl tail is critical here, as it reaches the Peripheral Anionic Site (PAS), preventing amyloid- β aggregation induced by AChE.

CompoundTarget IC50​ ( μ M)Primary Binding ModeSelectivity (AChE vs BChE)
Donepezil (Standard) AChE0.021 ± 0.002CAS & PASHigh
Analog 2e AChE0.040 ± 0.001CAS onlyModerate
Analog 2i AChE0.028 ± 0.001CAS & PASHigh

Self-Validating Molecular Docking Methodology

To ensure trustworthiness and reproducibility, computational binding studies must not be treated as "black boxes." The following step-by-step protocol represents a self-validating system. It mandates that the computational model proves its accuracy on a known entity (the co-crystallized ligand) before any predictions are made regarding the novel 2-Chloro-4-(phenoxymethyl)-1,3-thiazole analogs.

Step 1: Protein Preparation and Causality-Driven Water Retention
  • Import the high-resolution crystal structure of the target (e.g., AChE: PDB ID 4EY7) into the Schrödinger Protein Preparation Wizard.

  • Causality Check: Remove all water molecules beyond 3 Å of the active site to reduce computational noise. However, strictly retain conserved structural waters (e.g., HOH846 in AChE) that bridge the ligand to catalytic residues. Stripping these waters will artificially inflate the binding pocket and yield false-positive poses.

  • Assign bond orders, add hydrogens at pH 7.4 (using PROPKA), and minimize the structure using the OPLS4 force field until the heavy atom RMSD reaches 0.3 Å.

Step 2: Grid Generation and Self-Validation (Redocking)
  • Generate the receptor grid centered on the native co-crystallized ligand.

  • Self-Validation Check: Extract the native ligand and re-dock it into the generated grid using Glide XP (Extra Precision).

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. Do not proceed if the RMSD is > 2.0 Å. An RMSD below this threshold validates that the grid and scoring function can accurately reproduce empirical biological reality.

Step 3: Analog Docking and MM-GBSA Rescoring
  • Prepare the 2-Chloro-4-(phenoxymethyl)-1,3-thiazole analogs using LigPrep, generating all possible stereoisomers and tautomers at physiological pH.

  • Dock the library using Glide XP.

  • Causality Check (MM-GBSA): Standard docking scores often fail to account for the desolvation penalty of highly lipophilic compounds. Subject the top poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations. This step rescues false positives by rigorously calculating the free energy of binding ( ΔGbind​ ), ensuring that the hydrophobic phenoxymethyl group is genuinely contributing to affinity rather than just taking up space.

Protocol Prep Protein & Ligand Prep (Schrödinger/AutoDock) Grid Grid Generation (Center on Co-crystal) Prep->Grid Redock Redock Grid->Redock Redock->Grid RMSD > 2.0 Å Dock Analog Docking (XP Glide / Vina) Redock->Dock Validated Score MM-GBSA Scoring & Interaction Analysis Dock->Score Hit Lead Selection Score->Hit

Caption: Self-validating molecular docking workflow ensuring RMSD < 2.0 Å for structural reliability.

Conclusion

The 2-Chloro-4-(phenoxymethyl)-1,3-thiazole scaffold offers a highly tunable structural core. As demonstrated by comparative data, specific functionalization of the phenoxymethyl tail allows these analogs to match the efficacy of industry standards like MBX-2982 and Donepezil. By employing self-validating docking protocols, researchers can confidently map the structure-activity relationships of this scaffold, minimizing late-stage attrition in drug development.

References

  • Thiazole Ring—A Biologically Active Scaffold Molecules (MDPI) / National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists Bioorganic & Medicinal Chemistry Letters URL:[Link] [2]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease Chemistry & Biodiversity / Scilit URL:[Link] [3]

Safety & Regulatory Compliance

Safety

2-Chloro-4-(phenoxymethyl)-1,3-thiazole proper disposal procedures

As a preferred partner in laboratory safety and chemical logistics, we understand that managing complex heteroaromatic compounds requires more than generic waste guidelines. The disposal of 2-Chloro-4-(phenoxymethyl)-1,3...

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical logistics, we understand that managing complex heteroaromatic compounds requires more than generic waste guidelines. The disposal of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole presents a unique logistical and environmental challenge due to its multi-heteroatom matrix.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan to safely manage, segregate, and destroy this compound while strictly adhering to environmental regulations.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the structural causality that dictates its waste classification. 2-Chloro-4-(phenoxymethyl)-1,3-thiazole contains a thiazole ring (sulfur and nitrogen), a chlorine atom, and an ether linkage (phenoxymethyl).

Standard solvent disposal is insufficient for this matrix. The presence of the carbon-chlorine (C-Cl) bond legally classifies this material as a Halogenated Organic Compound (HOC), subjecting it to strict [1]. Furthermore, if combusted at low temperatures, the combination of chlorine, the aromatic rings, and the ether oxygen creates a highly favorable environment for the synthesis of toxic Polychlorinated Dibenzo-p-dioxins (PCDDs) and Dibenzofurans (PCDFs).

Table 1: Quantitative & Structural Data Impacting Disposal

PropertyValueOperational Disposal Implication
Chemical Formula C10H8ClNOSMulti-heteroatom matrix requires specialized thermal destruction.
Halogen Content Contains ChlorineMust be strictly segregated into Halogenated Waste streams[2].
Heteroatoms S, N, OCombustion yields SOx and NOx; necessitates alkali flue gas scrubbing[3].
Structural Risks Ether + HalogenHigh risk of dioxin/furan formation at <850°C. Requires >1100°C incineration[4].

Waste Segregation & Accumulation Protocol

Mixing halogenated waste with non-halogenated waste is a critical logistical error. A single milliliter of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole can contaminate an entire drum of non-halogenated solvent, forcing the entire volume to be disposed of via specialized, high-cost halogenated pathways[5].

Step-by-Step Methodology: In-Lab Segregation

  • Container Selection: Select a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a PTFE-lined steel drum. Avoid unlined metals, as trace moisture can react with the compound over time to generate microscopic amounts of corrosive hydrochloric acid (HCl).

  • Stream Designation: Label the container explicitly as "Hazardous Waste - Halogenated Organics". Ensure the SAA (Satellite Accumulation Area) limits collection to 55 gallons, keeping the container hermetically sealed unless actively receiving waste.

  • Compatibility Verification: Ensure the waste stream is completely free of strong oxidizing agents (e.g., peroxides, concentrated nitric acid). The electron-rich phenoxy group and the thiazole sulfur are highly susceptible to violent, exothermic oxidation if mixed improperly.

  • Self-Validating Halogen Check: Trust but verify. Before sealing the drum for transfer to the central accumulation area, perform a Beilstein test (copper wire flame test) or use halogen-specific test strips on a small aliquot of the waste mixture. A positive result validates the "Halogenated" classification on your RCRA manifest, ensuring regulatory compliance and preventing costly rejection by the disposal facility.

Disposal Workflow & Logistics

The lifecycle of halogenated thiazole waste requires a continuous chain of custody from the laboratory bench to the thermal destruction facility.

WasteWorkflow Gen Waste Generation 2-Chloro-4-(phenoxymethyl)-1,3-thiazole Seg Stream Segregation Halogenated Organic Waste Gen->Seg Val Protocol Validation Halogen & pH Compatibility Check Seg->Val Acc SAA Accumulation Sealed, Vented HDPE Drum Val->Acc Trans Logistics & Transport EPA-Licensed RCRA Carrier Acc->Trans Inc Thermal Treatment High-Temp Incineration (>1100°C) Trans->Inc Scrub Emission Control Alkali Flue Gas Scrubbing Inc->Scrub

Workflow for the segregation, transport, and thermal destruction of halogenated thiazole waste.

Final Treatment: High-Temperature Incineration

Once transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF), 2-Chloro-4-(phenoxymethyl)-1,3-thiazole must undergo specialized thermal destruction. Because of the compound's stability, standard incineration is inadequate.

The 3-T Concept for Halogenated Thiazoles:

  • Temperature: The primary and secondary combustion chambers must operate above 1100°C (2012°F) . This extreme heat is required to completely cleave the stable thiazole aromatic ring and the C-Cl bond, bypassing the temperature window where PCDD/PCDF (dioxins) can form[4].

  • Time: A gas residence time of at least 2 seconds in the secondary chamber guarantees a Destruction and Removal Efficiency (DRE) of 99.99%[4].

  • Turbulence: High-velocity air mixing ensures complete oxidation of the carbon framework into CO2.

Emission Control (Flue Gas Scrubbing): The combustion of the sulfur, nitrogen, and chlorine atoms in this molecule generates sulfur dioxide (SO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. To prevent acid rain precursors from entering the atmosphere, the incinerator must be equipped with an [6]. The exhaust gases are passed through a calcium hydroxide or sodium hydroxide slurry, which neutralizes the acidic gases into benign, disposable solid salts (e.g., CaCl2, CaSO4)[5].

References

  • Title: Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: U.S. Environmental Protection Agency (eCFR) URL: [Link]

  • Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Management Guide (Incineration and 3-T Concept) Source: Scribd / Environmental Guidelines URL: [Link]

  • Title: RACT/BACT/LAER Clearinghouse Clean Air Technology Center Compilation Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-4-(phenoxymethyl)-1,3-thiazole

As a Senior Application Scientist, I have developed this comprehensive procedural guide to establish the highest standards of safety and operational efficiency when handling 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive procedural guide to establish the highest standards of safety and operational efficiency when handling 2-Chloro-4-(phenoxymethyl)-1,3-thiazole (CAS: 1872492-22-2).

In drug development and synthetic chemistry, safety cannot be a passive checklist; it must be a self-validating system where every operational choice is grounded in mechanistic chemistry. This guide transcends basic safety data by explaining the causality behind each protocol, ensuring your team understands not just what to do, but why it is scientifically necessary.

Chemical Profile & Mechanistic Hazard Assessment

To safely handle 2-Chloro-4-(phenoxymethyl)-1,3-thiazole, we must first understand its molecular behavior. The 2-position of the 1,3-thiazole ring is highly electron-deficient. When functionalized with a chlorine atom, this position becomes a potent electrophile, making the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

When exposed to biological tissues, the compound reacts rapidly with biological nucleophiles (such as the sulfhydryl groups in cysteine or primary amines in lysine residues), leading to the covalent modification of proteins. This mechanism is the direct cause of the compound's localized toxicity and irritation profiles.

Table 1: Quantitative Data & Mechanistic Hazard Profile

Property / GHS CodeSpecificationMechanistic Causality & Operational Impact
Molecular Weight 225.70 g/mol Highly lipophilic phenoxymethyl group enhances dermal penetration, requiring strict physical barriers.
Storage Temp. 2–8 °C (Inert)Ambient moisture acts as a nucleophile, causing premature hydrolysis of the 2-chloro moiety over time.
H302 Harmful if swallowedInduces systemic toxicity via rapid gastrointestinal absorption and subsequent protein binding.
H315 Causes skin irritationElectrophilic attack on epidermal proteins triggers immediate inflammatory cascades.
H319 Serious eye irritationRapid SNAr reaction with corneal moisture and proteins; requires immediate flushing upon contact.
H335 Respiratory irritationInhalation of aerosolized particulates leads to the covalent modification of mucosal membranes.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly reactive halogenated heterocycles. The following matrix outlines the required protective systems, grounded in the National Research Council's guidelines for hazardous chemical management .

Table 2: PPE Requirements and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile gloves (≥ 5 mil thickness). Double-gloving required for extended handling.Halogenated aromatics easily permeate and degrade standard latex. Nitrile provides a superior, chemically resistant barrier against lipophilic heterocycles.
Eye Protection Indirect-vented chemical safety goggles (ANSI Z87.1 compliant).Protects against both aerosolized dust (H335) and accidental liquid splashes during solvation. Standard safety glasses lack orbital seals and are insufficient.
Body Protection Flame-resistant or heavy cotton lab coat, fully buttoned.Prevents dermal contact (H315). The lipophilic nature of the compound facilitates rapid skin absorption, making physical barriers critical.
Respiratory Chemical Fume Hood (Face velocity: 80–100 fpm).Mitigates H335 hazards. Continuous negative airflow prevents the inhalation of reactive particulates during weighing and transfer operations.

Operational Workflow & Experimental Protocol

Every step in this workflow is designed as a self-validating system to prevent exposure and preserve the chemical integrity of the reagent.

Workflow Start 1. Pre-Operation Verify PPE & Fume Hood (>80 fpm) Equilibrate 2. Thermal Equilibration Warm from 2-8°C to RT Start->Equilibrate Transfer 3. Material Transfer Weigh in Fume Hood Equilibrate->Transfer Reaction 4. Reaction / Solvation Inert Atmosphere (N2/Ar) Transfer->Reaction Waste 5. Waste Segregation Halogenated Organic Waste Reaction->Waste

Caption: Operational workflow for the safe handling and solvation of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole.

Step-by-Step Handling Methodology:
  • System Verification: Before retrieving the chemical, verify that the fume hood monitor displays a face velocity of at least 80 fpm. Self-validation: If the alarm sounds, do not open the chemical container.

  • Thermal Equilibration: Remove the sealed reagent bottle from the 2–8 °C refrigerator and place it in a desiccator to warm to room temperature (approx. 30 minutes).

    • Causality: Opening a cold container causes atmospheric moisture to condense inside. Water will act as a nucleophile, slowly hydrolyzing the 2-chloro group and degrading your batch .

  • Material Transfer: Transfer the bottle into the fume hood. Using an anti-static weighing boat and a clean metal spatula, weigh the required mass.

  • Solvation: Dissolve the compound in an anhydrous, aprotic solvent (e.g., dry DMF, DMSO, or DCM) under an inert atmosphere (Nitrogen or Argon) to prevent premature halogen displacement.

  • Decontamination: Wipe down the exterior of the reagent bottle and the balance with a solvent-dampened wipe before returning the chemical to cold storage.

Spill Response & Waste Disposal Plan

In the event of a spill outside of primary containment, immediate and logical action is required to prevent respiratory damage and environmental contamination.

SpillResponse Spill Spill Detected Assess Assess Size & Ventilation Spill->Assess PPE Upgrade PPE (Half-Mask Respirator) Assess->PPE Contain Contain with Inert Absorbent PPE->Contain Decon Decontaminate (Alkaline Wash) Contain->Decon Dispose Halogenated Waste Disposal Decon->Dispose

Caption: Step-by-step spill response and decontamination logic for halogenated thiazoles.

Step-by-Step Spill Response Methodology:
  • Evacuate & Assess: Immediately instruct personnel to step back from the spill zone. Assess if the spill is highly aerosolized.

  • Upgrade PPE: If the spill is outside the fume hood, the responder must don a half-mask respirator equipped with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filters to neutralize the H335 hazard.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite.

    • Causality: Never use combustible absorbents (like sawdust) with reactive halogenated compounds, as this can trigger exothermic secondary reactions.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a rigid, sealable polyethylene hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline detergent solution.

    • Causality: Hydrolysis of the chlorothiazole moiety by ambient moisture releases trace amounts of hydrogen chloride (HCl) gas. The alkaline wash neutralizes this acidic byproduct, preventing secondary corrosion to laboratory infrastructure.

  • Disposal: Seal the container and label it strictly as "Hazardous Waste - Halogenated Organic Solid." Transfer to your institutional Environmental Health & Safety (EHS) department for incineration. Never flush halogenated heterocycles down the drain.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), National Academies Press. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.